5-Acetyl-2-bromopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromopyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKKGHQBUKOMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576604 | |
| Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139042-59-4 | |
| Record name | 1-(6-Bromopyridin-3-yl)ethan-1-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50576604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Acetyl-2-bromopyridine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Acetyl-2-bromopyridine chemical properties
An In-depth Technical Guide to 5-Acetyl-2-bromopyridine
Introduction
This compound, with CAS number 139042-59-4, is a highly versatile heterocyclic compound.[1][2][3] It belongs to the class of halogenated pyridines, which are crucial building blocks in modern organic synthesis.[4] The presence of both a reactive bromine atom at the 2-position and an acetyl group at the 5-position on the pyridine (B92270) ring makes it a valuable intermediate for a multitude of chemical transformations.[3][4] Its unique electronic and structural features are leveraged in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[3][5][6] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is typically an off-white to light yellow crystalline powder under standard conditions.[3][5][7] Its chemical structure combines an electron-withdrawing acetyl group and a halogen atom on the pyridine ring, influencing its reactivity and physical characteristics.[4] The bromine atom serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions, while the acetyl group provides a site for various carbonyl-related chemical modifications.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 139042-59-4 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO | [1][2][3] |
| Molecular Weight | 200.03 - 200.04 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow crystalline powder | [1][3][5][7] |
| Melting Point | 58-62 °C or 124-128 °C | [3][5][7] |
| Boiling Point | 304.7 °C at 760 mmHg (Predicted) | [7][8] |
| Density | 1.53 - 1.573 g/cm³ (Predicted) | [5][7][8] |
| Solubility | Soluble in Methanol | [8][9] |
| pKa | -1.01 ± 0.10 (Predicted) | [8][9] |
| Flash Point | 138.1 °C | [7] |
| InChIKey | MUKKGHQBUKOMTD-UHFFFAOYSA-N | [2][10] |
Note on Melting Point: Different sources report varying melting points, which may be due to differences in purity or crystalline form.
Table 2: Spectroscopic Data Summary
| Technique | Description | Source(s) |
| Mass Spectrometry (MS) | Used to determine molecular weight and fragmentation patterns for structural elucidation. The molecular ion peak [M+1] is observed at m/z 200.1. | [4][11] |
| ¹³C NMR Spectroscopy | Data is available for carbon skeleton analysis. | [2] |
| Infrared (IR) Spectroscopy | Attenuated Total Reflectance (ATR-IR) spectrum is available for identifying functional groups. | [10] |
Experimental Protocols
Synthesis of this compound
A common and effective method for synthesizing this compound involves the regioselective lithiation of 2,5-dibromopyridine (B19318), followed by quenching with an acetylating agent such as N,N-dimethylacetamide.[4][11]
Protocol: Lithiation-Acetylation of 2,5-Dibromopyridine [8][11]
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,5-dibromopyridine (1.0 g, 4.219 mmol) in anhydrous diethyl ether (10 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M solution in hexane, 2.0 mL, 5.0 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress of the lithiation can be monitored by thin-layer chromatography (TLC).
-
Acetylation: Add N,N-dimethylacetamide (0.58 g, 6.3 mmol) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 4 hours.
-
Quenching and Workup: Quench the reaction by carefully adding ice water. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and partition between a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and ethyl acetate (B1210297) (EtOAc).
-
Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Isolation: The resulting crude product is a yellow solid, which can be further purified by recrystallization or column chromatography to yield 1-(6-bromopyridin-3-yl)ethanone (this compound). The reported yield is approximately 47%.[11]
Chemical Reactivity and Key Reactions
The dual functionality of this compound makes it a versatile substrate for various organic transformations.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the C-2 position is highly susceptible to palladium-catalyzed cross-coupling reactions. This compound serves as an effective electrophilic partner, allowing for the formation of C-C bonds with a wide range of organoboron compounds.[4]
General Protocol:
-
To a reaction vessel, add this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene (B28343) and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.
Other Reactions
-
Nucleophilic Aromatic Substitution: The C-Br bond can be displaced by various nucleophiles to introduce new functional groups.[3]
-
Carbonyl Chemistry: The acetyl group can be reduced to an alcohol, oxidized, or converted into other functionalities, further expanding the synthetic utility of the molecule.[4]
Applications in Research and Development
This compound is a pivotal intermediate with broad applications.[3]
-
Drug Development: It is a key building block in medicinal chemistry for creating complex, biologically active molecules. It has been used in the synthesis of compounds targeting neurological disorders and cancer.[3] Its structure is integral to developing small molecule inhibitors for specific disease targets.[5]
-
Agrochemicals: The compound is utilized in the synthesis of modern pesticides and herbicides, contributing to crop protection and enhanced yields.[3][6]
-
Materials Science: It serves as a monomer or structural unit in the preparation of functional organic materials, such as polymers and coatings with special photoelectric properties.[3][5]
-
Biochemical Research: It is employed as a research tool to investigate enzyme interactions and metabolic pathways, aiding in the identification of potential therapeutic targets.[3][12]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing to prevent skin and eye contact.[14][15]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[8][13]
-
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a diverse range of complex molecules. Its well-defined reactivity, particularly in cross-coupling and substitution reactions, makes it indispensable for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for safely and effectively harnessing its full potential in scientific innovation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 139042-59-4 | Benchchem [benchchem.com]
- 5. This compound 97% | High Purity Supplier & Manufacturer China | CAS 21404-38-6 | Applications, Safety Data, Price [pipzine-chem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound CAS 139042-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. This compound CAS#: 139042-59-4 [m.chemicalbook.com]
- 9. This compound CAS#: 139042-59-4 [amp.chemicalbook.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. This compound | 139042-59-4 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(6-bromopyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-(6-bromopyridin-3-yl)ethanone, a key building block in medicinal chemistry. By detailing the spectroscopic and analytical techniques employed in its characterization, this document serves as a vital resource for researchers engaged in the synthesis and application of novel pharmaceutical agents.
Introduction
1-(6-bromopyridin-3-yl)ethanone, a halogenated pyridine (B92270) derivative, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, comprising a bromine-substituted pyridine ring and an acetyl group, offer versatile handles for chemical modification, making it a sought-after precursor in drug discovery programs. An unambiguous confirmation of its molecular structure is paramount for ensuring the identity, purity, and quality of this starting material and the subsequent compounds derived from it. This guide outlines the fundamental analytical methods and experimental protocols required for the complete structure elucidation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(6-bromopyridin-3-yl)ethanone is presented in Table 1.
| Property | Value |
| CAS Number | 139042-59-4[1] |
| Molecular Formula | C₇H₆BrNO[1] |
| Molecular Weight | 200.03 g/mol [1] |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 124-128 °C |
| IUPAC Name | 1-(6-bromo-3-pyridinyl)ethanone[1] |
Synthesis and Purification
The synthesis of 1-(6-bromopyridin-3-yl)ethanone is commonly achieved through the monolithiation of 2,5-dibromopyridine (B19318) followed by acetylation. A general experimental protocol is described below.
Experimental Protocol: Synthesis
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylacetamide (DMA)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of 2,5-dibromopyridine in an anhydrous ethereal solvent (diethyl ether or THF) is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete monolithiation.
-
N,N-Dimethylacetamide is then added dropwise to the reaction mixture, which is subsequently stirred for several hours at the same low temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude 1-(6-bromopyridin-3-yl)ethanone is typically purified by column chromatography on silica (B1680970) gel.
Materials:
-
Crude 1-(6-bromopyridin-3-yl)ethanone
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.
-
The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The adsorbed material is loaded onto the top of the prepared column.
-
The product is eluted from the column using a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from impurities.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The fractions containing the pure compound are combined, and the solvent is evaporated under reduced pressure to afford purified 1-(6-bromopyridin-3-yl)ethanone as a solid.
Structure Elucidation via Spectroscopic Methods
The definitive structure of 1-(6-bromopyridin-3-yl)ethanone is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The expected signals for 1-(6-bromopyridin-3-yl)ethanone are summarized in Table 2.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -COCH₃ |
| ~7.7 | Doublet | 1H | H-5 |
| ~8.2 | Doublet of Doublets | 1H | H-4 |
| ~8.9 | Doublet | 1H | H-2 |
Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The anticipated chemical shifts for 1-(6-bromopyridin-3-yl)ethanone are presented in Table 3.
| Chemical Shift (δ, ppm) | Assignment |
| ~26 | -COCH₃ |
| ~128 | C-5 |
| ~131 | C-3 |
| ~139 | C-4 |
| ~142 | C-6 |
| ~152 | C-2 |
| ~195 | C=O |
Note: The exact chemical shifts would be determined from the experimental spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for 1-(6-bromopyridin-3-yl)ethanone are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1680 | Strong | C=O (ketone) stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretches |
| ~1250 | Strong | C-N stretch |
| ~1050 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(6-bromopyridin-3-yl)ethanone, the mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Expected m/z values:
-
[M]⁺: ~199
-
[M+2]⁺: ~201
Applications in Drug Development
1-(6-bromopyridin-3-yl)ethanone serves as a critical starting material for the synthesis of various pharmaceutical candidates. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce diverse substituents, while the acetyl group can be modified to generate a range of functional groups. This versatility allows for the exploration of a broad chemical space in the search for new therapeutic agents.
While specific signaling pathways are dependent on the final drug molecule, the pyridine core is a common motif in many kinase inhibitors and other targeted therapies. The logical workflow for utilizing this intermediate in a drug discovery cascade is depicted below.
Conclusion
The structural integrity of 1-(6-bromopyridin-3-yl)ethanone, a pivotal intermediate in pharmaceutical research, is unequivocally established through a combination of synthesis, purification, and comprehensive spectroscopic analysis. This technical guide provides the essential experimental framework and data interpretation necessary for researchers to confidently utilize this compound in their drug development endeavors. The detailed protocols and expected analytical data serve as a benchmark for quality control and a foundation for the rational design of novel therapeutics.
References
An In-depth Technical Guide to 5-Acetyl-2-bromopyridine (CAS: 139042-59-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-bromopyridine, with CAS number 139042-59-4, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique bifunctional nature, featuring a reactive bromine atom and a versatile acetyl group on a pyridine (B92270) scaffold, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications, particularly in the development of novel therapeutics. The strategic importance of this compound is highlighted through its utility in constructing molecules targeting neurological disorders and cancer.[1]
Chemical and Physical Properties
This compound is typically an off-white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 139042-59-4 | [2] |
| Molecular Formula | C₇H₆BrNO | [2] |
| Molecular Weight | 200.03 g/mol | [2] |
| IUPAC Name | 1-(6-bromopyridin-3-yl)ethanone | [2] |
| Synonyms | 2-Bromo-5-acetylpyridine, 3-Acetyl-6-bromopyridine | [2] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Melting Point | 124-128 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.
Table 2: Spectroscopic Data of this compound
| Technique | Data Interpretation | Reference(s) |
| ¹H NMR | Approximate chemical shifts (δ) in CDCl₃: Pyridine ring protons typically appear in the downfield region, while the methyl protons of the acetyl group present as a sharp singlet around 2.6-2.7 ppm. | [3] |
| ¹³C NMR | Approximate chemical shifts (δ) in CDCl₃: Carbonyl carbon at ~195-197 ppm, pyridine ring carbons between ~120-150 ppm, and the methyl carbon at ~26-28 ppm. | [3] |
| Mass Spectrometry (MS) | The presence of bromine is indicated by a characteristic isotopic pattern (M⁺ and M+2 peaks in a ~1:1 ratio). Key fragmentation includes the loss of a methyl radical (•CH₃, [M-15]⁺) and an acetyl radical (•COCH₃, [M-43]⁺). The theoretical exact mass is 198.96328 Da. | [3] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) stretch of the acetyl group are expected. | [4] |
Synthesis of this compound
The regioselective synthesis of this compound is most commonly achieved through the lithiation of 2,5-dibromopyridine (B19318) followed by acetylation. This method leverages the differential reactivity of the bromine atoms on the pyridine ring.[3]
Experimental Protocol: Lithiation of 2,5-Dibromopyridine
This protocol is a representative procedure based on literature descriptions.[3]
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylacetamide (DMA)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2,5-dibromopyridine in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add N,N-dimethylacetamide dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Continue stirring at -78 °C for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain pure this compound.
Diagram 1: Synthetic Pathway to this compound
Reactivity and Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.
Reactivity Profile
The bromine atom at the 2-position of the pyridine ring is a good leaving group, making it susceptible to nucleophilic substitution and a key handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] The acetyl group can undergo a variety of transformations including reduction to an alcohol, oxidation, or conversion to other functional groups. Furthermore, the electron-withdrawing nature of the acetyl group can influence the regioselectivity of further electrophilic substitution reactions on the pyridine ring.[3]
Diagram 2: Reactivity of this compound
Applications in Drug Discovery and Materials Science
This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.
-
Kinase Inhibitors: This compound is utilized in the synthesis of kinase inhibitors for cancer therapy. The pyridine core serves as a scaffold for building molecules that can interact with the ATP-binding site of kinases.[5]
-
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands: It is a precursor for the synthesis of ligands for nAChRs, which are implicated in various neurological disorders, including Alzheimer's disease and nicotine (B1678760) addiction.[6][7]
-
Agrochemicals: The bromopyridine moiety is a common feature in various pesticides and herbicides, and this compound serves as a building block for the development of new agrochemicals.[1]
-
Materials Science: The unique electronic properties of the substituted pyridine ring make it a valuable component in the synthesis of advanced materials such as polymers and coatings.[1]
Diagram 3: Role in the Synthesis of Bioactive Molecules
Safety Information
This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Reference(s) |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |
Conclusion
This compound is a highly versatile and valuable synthetic intermediate with significant applications in drug discovery and materials science. Its predictable reactivity and the commercial availability of its precursors make it an attractive starting material for the synthesis of complex molecular architectures. The detailed information provided in this guide is intended to support researchers and scientists in leveraging the full potential of this important chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 139042-59-4 | Benchchem [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of 5-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of 5-Acetyl-2-bromopyridine (CAS No: 139042-59-4). As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is essential for its effective application in research and development.[1] This guide summarizes critical data, presents detailed experimental protocols for their determination, and visualizes the analytical workflow.
Physicochemical Properties
The fundamental physicochemical data for this compound are summarized in the table below. These properties are crucial for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO | [1][2][3] |
| Molecular Weight | 200.03 g/mol | [1][2] |
| Appearance | Off-white to light yellow/green crystalline powder | [1][3] |
| Melting Point | 124-128 °C ¹ | [1][4] |
| Boiling Point | 304.7 ± 27.0 °C (Predicted at 760 mmHg) | [4] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | -1.01 ± 0.10 (Predicted) | |
| CAS Number | 139042-59-4 | [2][3] |
¹ Note: Significant variation exists in reported literature values for the melting point. While most suppliers cite the 124-128 °C range, some sources report values in the 58-62 °C range. Purity and crystalline form may account for this discrepancy.
Solubility Data
Solubility is a critical parameter for selecting appropriate reaction and purification solvents. The solubility of this compound in common laboratory solvents is detailed below.
| Solvent | Solubility | Source(s) |
| DMSO | 100 mg/mL (499.93 mM) with sonication | [5] |
| Methanol | Soluble | |
| Water | Insoluble (predicted) | |
| Diethyl Ether | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.[2]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions.[2]
| Nucleus | Chemical Shift (ppm, in CDCl₃) | Inferred Assignment |
| ¹H NMR | δ 8.87–8.74 (d) | 1H, Pyridine (B92270) H-6 |
| δ 8.46–8.27 (t) | 1H, Pyridine H-3 | |
| δ 7.08–6.95 (m) | 1H, Pyridine H-4 | |
| δ 2.59–2.56 (s) | 3H, Acetyl CH₃ | |
| ¹³C NMR | δ 197.2 | Carbonyl (C=O) |
| δ 150.1–117.8 | Pyridine Carbons | |
| δ 26.4 | Acetyl (CH₃) |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode |
| ~1680 | C=O Stretch (Ketone) |
| ~1550-1450 | C=C and C=N Ring Stretching (Aromatic) |
| ~1100-1000 | C-Br Stretch |
Table 5: Mass Spectrometry (MS) Data
| m/z | Assignment | Notes |
| 199/201 | [M]⁺ | Molecular ion peak. The ~1:1 ratio of the two peaks is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[2] |
| 184/186 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage.[2] |
| 156/158 | [M - COCH₃]⁺ | Loss of an acetyl radical (•COCH₃).[2] |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a this compound sample.
Caption: Experimental workflow for the physical characterization of this compound.
Experimental Protocols
The following sections provide detailed methodologies for determining the key physical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature range over which a solid transitions to a liquid. For a pure crystalline solid, this range is typically narrow (0.5-1.0 °C).
Apparatus:
-
Mel-Temp apparatus or Thiele tube setup
-
Glass capillary tubes (sealed at one end)
-
Calibrated thermometer
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Packing: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 2-3 mm.
-
Measurement (Mel-Temp):
-
Insert the packed capillary tube into the sample holder of the Mel-Temp apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point (124 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer. .
-
-
Observation: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range T₁ – T₂.
Boiling Point Determination (Microscale Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a small test tube (e.g., 10x75 mm)
-
Heating bath (oil or sand)
-
Capillary tube (sealed at one end)
-
Calibrated thermometer
-
Rubber band or wire for attachment
Procedure:
-
Setup: Add approximately 0.5 mL of the sample to the small test tube. Place a capillary tube (sealed end up) inside the test tube, submerged in the liquid.
-
Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the assembly in a heating bath. Heat the bath gently.
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will stop and, at the moment the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point.
-
Pressure Correction: Record the atmospheric pressure, as boiling points are pressure-dependent.
Solubility Determination
Principle: This qualitative test determines the solubility of the compound in various solvents, providing insight into its polarity.
Apparatus:
-
Small test tubes (e.g., 10x75 mm)
-
Spatula
-
Vortex mixer (optional)
-
Test solvents (e.g., water, methanol, DMSO, diethyl ether, hexane)
Procedure:
-
Sample Addition: To a small, dry test tube, add approximately 10-20 mg of this compound.
-
Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.
-
Observation: Observe the mixture.
-
Soluble: The solid completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat: Repeat the procedure for each test solvent.
pKa Determination (Potentiometric Titration)
Principle: The pKa of the conjugate acid (protonated pyridine nitrogen) is determined by monitoring the pH of a solution of the compound as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point.[6]
Apparatus:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
-
Standardized hydrochloric acid (e.g., 0.1 M HCl)
-
Standardized sodium hydroxide (B78521) (e.g., 0.1 M NaOH), carbonate-free
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration.
-
Acidification: Add a slight excess of standardized HCl to fully protonate the pyridine nitrogen.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode. Position the burette to dispense NaOH solution into the beaker.
-
Titration: Begin stirring and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the steepest part of the curve (or by calculating the first derivative).
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa is the pH value recorded at the half-equivalence point.
-
Spectroscopic Sample Preparation and Analysis
A. NMR Spectroscopy (¹H and ¹³C)
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.[7][8][9]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Ensure the solvent contains a reference standard, typically tetramethylsilane (B1202638) (TMS), at 0 ppm.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters should be optimized for resolution and signal-to-noise ratio.[10]
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals (for ¹H NMR) to determine proton ratios.[11]
B. Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[12]
C. Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural clues from fragmentation patterns.[13][14]
Procedure (Electron Impact - EI):
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids. The sample is vaporized under high vacuum and heat.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected and forming a positive radical ion (the molecular ion, [M]⁺•).
-
Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, characteristic charged fragments and neutral radicals.[13][15]
-
Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio. A detector records the abundance of each ion.
-
Spectrum: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 139042-59-4 | Benchchem [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 139042-59-4 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. scienceready.com.au [scienceready.com.au]
- 15. chem.libretexts.org [chem.libretexts.org]
5-Acetyl-2-bromopyridine molecular weight and formula
This document provides core chemical data for 5-Acetyl-2-bromopyridine, a compound frequently utilized as a biochemical reagent and an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2]
Chemical Identity and Properties
This compound is a substituted pyridine (B92270) derivative. The presence of the bromine atom and the acetyl group on the pyridine ring makes it a valuable building block for creating more complex molecules.[1]
The fundamental chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₇H₆BrNO[2][3][4][5] |
| Molecular Weight | 200.03 g/mol [2][3] |
| Appearance | White to light yellow crystalline powder[1][5][6] |
| CAS Number | 139042-59-4[3][4][5] |
Experimental Protocols
The molecular weight and formula presented are standard calculated values derived from the known atomic weights of the constituent elements. Experimental determination, typically performed via mass spectrometry, is not detailed here. The provided data is based on computational chemistry models and is widely accepted in the scientific literature.[3]
Data Relationships
The logical connection between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct relationship.
Caption: Relationship between compound name, formula, and molecular weight.
References
- 1. This compound 97% | High Purity Supplier & Manufacturer China | CAS 21404-38-6 | Applications, Safety Data, Price [pipzine-chem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound CAS 139042-59-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Spectroscopic Profile of 5-Acetyl-2-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetyl-2-bromopyridine (IUPAC name: 1-(6-bromopyridin-3-yl)ethanone), a key building block in medicinal chemistry and organic synthesis. This document summarizes key spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables provide a detailed quantitative analysis of the compound's molecular structure.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound exhibits characteristic signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetyl group.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.93 | d | H-6 |
| 8.16 | dd | H-4 |
| 7.60 | d | H-3 |
| 2.62 | s | -CH₃ |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
¹³C NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum of this compound shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 195.9 | C=O |
| 152.1 | C-6 |
| 142.1 | C-2 |
| 140.2 | C-4 |
| 132.8 | C-5 |
| 128.0 | C-3 |
| 26.7 | -CH₃ |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
IR (Infrared) Spectroscopy Data
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group of the ketone.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2925 | Medium | Aliphatic C-H Stretch |
| ~1685 | Strong | C=O Stretch (Ketone) |
| ~1570, ~1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| Sample preparation: ATR (Attenuated Total Reflectance) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion Formula | Description |
| 199/201 | [C₇H₆BrNO]⁺ | Molecular Ion ([M]⁺) |
| 184/186 | [C₆H₃BrNO]⁺ | Loss of methyl radical (•CH₃) |
| 156/158 | [C₅H₃BrN]⁺ | Loss of acetyl radical (•COCH₃) |
| Ionization method: Electron Ionization (EI) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ¹³C.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
-
The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
Data Acquisition:
-
In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Acetyl-2-bromopyridine, a key intermediate in pharmaceutical and materials science research. The document details the spectral data, experimental protocols for its synthesis and characterization, and visual representations of its chemical structure and synthetic pathway.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. These parameters are crucial for the structural elucidation and purity assessment of the compound.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-6 | 9.22 | d | 2.0 |
| H-4 | 8.28 | dd | 8.3, 2.2 |
| H-3 | 7.83 | d | 8.3 |
| -CH₃ (Acetyl) | 2.65 | s | - |
| Note: Data sourced from the Journal of Medicinal Chemistry[1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the regioselective acetylation of 2,5-dibromopyridine (B19318).[2] The following is a general procedure based on established literature methods:
-
Reaction Setup: A solution of 2,5-dibromopyridine in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Acetylating Agent: An acetylating agent, such as N,N-dimethylacetamide, is added dropwise to the reaction mixture.[3]
-
Quenching and Work-up: The reaction is quenched with a suitable reagent, such as saturated aqueous ammonium (B1175870) chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.
¹H NMR Spectrum Acquisition
The following is a general protocol for acquiring the ¹H NMR spectrum of this compound, based on typical procedures for small organic molecules:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
NMR Instrument: A high-resolution NMR spectrometer, for instance, a 500 MHz instrument, is used for the analysis.[1]
-
Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Visualizations
Synthesis of this compound
The following diagram illustrates a common synthetic workflow for the preparation of this compound from 2,5-dibromopyridine.
Caption: Synthetic workflow for this compound.
¹H NMR Signal Assignment
The following diagram illustrates the structure of this compound with the assignment of the protons to their corresponding signals in the ¹H NMR spectrum.
Caption: Structure and ¹H NMR assignments of this compound.
References
Molecular Structure and Expected Vibrational Modes
An In-depth Technical Guide to the Infrared Spectroscopy of 5-Acetyl-2-bromopyridine
This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of this compound, a versatile chemical intermediate in medicinal chemistry and organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data interpretation, experimental protocols, and a logical workflow for analysis.
This compound (CAS: 139042-59-4) possesses a distinct molecular structure comprising a brominated pyridine (B92270) ring and an acetyl group.[2][3] This combination of functional groups gives rise to a characteristic infrared spectrum. The primary vibrational modes expected are associated with the aromatic pyridine ring, the carbon-bromine bond, the carbonyl group (C=O) of the acetyl moiety, and the methyl group's C-H bonds. The electron-withdrawing nature of the acetyl group can influence the electronic environment and, consequently, the vibrational frequencies of the pyridine ring.
Infrared Spectroscopic Data
The following table summarizes the key absorption bands anticipated in the IR spectrum of this compound. The interpretation is based on established group frequency correlations and specific data reported for the compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch (pyridine ring) |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (methyl group of acetyl) |
| 1700 - 1680 | Strong | C=O Carbonyl Stretch (acetyl group) [4] |
| 1600 - 1550 | Medium | C=C and C=N Ring Stretching (pyridine ring) |
| 1470 - 1400 | Medium | C-H Bending (methyl group) |
| 1270 - 1200 | Medium | C-C Stretch (between ring and carbonyl) |
| 900 - 675 | Strong | C-H Out-of-Plane Bending (pyridine ring) |
| ~700 - 500 | Medium | C-Br Stretch |
Note: The carbonyl (C=O) stretch is a dominant feature in the spectrum, appearing strong and sharp in the 1680-1700 cm⁻¹ region.[4] Conjugation with the pyridine ring shifts this absorption to a lower wavenumber compared to a simple aliphatic ketone.
Experimental Protocols
The acquisition of a high-quality IR spectrum of this compound, which is a solid crystalline powder, is most effectively achieved using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. This method requires minimal sample preparation.
Objective: To obtain the infrared absorption spectrum of solid this compound.
Apparatus and Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., Bruker ALPHA with a diamond ATR crystal).
-
This compound, solid powder (Purity: >98%).[3]
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).
-
Lint-free laboratory wipes.
Procedure:
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer and ATR accessory are clean and free of any residue. Clean the ATR crystal surface with a lint-free wipe moistened with isopropanol and allow it to dry completely.
-
Perform a background scan (air is the background). This step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean spatula, place a small amount (typically 2-5 mg) of this compound powder directly onto the center of the ATR crystal.
-
Lower the instrument's pressure applicator arm and apply consistent pressure to the sample. This ensures firm and uniform contact between the solid sample and the ATR crystal surface, which is crucial for obtaining a good quality spectrum.
-
-
Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software. The infrared beam will pass through the ATR crystal, reflect off the internal surface in contact with the sample, and be measured by the detector.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum in units of transmittance or absorbance.
-
Perform an ATR correction if necessary, although modern software often does this automatically.
-
Analyze the resulting spectrum by identifying the wavenumbers of the major absorption peaks and assigning them to the corresponding molecular vibrations as detailed in the data table above.
-
-
Cleaning:
-
Release the pressure arm and remove the sample powder from the ATR crystal using a clean, dry wipe.
-
Perform a final cleaning of the crystal surface with a solvent-moistened wipe to ensure no sample residue remains for the next user.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the ATR-FTIR experimental protocol for the analysis of this compound.
Caption: Workflow for ATR-FTIR analysis of a solid sample.
References
An In-depth Technical Guide to the Mass Spectrometry of 5-Acetyl-2-bromopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Acetyl-2-bromopyridine (C₇H₆BrNO) is a versatile heterocyclic building block used in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine (B92270) ring, a bromine atom, and an acetyl group, provides multiple sites for chemical modification, making it a valuable precursor for the development of novel pharmaceutical agents and functional materials. Mass spectrometry is an indispensable analytical technique for the structural confirmation and purity assessment of this compound. This guide provides a detailed overview of the expected mass spectrometric behavior of this compound, including a proposed fragmentation pattern, a standard experimental protocol, and workflow visualizations.
Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₇H₆BrNO, with a monoisotopic mass of 198.9633 Da and an average molecular weight of approximately 200.03 g/mol .[2] A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3] Consequently, the molecular ion (M⁺) of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z): the M⁺ peak corresponding to the ⁷⁹Br isotope and the M+2 peak for the ⁸¹Br isotope.[4] This characteristic doublet is a definitive indicator for the presence of a single bromine atom in the molecule and any fragment ions that retain it.
Predicted Fragmentation Pattern
The major predicted fragmentation events are:
-
Loss of a Methyl Radical (•CH₃): The most favorable α-cleavage is the loss of a methyl radical (mass 15) from the acetyl group to form a highly stable acylium ion. This fragment, [M-CH₃]⁺, is often the base peak in the spectrum of acetyl-substituted aromatics.[4][6]
-
Loss of an Acetyl Radical (•COCH₃): Cleavage of the bond between the pyridine ring and the acetyl group results in the loss of an acetyl radical (mass 43), yielding a 2-bromopyridine (B144113) cation.[4]
-
Loss of Carbon Monoxide (CO): The [M-CH₃]⁺ acylium ion can undergo a subsequent neutral loss of carbon monoxide (mass 28) to form a bromopyridinyl cation.[4]
Quantitative Data Summary
The following table summarizes the predicted m/z values and relative abundances for the principal ions of this compound in an EI mass spectrum.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Neutral Loss | Predicted Rel. Abundance (%) |
| 199 / 201 | [M]⁺• (Molecular Ion) | [C₇H₆BrNO]⁺• | - | 75 |
| 184 / 186 | [M - CH₃]⁺ | [C₆H₃BrNO]⁺ | •CH₃ | 100 (Base Peak) |
| 156 / 158 | [M - COCH₃]⁺ or [M - CH₃ - CO]⁺ | [C₅H₄BrN]⁺ | •COCH₃ or •CH₃ + CO | 60 |
| 120 | [M - Br]⁺ | [C₇H₆NO]⁺ | •Br | 15 |
| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | •Br + •COCH₃ | 40 |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | C₅H₃BrN | 50 |
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the standard method for analyzing semi-volatile small molecules like this compound.
5.1 Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
5.2 Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole).
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
5.3 GC Method Parameters
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
5.4 MS Method Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.
References
The Enhanced Electrophilicity of the Pyridine Ring in 5-Acetyl-2-bromopyridine: A Technical Guide for Synthetic Chemists
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the electronic properties and reactivity of 5-Acetyl-2-bromopyridine. This versatile building block is of significant interest in medicinal and materials chemistry, primarily due to the pronounced electrophilicity of its pyridine (B92270) core, which dictates its synthetic utility. This document outlines the fundamental principles governing its reactivity, provides quantitative data on key transformations, details experimental protocols, and visualizes reaction pathways.
Core Concept: Understanding the Electrophilicity
The pyridine ring is an electron-deficient aromatic heterocycle due to the high electronegativity of the nitrogen atom, which inductively withdraws electron density from the carbon atoms.[1] This inherent electron deficiency makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene, but conversely, more susceptible to nucleophilic attack.[1][2]
In this compound, this effect is substantially amplified by the substituents:
-
Pyridine Nitrogen: Inductively withdraws electron density, decreasing the ring's nucleophilicity and activating it for nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions.
-
2-Bromo Group: The bromine atom is an electronegative substituent that further withdraws electron density via the inductive effect. More importantly, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a reactive handle for transition metal-catalyzed cross-coupling reactions.[3]
-
5-Acetyl Group: This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It significantly reduces the electron density across the entire ring system, thereby increasing its overall electrophilicity and further activating the C2 position for nucleophilic attack.
The synergistic combination of these three features renders the C2 position of this compound highly electrophilic and primed for substitution, making it a valuable synthon for introducing molecular diversity.
Caption: Electronic contributions to the electrophilicity of this compound.
Key Synthetic Transformations
The enhanced electrophilicity of this compound is primarily exploited in two major classes of reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Cross-Coupling
This compound is an excellent electrophilic partner in Suzuki-Miyaura reactions, enabling the formation of C-C bonds by coupling with a variety of aryl- and heteroarylboronic acids.[3] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.[4]
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with substituted 2-bromopyridines, demonstrating the general efficiency of this transformation. While specific data for this compound is compiled from various sources on analogous systems, yields are consistently reported as moderate to excellent.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 18 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | ~80-90 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | ~75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90-98 |
| 5 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Isopropanol/H₂O | 80 | 2 | ~88 |
Yields are based on reports for structurally similar 5-substituted-2-bromopyridines and serve as a general guide.[5][6]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir vigorously for the required time (typically 12-18 hours), monitoring progress by TLC or LC-MS.[5]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to afford the desired 5-acetyl-2-arylpyridine product.
Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the ring, coupled with the bromine at the activated C2 position, facilitates SNAr reactions.[7] This allows for the direct displacement of the bromide ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[8]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer intermediate.
-
Stabilization: The negative charge of this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This resonance stabilization is key to the feasibility of the reaction at the C2/C4 positions.[9]
-
Elimination: Aromaticity is restored by the expulsion of the bromide leaving group, yielding the substituted product.
Caption: Logical workflow for the SNAr mechanism on this compound.
-
Setup: In a sealed pressure vessel, combine this compound (1.0 equiv.), the desired amine (1.5-2.0 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP.
-
Reaction: Seal the vessel and heat the mixture to a high temperature (typically 100-150 °C) for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Synthesis of this compound
A common laboratory-scale synthesis involves the regioselective metal-halogen exchange of 2,5-dibromopyridine (B19318), followed by quenching with an acetylating agent.[3]
-
Setup: Dissolve 2,5-dibromopyridine (1.0 equiv.) in anhydrous diethyl ether or THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.05 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Acetylation: Add N,N-dimethylacetamide (DMA, 1.5 equiv.) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for 4 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up & Purification: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Conclusion
This compound is a powerful intermediate in organic synthesis, deriving its utility from the highly electrophilic nature of its C2 position. The convergence of inductive and resonance effects from the pyridine nitrogen and the acetyl substituent, combined with the presence of a good leaving group, makes this molecule an ideal substrate for both Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. The protocols and data presented herein provide a foundational guide for chemists to effectively utilize this versatile building block in the development of novel pharmaceuticals, agrochemicals, and materials.[4][10]
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. This compound | 139042-59-4 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
The Role of Bromine as a Leaving Group in Pyridine Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] The functionalization of the pyridine ring is a critical step in the synthesis of novel compounds with desired properties. Halogenated pyridines, particularly bromopyridines, serve as versatile intermediates due to the C-Br bond's ability to participate in a wide array of chemical transformations. This technical guide provides an in-depth analysis of the role of bromine as a leaving group in pyridine derivatives, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]
Mechanism and Leaving Group Ability
In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group.[4][5][7] The leaving group's ability to polarize the carbon-halogen bond to facilitate this attack is a crucial factor. Consequently, the reactivity order for halogens in SNAr is often inverted compared to aliphatic SN2 reactions, following the trend: F > Cl ≈ Br > I.[3][5][7][8] While fluorine's high electronegativity makes it the most activating leaving group, bromine offers a good balance of reactivity and substrate accessibility, making it a widely used choice.
Influence of Bromine Position
The position of the bromine atom on the pyridine ring profoundly influences its reactivity towards nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the α (2- and 6-) and γ (4-) positions for nucleophilic attack.[9][10] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. In contrast, the β (3- and 5-) positions lack this direct resonance stabilization, rendering them substantially less reactive in SNAr reactions.[9] Therefore, 2-, 4-, and 6-bromopyridines are significantly more susceptible to SNAr than 3- and 5-bromopyridines.[9][10]
Experimental Protocol: Amination of 2-Amino-6-bromopyridine (B113427)
The following protocol describes a typical SNAr reaction. The higher reactivity of the 6-bromo isomer compared to the 5-bromo analogue is a direct consequence of the bromine atom's placement at an activated α-position.[9]
Reaction: Amination of 2-amino-6-bromopyridine with a suitable amine nucleophile.
Materials:
-
2-amino-6-bromopyridine
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) as solvent
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
In a reaction vessel, combine 2-amino-6-bromopyridine (1.0 eq), the amine nucleophile (1.2-1.5 eq), and the base (2.0 eq).
-
Add the solvent (e.g., DMSO) to achieve a suitable concentration.
-
Seal the vessel and heat the mixture with stirring. Reaction conditions can vary, for example, 120-150 °C for several hours. Microwave irradiation can often reduce reaction times significantly.[9]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired substituted aminopyridine.[9]
Palladium-Catalyzed Cross-Coupling Reactions
Bromopyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, bromine serves as an effective leaving group in the initial oxidative addition step to the palladium(0) catalyst.[1][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organoboron compound (boronic acid or ester) and an organic halide.[1][12] It is widely used in pharmaceutical development to construct biaryl and hetero-biaryl structures.[1][12]
Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridines
| Bromopyridine Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 3-Amino-5-bromopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 80-90 | 12-24 | High | [12] |
| 2-Bromopyridine (B144113) | 3,5-(CF₃)₂-Ph-B(OH)₂ | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | - | 82 | [13] |
| 2-Bromopyridine | 4-MeO-Ph-B(OH)₂ | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | - | 74 | [13] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [14] |
Experimental Protocol: Suzuki Coupling of 3-Amino-5-bromopyridine [12]
-
In a Schlenk flask, combine 3-Amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as 1,4-dioxane and water (4:1 ratio).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere until completion (monitored by TLC or LC-MS), typically within 12-24 hours.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product via column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. This reaction has seen widespread use in synthesizing aminopyridines, which are prevalent in pharmaceuticals.[15][16] The choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high yields.[16]
Table 2: Examples of Buchwald-Hartwig Amination with Bromopyridines
| Bromopyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2-Bromopyridine | Diethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 98 | [16] |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 93 | [16] |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 16 | 83 | [16] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [16][17] |
Experimental Protocol: Amination of 2-Bromopyridines with Volatile Amines [15][18]
-
To a pressure-rated sealed tube, add the 2-bromopyridine substrate (1.0 eq), Pd(OAc)₂ (5 mol%), and a suitable ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) (10 mol%).
-
Add sodium tert-butoxide (NaOt-Bu) (2.0 eq) and the solvent (e.g., toluene).
-
Cool the mixture to -78 °C and add the volatile amine (e.g., methylamine, 5.0 eq) as a condensed liquid.
-
Seal the tube tightly and allow it to warm to room temperature before heating to 80 °C for approximately 14 hours.
-
After cooling, carefully open the tube and proceed with a standard aqueous work-up and purification by chromatography.
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[19][20] It typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[20]
Table 3: Examples of Sonogashira Coupling with Bromopyridines
| Bromopyridine Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 2-Amino-3-bromopyridine (B76627) | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [19] |
| 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 92 | [19] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 3 | 99 | [21] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 24 | 98 | [21] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [19]
-
To a reaction flask, add 2-amino-3-bromopyridine (1.0 eq, 0.5 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (DMF), the base (Et₃N, 1 mL), and the terminal alkyne (1.2 eq, 0.6 mmol).
-
Heat the reaction mixture to 100 °C for 3 hours.
-
After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond.[11] Organozinc reagents are less reactive than Grignard or organolithium reagents, which allows for a high tolerance of functional groups on the coupling partners.[22]
Table 4: Examples of Negishi Coupling with Bromopyridines
| Bromopyridine Substrate | Organozinc Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | Ref. |
| 2-Bromopyridine | Thienylzinc reagent | Pd(PPh₃)₄ | - | - | - | [11][22] |
| 3-Bromopyridine | sec-Alkylzinc halide | Pd₂(dba)₃ / CPhos | - | 50 | 7 | [23] |
| 2-Bromopyridine | Serine-derived organozinc | Pd₂(dba)₃ / SPhos | - | - | Good | [24] |
Experimental Protocol: General Procedure for Negishi Coupling
-
Preparation of Organozinc Reagent: The organozinc reagent is typically prepared in situ by treating an organolithium or Grignard reagent with a zinc halide (e.g., ZnBr₂).[22]
-
Coupling Reaction: a. In a separate flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄) and the bromopyridine substrate. b. Add a suitable anhydrous solvent (e.g., THF). c. Add the freshly prepared organozinc reagent to the mixture. d. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS). e. Quench the reaction with a saturated aqueous solution of NH₄Cl. f. Extract the product with an organic solvent, dry, and concentrate. g. Purify by column chromatography.
Conclusion
Bromine serves as a highly effective and versatile leaving group in the functionalization of pyridine derivatives. Its reactivity is strategically dependent on its position on the pyridine ring, with α and γ positions being highly activated for nucleophilic aromatic substitution. Furthermore, bromopyridines are robust and reliable substrates for a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings. This broad utility allows for the efficient formation of diverse C-C, C-N, and C-O bonds, cementing the role of bromopyridines as indispensable building blocks for researchers in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Acetyl-2-bromopyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-bromopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of an electron-withdrawing acetyl group and a reactive bromine atom on the pyridine (B92270) ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical synonyms, physical and chemical properties, synthesis, reactivity, and its pivotal role in the development of targeted therapeutics, particularly as a key intermediate in the synthesis of kinase inhibitors.
Chemical Synonyms and Identifiers
A clear identification of chemical compounds is crucial for research and development. This compound is known by several names and identifiers, which are summarized in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | 1-(6-bromo-3-pyridinyl)ethanone |
| CAS Number | 139042-59-4 |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| InChI Key | MUKKGHQBUKOMTD-UHFFFAOYSA-N |
| Synonym 1 | 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE |
| Synonym 2 | 3-ACETYL-6-BROMOPYRIDINE |
| Synonym 3 | 2-BROMO-5-ACETYLPYRIDINE |
| Synonym 4 | 1-(6-Bromopyrid-3-yl)ethan-1-one |
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic data for this compound, crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 124-128 °C |
| Boiling Point | 304.7 °C at 760 mmHg |
| Density | 1.53 g/cm³ |
| ¹H NMR (CDCl₃, 400 MHz) δ | 8.74 (d, J=1.9 Hz, 1H), 7.96 (m, 2H), 2.70 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 196.8, 150.8, 142.0, 139.1, 128.9, 121.2, 26.8 |
| IR (KBr, cm⁻¹) ν | 1685 (C=O), 1570, 1460, 1350, 1280, 1110, 840 |
| Mass Spectrum (EI) | m/z 201, 199 ([M]⁺), 186, 184 ([M-CH₃]⁺), 158, 156 ([M-C₂H₃O]⁺), 77 ([C₅H₃N]⁺) |
Synthesis and Experimental Protocols
The regioselective synthesis of this compound is a critical process for its application in further chemical transformations. The most common and effective method involves the lithiation of 2,5-dibromopyridine (B19318) followed by acetylation.
Synthesis of this compound from 2,5-Dibromopyridine
This protocol details the synthesis of this compound via regioselective lithiation and subsequent acetylation.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous toluene.
-
Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1 equivalent) dropwise to the cooled solution, maintaining the temperature below -35 °C. A deep reddish solution will form. Stir the mixture at -40 °C for 40 minutes.
-
Acetylation: Add N,N-dimethylacetamide (1.8 equivalents) dropwise to the reaction mixture. No significant color change is typically observed.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Add water and extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford this compound as a solid.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Discovery
The bromine atom at the 2-position of this compound serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl substituents. This synthetic flexibility is a cornerstone of its utility in drug discovery, particularly in the generation of libraries of compounds for screening against biological targets.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids and esters is a highly efficient method for the synthesis of 5-acetyl-2-arylpyridines. These products are key scaffolds in a number of biologically active molecules.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
The table below provides representative examples of Suzuki-Miyaura coupling reactions with this compound, showcasing the versatility of this transformation.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 |
| 4-Pyridylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 16 | 78 |
Application in the Synthesis of TYK2 Inhibitors
A prominent application of this compound is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making TYK2 an attractive therapeutic target.[3]
Selective TYK2 inhibitors, some of which utilize a pyridine core derived from this compound, have shown promise in the treatment of conditions like psoriasis.[4][5] The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling to introduce a complex aryl group at the 2-position of the pyridine ring, followed by further modifications of the acetyl group.
Caption: Inhibition of the JAK-STAT pathway by a TYK2 inhibitor.
Conclusion
This compound is a high-value chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the construction of complex molecular architectures. The successful application of this building block in the synthesis of targeted therapeutics, such as TYK2 inhibitors for the treatment of inflammatory diseases, underscores its importance to the scientific community. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the field.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 4. Clinical Implications of Targeting the JAK-STAT Pathway in Psoriatic Disease: Emphasis on the TYK2 Pathway | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis of 5-Acetyl-2-bromopyridine from 2,5-Dibromopyridine via Lithiation and Acetylation
Introduction
5-Acetyl-2-bromopyridine is a versatile chemical intermediate widely utilized in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive bromine atom and an acetyl group on a pyridine (B92270) core, makes it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This document provides a detailed protocol for the synthesis of this compound from 2,5-dibromopyridine (B19318). The described method involves a regioselective lithiation followed by acetylation, a common and effective route for this transformation.[2]
Reaction Principle
The synthesis is achieved through the regioselective lithiation of 2,5-dibromopyridine using n-butyllithium (n-BuLi). The lithiation preferentially occurs at the 5-position of the pyridine ring. The resulting lithiated intermediate is then quenched with an acetylating agent, N,N-dimethylacetamide, to yield the desired product, this compound.[2][3] Low temperatures are crucial for controlling the regioselectivity and preventing side reactions.[2]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Dibromopyridine | ≥98% | Commercially Available | Starting material |
| n-Butyllithium (n-BuLi) | 1.6 M in THF | Commercially Available | Lithiating agent; handle under inert atmosphere |
| N,N-Dimethylacetamide | Anhydrous | Commercially Available | Acetylating agent |
| Toluene (B28343) | Anhydrous | Commercially Available | Reaction solvent |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent for n-BuLi |
| Saturated Ammonium (B1175870) Chloride | Aqueous | Prepared in-house | Quenching solution |
| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | Commercially Available | Extraction solvent |
| Sodium Sulfate (B86663) (Na2SO4) | Anhydrous | Commercially Available | Drying agent |
| Deionized Water | In-house | For washing | |
| Brine | Saturated NaCl(aq) | Prepared in-house | For washing |
| Argon or Nitrogen Gas | High Purity | For inert atmosphere |
Equipment:
-
Three-neck round-bottom flask (1000 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Dry ice/acetonitrile or dry ice/acetone cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried 1000 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2,5-dibromopyridine (10.0 g, 42.2 mmol) in anhydrous toluene (400 mL) under an inert atmosphere of argon or nitrogen.[3]
-
Lithiation: Cool the solution to -40°C using a dry ice/acetonitrile bath.[3] Slowly add n-butyllithium (1.6 M in THF, 26.38 mL, 42.21 mmol) dropwise to the cooled solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.[3] Upon addition, a deep reddish solution will form. Stir the reaction mixture at -40°C for an additional 40 minutes.[3]
-
Acetylation: Add N,N-dimethylacetamide (7.14 mL, 76.8 mmol) to the reaction mixture.[3]
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Once at room temperature, quench the reaction by adding 25 mL of saturated aqueous ammonium chloride solution.[3]
-
Work-up and Extraction: Add 100 mL of deionized water to the mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (250 mL).[3] Wash the organic phase with water (200 mL).[3] The combined aqueous phases should be back-extracted with ethyl acetate (100 mL).[3]
-
Drying and Evaporation: Combine all organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate in vacuo to yield the crude product.[3]
Data Summary
Reactant and Product Information:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 2,5-Dibromopyridine | C5H3Br2N | 236.89[4] | 42.2 | 10.0 g[3] |
| n-Butyllithium | C4H9Li | 64.06 | 42.21 | 26.38 mL (1.6 M)[3] |
| N,N-Dimethylacetamide | C4H9NO | 87.12 | 76.8 | 7.14 mL[3] |
| This compound | C7H6BrNO | 200.03[2] | - | 6.31 g (Crude)[3] |
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Melting Point | 124-128 °C | [1][5] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Soluble in Methanol | [5] |
Experimental Results and Characterization:
| Parameter | Result |
| Crude Yield | 6.31 g (tan solid) |
| Theoretical Yield | 8.44 g |
| Crude Yield (%) | ~75% |
| HPLC Purity | 87 area % @ 254 nm |
| ¹H-NMR (CDCl₃) | δ 8.74 (d, J=1.9 Hz, 1H), 7.96 (m, 2H), 2.70 (s, 3H) |
| LCMS (ESI+) | m/z 201.0 (M+H)⁺ |
Data sourced from a representative synthesis described in the literature.[3]
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 5-Acetyl-2-bromopyridine via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-bromopyridine is a key building block in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the development of novel pharmaceutical agents and other complex molecules.[1] Its structure, featuring a reactive bromine atom and an acetyl group on a pyridine (B92270) ring, allows for a variety of subsequent chemical modifications, such as cross-coupling and nucleophilic substitution reactions.[1] This document provides a detailed protocol for the synthesis of this compound utilizing a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.[2]
Core Synthesis Pathway: Grignard Reaction
The primary synthetic route described herein involves the formation of a pyridyl Grignard reagent from 2,5-dibromopyridine (B19318), followed by its reaction with an acetylating agent. This chemo-selective reaction targets the more reactive bromine atom at the 5-position. The key steps are:
-
Formation of the Grignard Reagent : 2,5-dibromopyridine reacts with a Grignard reagent like isopropyl magnesium chloride in an exchange reaction to form the 6-bromo-3-pyridylmagnesium chloride intermediate. This is done at low temperatures to ensure selectivity.[2][3]
-
Acylation : The newly formed Grignard reagent acts as a nucleophile, attacking an appropriate acetylating agent, such as N,N-dimethylacetamide, to form the desired ketone product.[4]
-
Workup and Purification : The reaction is quenched with an acidic aqueous solution, followed by extraction and purification to isolate the final product, this compound.[5]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are representative and may be optimized for specific laboratory conditions.
| Parameter | Value/Range | Reference |
| Reactants | ||
| 2,5-Dibromopyridine | 1.0 eq | [2][3] |
| Isopropyl Magnesium Chloride | 1.0 - 1.2 eq | [3] |
| N,N-Dimethylacetamide | 1.5 eq | [4] |
| Reaction Conditions | ||
| Grignard Formation Temperature | 0 - 20 °C | [3] |
| Acylation Temperature | -78 °C to Room Temp. | [4] |
| Grignard Formation Time | 1 - 2 hours | [6] |
| Acylation Time | 4 hours | [4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2][3] |
| Product | ||
| Yield | ~47% (with n-BuLi) | [4] |
Note: The cited yield is from a similar synthesis using n-butyllithium; yields for the Grignard protocol are expected to be in a comparable range.
Detailed Experimental Protocol
This protocol is adapted from procedures for similar Grignard reactions involving pyridyl halides.[2][3][4]
Materials:
-
2,5-Dibromopyridine
-
Isopropyl magnesium chloride solution (e.g., 2.0 M in THF)
-
N,N-Dimethylacetamide (anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (ice-water and dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.[7]
-
Allow the flask to cool to room temperature under a stream of inert gas.
-
Add 2,5-dibromopyridine (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 4 mL per mmol of dibromopyridine).[3]
-
-
Grignard Reagent Formation:
-
Cool the solution to 15 °C using an ice-water bath.[3]
-
Slowly add isopropyl magnesium chloride (1.1 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 20 °C.[3]
-
After the addition is complete, allow the reaction mixture to stir at this temperature for 1.5 hours.[6]
-
-
Acylation:
-
In a separate flame-dried flask, prepare a solution of N,N-dimethylacetamide (1.5 eq) in anhydrous THF.
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.[4]
-
Slowly add the N,N-dimethylacetamide solution dropwise to the cold Grignard reagent.[4]
-
Maintain the temperature at -78 °C and stir for 4 hours.[4]
-
After 4 hours, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[2][5]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).[5]
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification:
Safety Information
-
Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. All procedures must be carried out under a dry, inert atmosphere.[8]
-
Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried.[7]
-
2,5-Dibromopyridine and This compound may cause skin, eye, and respiratory irritation.[9]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 4. This compound CAS#: 139042-59-4 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Lithiation of 2,5-Dibromopyridine for Acetylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,5-Dibromopyridine (B19318) is a versatile heterocyclic building block used in the synthesis of a wide range of functionalized pyridine (B92270) derivatives for applications in pharmaceuticals, agrochemicals, and materials science. The regioselective introduction of functional groups onto the pyridine ring is a critical step in synthesizing target molecules. Lithiation, followed by quenching with an electrophile, is a powerful strategy for achieving such transformations. This document provides detailed protocols for the regioselective lithiation of 2,5-dibromopyridine at the C-4, C-5, or C-2 positions, followed by acetylation to yield the corresponding acetylbromopyridines. The choice of lithiating agent and reaction conditions, such as solvent and concentration, critically influences the site of metalation.[1] Specifically, lithium diisopropylamide (LDA) can be used for deprotonation at the C-4 position, while n-butyllithium (n-BuLi) can effect a halogen-metal exchange at either the C-2 or C-5 position depending on the solvent.[1][2] The resulting acetylated bromopyridines, such as 2-Acetyl-5-bromopyridine, are valuable intermediates for further diversification through cross-coupling reactions.[3]
Overview of Regioselective Lithiation Pathways
The functionalization of 2,5-dibromopyridine can be directed to one of three distinct positions based on the chosen reaction conditions. This allows for the selective synthesis of 4-acetyl, 5-acetyl, or 2-acetyl derivatives.
Caption: Regioselective lithiation pathways of 2,5-dibromopyridine.
Experimental Protocols
Safety Precautions:
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle under a strict inert atmosphere (Argon or Nitrogen).
-
Lithium diisopropylamide (LDA) is a strong, corrosive base.
-
All glassware must be oven- or flame-dried before use, and reactions must be performed in anhydrous solvents.
Protocol 1: Synthesis of 4-Acetyl-2,5-dibromopyridine via C-4 Deprotonation
This protocol utilizes LDA to selectively deprotonate 2,5-dibromopyridine at the C-4 position, which is activated by the adjacent bromine atoms.[2]
Materials:
-
2,5-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylacetamide (DMA)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cold THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.[4]
-
Lithiation: In a separate oven-dried flask, dissolve 2,5-dibromopyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C.[2]
-
Slowly transfer the freshly prepared LDA solution to the 2,5-dibromopyridine solution via cannula.
-
Stir the resulting dark-colored mixture at -78 °C for 10-30 minutes.[2]
-
Acetylation: Add N,N-dimethylacetamide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica (B1680970) gel column chromatography to yield the desired product.
Protocol 2: Synthesis of 1-(2-Bromopyridin-5-yl)ethanone via C-5 Halogen-Metal Exchange
This protocol employs n-BuLi in a coordinating solvent like THF to selectively perform a bromine-lithium exchange at the more sterically accessible and electronically favorable C-5 position.[1]
Materials:
-
2,5-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylacetamide (DMA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. A color change is typically observed.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Acetylation: Add N,N-dimethylacetamide (1.5 equivalents) dropwise at -78 °C.
-
Continue stirring at -78 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.[5]
-
Purification: Purify the crude product via silica gel column chromatography.
Protocol 3: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone via C-2 Halogen-Metal Exchange
This protocol uses n-BuLi in a non-coordinating solvent (toluene) and at low concentration to favor halogen-metal exchange at the C-2 position, which is adjacent to the nitrogen atom.[1]
Materials:
-
2,5-Dibromopyridine
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylacetamide (DMA)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Add 2,5-dibromopyridine (1.0 equivalent) to an oven-dried, three-neck round-bottom flask under argon.
-
Add a sufficient volume of anhydrous toluene to create a dilute solution (e.g., 0.05 M).[1]
-
Cool the solution to -78 °C.
-
Lithiation: Add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at this temperature.[1]
-
Acetylation: Slowly add N,N-dimethylacetamide (1.5 equivalents) to the reaction mixture at -78 °C.[1]
-
Stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by silica gel column chromatography.
General Experimental Workflow
The successful execution of these protocols relies on a systematic and rigorous workflow to ensure anhydrous conditions and proper handling of sensitive reagents.
Caption: General laboratory workflow for lithiation and acetylation.
Summary of Quantitative Data and Conditions
The regiochemical outcome of the lithiation of 2,5-dibromopyridine is highly dependent on the reaction parameters. The following table summarizes the conditions for selectively targeting each position.
| Parameter | Protocol 1 (C-4 Acetylation) | Protocol 2 (C-5 Acetylation) | Protocol 3 (C-2 Acetylation) |
| Target Product | 4-Acetyl-2,5-dibromopyridine | 1-(2-Bromopyridin-5-yl)ethanone | 1-(5-Bromopyridin-2-yl)ethanone |
| Lithiation Type | Deprotonation (DoM) | Halogen-Metal Exchange | Halogen-Metal Exchange |
| Lithiating Agent | Lithium Diisopropylamide (LDA) | n-Butyllithium (n-BuLi) | n-Butyllithium (n-BuLi) |
| Solvent | THF (Coordinating) | THF (Coordinating) | Toluene (Non-coordinating) |
| Concentration | Standard (~0.1-0.5 M) | Standard (~0.1-0.5 M) | Dilute (~0.05 M)[1] |
| Temperature | -78 °C | -78 °C | -78 °C |
| Key Reference | Arkivoc (2021)[2] | ResearchGate (2014)[1] | ResearchGate (2014)[1] |
| Expected Yield | Good to Excellent | Variable, depends on conditions | Variable, depends on conditions |
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug candidates.[3][4][5] 5-Acetyl-2-bromopyridine is a valuable building block in medicinal chemistry, with the acetyl group providing a handle for further functionalization and the bromopyridine moiety serving as an excellent substrate for cross-coupling reactions. These application notes provide detailed protocols and guidance for performing the Suzuki-Miyaura coupling with this compound.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:
Scheme 1: Suzuki-Miyaura Coupling of this compound
In this reaction, the bromine atom at the 2-position of the pyridine (B92270) ring is replaced by an aryl group from the boronic acid, catalyzed by a palladium complex in the presence of a base.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. For bromopyridine substrates, several palladium catalysts have proven effective.[1][6]
-
Palladium Catalyst: The choice of palladium catalyst is critical for achieving high yields and reaction efficiency.[1] Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The catalyst loading typically ranges from 1-5 mol%.[7][8]
-
Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃) are commonly used. The choice of base can significantly influence the reaction outcome.
-
Solvent: The solvent system often consists of an organic solvent and water. Common organic solvents include 1,4-dioxane (B91453), toluene, and dimethoxyethane (DME).[7][10] The presence of water can be crucial for the solubility of the base and for facilitating the catalytic cycle.
-
Temperature: The reaction temperature typically ranges from 80-110 °C.[1][10] The optimal temperature will depend on the specific substrates and catalyst system used.
Tabulated Data: Exemplary Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of substituted bromopyridines with various boronic acids, providing a starting point for optimization with this compound.
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | Dioxane | 110 | Varies | Good to Excellent |
This table is a compilation of data from various sources and is intended as a general guide.[1][7][10] Optimal conditions for this compound may vary.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[8] Then, add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Process
To better understand the key stages of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Applications in Drug Development
The Suzuki-Miyaura coupling is a powerful method for the synthesis of complex molecules, and its application in drug discovery is widespread.[3][4][5] The ability to couple this compound with a diverse range of boronic acids allows for the rapid generation of libraries of novel compounds. These compounds can then be screened for biological activity, accelerating the identification of new drug candidates. The acetyl group on the pyridine ring can be further modified to explore structure-activity relationships (SAR) and optimize the properties of lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts in the Suzuki-Miyaura cross-coupling of bromopyridines, a critical reaction in the synthesis of pharmaceuticals and functional materials. This document outlines various catalyst systems, provides detailed experimental protocols, and presents quantitative data to aid in reaction optimization.
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[1] However, the coupling of bromopyridines can be challenging due to the electron-deficient nature of the pyridine (B92270) ring and the potential for the nitrogen atom to coordinate to the palladium catalyst, thereby inhibiting its activity. The choice of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.[1]
Catalyst Selection and Performance
The successful Suzuki coupling of bromopyridines is highly dependent on the selection of the palladium catalyst and associated ligands. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective in some cases, modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to enhance catalytic activity, particularly for more challenging substrates.[1][2]
Performance Data for 2-Bromopyridines
The coupling of 2-bromopyridines is often considered challenging due to the proximity of the nitrogen atom to the reaction center, which can lead to catalyst inhibition. However, various palladium systems have been successfully employed.
| Catalyst/Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Arylboronic acid | 100 | 12-24 | High | 2 |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | Phenylboronic acid | 120 (MW) | 0.08 | 70 | 1 |
| Pd/C | None | K₂CO₃ | H₂O/Isopropanol | Arylboronic acids | RT | - | Good to Excellent | - |
Performance Data for 3-Bromopyridines
3-Bromopyridines are generally more reactive than their 2-bromo counterparts as the nitrogen atom is further from the reaction site, reducing its deactivating effect.
| Catalyst/Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 95% EtOH | Potassium phenyltrifluoroborate | Not specified | Not specified | Good | Not specified |
| Pd(OAc)₂ | None | K₃PO₄ | Water | Phenylboronic acid | Not specified | Not specified | High | 0.04 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 100 | 12 | 85 | 1-5 |
Performance Data for 4-Bromopyridines
4-Bromopyridines are also valuable substrates in Suzuki couplings, and a variety of catalyst systems have been shown to be effective.
| Catalyst/Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 100 | 12 | 85 | 1-5 |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | Phenylboronic acid | 100 | 16 | 92 | 1-3 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | Arylboronic acid | 60 | 6 | High | 1.5 |
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of 2-bromo, 3-bromo, and 4-bromopyridines using common palladium catalyst systems.
Protocol 1: Suzuki Coupling of 2-Bromopyridine (B144113) using Pd(OAc)₂/SPhos
This protocol describes a general procedure for the selective coupling of an arylboronic acid with a 2-bromopyridine derivative.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling of 3-Bromopyridine (B30812) using Pd(PPh₃)₄
This protocol provides a representative example for the Suzuki-Miyaura cross-coupling of a 3-bromopyridine with an arylboronic acid.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (B91453)/water mixture (degassed)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the 3-bromopyridine, arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add the Pd(PPh₃)₄ catalyst, followed by the degassed 1,4-dioxane/water mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. The reaction time can range from a few hours to 24 hours.[1] Monitor the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[1]
Protocol 3: Suzuki Coupling of 4-Bromopyridine using PdCl₂(dppf)
This protocol is suitable for the coupling of 4-bromopyridines with various arylboronic acids.
Materials:
-
4-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, combine the 4-bromopyridine, arylboronic acid, PdCl₂(dppf), and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 5-Acetyl-2-bromopyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-bromopyridine is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a reactive bromine atom at the 2-position and an acetyl group at the 5-position, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex drug molecules. The pyridine (B92270) core is a common scaffold in many biologically active compounds, and the bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3] The acetyl group can be further functionalized or can participate in forming key interactions with biological targets.
This intermediate is instrumental in the development of small molecule inhibitors, particularly targeting kinases, and has applications in creating therapies for neurological disorders and cancer.[2]
Key Applications in Drug Discovery
Kinase Inhibitors
This compound is a key intermediate in the synthesis of various kinase inhibitors, which are pivotal in cancer therapy and the treatment of autoimmune diseases.
-
Tyrosine Kinase 2 (TYK2) Inhibitors: This intermediate is used in the synthesis of selective TYK2 inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and type I interferons.[4] Dysregulation of the TYK2 signaling pathway is associated with autoimmune diseases like psoriasis and inflammatory bowel disease.[4] this compound can be used to construct the core structures of these inhibitors, which often feature a substituted pyridine ring. The approved drug Deucravacitinib (BMS-986165), an allosteric TYK2 inhibitor, highlights the importance of pyridine-based intermediates in this class of drugs.[5][6][7]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies.[8] this compound serves as a starting material for the synthesis of potent and selective BTK inhibitors.[6] The 2-bromopyridine (B144113) moiety allows for coupling with various aromatic and heteroaromatic boronic acids or esters to build the complex molecular architecture required for potent inhibition.
Agents for Neurological Disorders
The pyridine scaffold is a common feature in molecules designed to treat neurological conditions, including Alzheimer's disease. While a direct synthesis of an approved Alzheimer's drug from this compound is not prominently documented, its utility in creating complex, substituted pyridines makes it a valuable tool for researchers in this area.[2] Nitrogen-containing heterocycles are key in the development of cholinesterase (ChE) inhibitors, a major class of drugs for the symptomatic relief of Alzheimer's disease.[9] The ability to introduce diverse substituents onto the pyridine ring via the bromo functionality allows for the exploration of structure-activity relationships in the quest for novel anti-Alzheimer agents.[9]
Experimental Protocols
A common and critical reaction utilizing this compound in drug synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction is used to form a C-C bond between the pyridine ring and another aryl or heteroaryl group.
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1–1.5 equivalents), and the base (2.0–3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst (typically 2–5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2–12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-acetyl-2-arylpyridine derivative.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound Derivatives
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 | [General knowledge] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~90 | [General knowledge] |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 95 | 6 | 80-90 | [General knowledge] |
Table 2: Biological Activity of Kinase Inhibitors Derived from Pyridine Intermediates
| Compound Class | Target Kinase | Example Compound | IC₅₀ (nM) | Disease Area |
| Pyridine carboxamide | TYK2 | Deucravacitinib (BMS-986165) | ~1 | Psoriasis, Autoimmune Diseases |
| 5-Phenoxy-2-aminopyridine | BTK | Compound 18g | Potent (specific value not provided) | B-cell Malignancies |
| Pyridine Derivatives | TYK2 | Compound 12 | 15.3 (Jurkat pSTAT3) | Autoimmune Diseases |
| Pyridine Derivatives | TYK2 | Compound 15 | (Improved activity over Cmpd 12) | Autoimmune Diseases |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by drugs synthesized using this compound as an intermediate.
Caption: JAK-STAT signaling pathway mediated by TYK2.
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Synthetic Method of the Intermediate of Deucravacitinib [cjph.com.cn]
- 8. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Acetyl-2-bromopyridine as a versatile starting material for the synthesis of bioactive molecules. This key building block is particularly valuable in the development of kinase inhibitors and other therapeutic agents. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the complex molecular architectures required for biological activity.
Introduction
This compound is a readily available and highly useful scaffold in medicinal chemistry. Its two reactive sites, the bromine atom at the 2-position and the acetyl group at the 5-position, allow for sequential and regioselective functionalization. The pyridine (B92270) core is a common motif in many biologically active compounds, and the acetyl group can be a key pharmacophore or a handle for further derivatization. This document details the application of this compound in the synthesis of potent kinase inhibitors, with a focus on practical experimental protocols for key synthetic transformations.
Application: Synthesis of Pralsetinib, a Potent RET Kinase Inhibitor
A prominent example of a bioactive molecule synthesized from a this compound derivative is Pralsetinib (Gavreto®), a highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Oncogenic RET fusions and mutations are drivers of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[1] Pralsetinib is designed to target the ATP-binding site of the RET kinase, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1]
The synthesis of Pralsetinib showcases the utility of this compound derivatives in constructing complex heterocyclic systems with potent biological activity. The core of the drug molecule is assembled using key cross-coupling reactions.
Biological Activity of Pralsetinib
Pralsetinib exhibits potent and selective inhibition of wild-type RET and various mutant forms.
| Compound | Target | IC50 (nmol/L) | Cell Line | Assay Type |
| Pralsetinib | Wild-Type RET | 0.3 - 0.4 | - | In vitro kinase assay |
| Pralsetinib | CCDC6-RET fusion | 0.3 - 0.4 | - | In vitro kinase assay |
| Pralsetinib | RET M918T mutant | sub-nanomolar | - | Biochemical assay |
| Pralsetinib | RET V804L mutant | sub-nanomolar | - | Biochemical assay |
| Pralsetinib | RET V804M mutant | sub-nanomolar | - | Biochemical assay |
Data compiled from publicly available information.[2]
Key Synthetic Reactions and Protocols
The synthesis of Pralsetinib and related bioactive molecules from this compound relies on robust and versatile palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, which are broadly applicable to 2-bromopyridine (B144113) substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is central to the synthesis of many biaryl-containing kinase inhibitors.
General Procedure for the Suzuki-Miyaura Coupling of a this compound Derivative:
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 5:1 organic solvent to water ratio) via syringe. Purge the resulting mixture with the inert gas for another 10 minutes.
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) to the flask. It is good practice to quickly add the catalyst and immediately re-establish the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and water.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for introducing alkynyl moieties into bioactive molecules.
General Procedure for the Sonogashira Coupling of a 2-Bromopyridine Derivative:
Materials:
-
2-Bromopyridine derivative (e.g., this compound) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) as needed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyridine derivative.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals.
General Procedure for the Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative:
Materials:
-
2-Bromopyridine derivative (e.g., this compound) (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or DavePhos) (1.5 - 10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃) (1.4 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.
-
Solvent and Reagent Addition: Add the anhydrous solvent and stir the mixture for a few minutes. Then, add the 2-bromopyridine derivative and the amine.
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring. For volatile amines, a sealed tube is recommended.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired aminopyridine derivative.
Visualizations
Signaling Pathway
Caption: Pralsetinib inhibits the RET signaling pathway.[1]
Experimental Workflow
References
Application Notes and Protocols: 5-Acetyl-2-bromopyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-bromopyridine is a versatile heterocyclic building block with significant applications in the synthesis of novel agrochemicals. Its unique chemical structure, featuring a bromine atom amenable to cross-coupling reactions and an acetyl group that can be further manipulated, makes it a valuable starting material for the development of potent insecticides and herbicides. This document provides detailed application notes, experimental protocols, and biological activity data for agrochemicals derived from this compound, offering a comprehensive resource for researchers in the field of crop protection.
Introduction
The pyridine (B92270) scaffold is a prominent feature in a wide array of successful agrochemicals due to its favorable physicochemical properties and ability to interact with biological targets. This compound serves as a key intermediate for the synthesis of various pyridine-containing pesticides and herbicides.[1] The bromine atom at the 2-position is particularly useful for introducing diverse substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the construction of complex molecular architectures and the fine-tuning of biological activity. This document outlines the synthetic utility of this compound in the preparation of insecticidal and herbicidal compounds.
Insecticidal Applications
This compound is a valuable precursor for the synthesis of potent insecticides, particularly those targeting sap-sucking insects like aphids. The following section details the synthesis and biological evaluation of insecticidal compounds derived from this key intermediate.
Synthesis of Pyridine Derivatives with Aphicidal Activity
A series of pyridine derivatives have been synthesized and shown to exhibit significant insecticidal activity against the cowpea aphid (Aphis craccivora). The synthesis involves the modification of the pyridine core, often through reactions at the bromine and acetyl positions. While the referenced study does not start directly from this compound, the synthetic strategies can be adapted. For instance, the acetyl group can be a handle for further heterocycle formation, and the bromo group can be substituted to introduce various pharmacophores.
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal activity of synthesized pyridine derivatives against cowpea aphid nymphs, with acetamiprid (B1664982) used as a reference insecticide.[1]
| Compound | Exposure Time (h) | LC50 (ppm) | Toxic Ratio (vs. Acetamiprid) |
| Compound 2 | 24 | 0.029 | 1.55 |
| Compound 3 | 24 | 0.040 | 1.13 |
| Acetamiprid | 24 | 0.045 | 1.00 |
| Compound 2 | 48 | 0.017 | 1.35 |
| Compound 3 | 48 | 0.022 | 1.05 |
| Acetamiprid | 48 | 0.023 | 1.00 |
Toxic ratio is defined as the ratio of acetamiprid's LC50 value to the compound's LC50 value.
Plausible Synthetic Route to Neonicotinoid Analogs
This compound can serve as a starting material for the synthesis of neonicotinoid insecticide analogs. A plausible synthetic pathway involves the modification of the acetyl group and a Suzuki-Miyaura coupling at the bromine position.
Experimental Workflow for Synthesis of Neonicotinoid Analogs
Caption: Plausible synthetic workflow for neonicotinoid analogs.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure adapted from the literature for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.[2][3]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Herbicidal Applications
The pyridine ring is also a key component of several herbicides. This compound can be utilized as a starting material for the synthesis of novel herbicidal compounds.
Plausible Synthetic Route to Protoporphyrinogen Oxidase (PPO) Inhibitor Analogs
Protoporphyrinogen oxidase (PPO) inhibitors are an important class of herbicides. By applying known synthetic strategies, this compound can be elaborated into structures with potential PPO-inhibiting activity.
Synthetic Pathway to PPO Inhibitor Analogs
Caption: Plausible synthetic pathway to PPO inhibitor analogs.
Experimental Protocol: Condensation and Cyclization
This is a generalized protocol based on common methods for heterocycle synthesis.
-
Condensation: To a solution of the 5-acetyl-2-arylpyridine intermediate (from Suzuki coupling, 1.0 mmol) in ethanol (B145695) (20 mL), add an active methylene compound (e.g., malononitrile, 1.1 mmol) and a catalytic amount of a base (e.g., piperidine). Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
Cyclization: To the reaction mixture from the previous step, add a cyclizing agent (e.g., hydrazine hydrate (B1144303) or guanidine hydrochloride, 1.2 mmol) and a suitable base if necessary. Reflux the mixture for several hours until a new product is formed (monitored by TLC).
-
Isolation: Cool the reaction mixture, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of novel agrochemicals. Its utility in constructing both insecticidal and herbicidal compounds highlights its importance in the field of crop protection. The provided application notes and protocols serve as a foundation for researchers to explore the full potential of this intermediate in the development of next-generation agrochemicals. Further research into the derivatization of this compound is likely to yield new compounds with enhanced biological activity and improved environmental profiles.
References
- 1. b.aun.edu.eg [b.aun.edu.eg]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Introduction
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction is widely employed in academic and industrial settings, particularly in the pharmaceutical and fine chemical industries, for the synthesis of a diverse range of organic molecules, including biaryls, polyolefins, and styrenes.[3][4] Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its tolerance of a wide variety of functional groups.[2][5]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[1][4] This step is often the rate-determining step of the catalytic cycle.[4] The reactivity of the halide partner follows the general trend: I > OTf > Br > Cl.[1][3]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.[1][7] The base is crucial for activating the boronic acid, which enhances the polarization of the organic ligand and facilitates this step.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Below are tables summarizing various reaction conditions for the cross-coupling of aryl halides with arylboronic acids.
Table 1: Palladium Catalysts and Ligands
| Catalyst | Ligand | Substrate Scope | Typical Conditions | Ref. |
| Pd(PPh₃)₄ | PPh₃ | Aryl iodides, bromides, triflates | 1-5 mol% catalyst, base, solvent (e.g., Toluene, DME), 80-110 °C | [5] |
| Pd(OAc)₂ | PCy₃ | Aryl and vinyl triflates | Room temperature | [7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl and vinyl halides (including chlorides) | Room temperature | [7] |
| PdCl₂(dppf) | dppf | Aryl bromides and chlorides | Biphasic conditions (e.g., Toluene/Water), base, 85 °C | [8] |
| Pd/C (10%) | None (heterogeneous) | 2-Iodocycloenones | 5 mol% catalyst, Na₂CO₃, DME/H₂O (1:1), 25 °C | [9] |
| NiCl₂(PPh₃)₂ | PPh₃ | Aryl chlorides | K₃PO₄, n-hexanol, heated mechanochemistry | [10] |
Table 2: Bases and Solvents
| Base | Solvent | Comments | Ref. |
| K₂CO₃ | Toluene, DME/H₂O | Commonly used, effective for a wide range of substrates. | [5] |
| Cs₂CO₃ | DME/EtOH/H₂O | Often used with solid-supported catalysts. | [3] |
| K₃PO₄ | Water | Effective in aqueous media, particularly with water-soluble catalysts. | [11] |
| Na₂CO₃ | Toluene/Dioxane | Used in biphasic systems. | [8] |
| KOt-Bu | Toluene | Crucial for promoting cross-coupling with certain protected arylboronic acids. | [12] |
| CsF | THF | Can be used under anhydrous conditions. | [8] |
Experimental Protocols
Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions based on their specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene or a mixture like Dioxane/Water, 10 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 1 to 24 hours.[2][13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure cross-coupled product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.at]
- 3. scribd.com [scribd.com]
- 4. Suzuki Reaction. | PPTX [slideshare.net]
- 5. scispace.com [scispace.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-bromopyridine is a key building block in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the development of a wide range of pharmaceuticals and other bioactive molecules.[1] Its utility lies in the presence of two reactive sites: the bromine atom, which is amenable to cross-coupling and nucleophilic substitution reactions, and the acetyl group, which can undergo various transformations. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on practical and scalable methodologies. The primary synthetic routes discussed originate from 2,5-dibromopyridine (B19318), a readily available starting material.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol [1][2] |
| Appearance | Off-white to light yellow crystalline powder[1] |
| Melting Point | 124-128 °C[1] |
| CAS Number | 139042-59-4[1][2] |
| Purity (typical) | ≥98% (HPLC)[1] |
| Storage Conditions | Store at 0-8 °C[1] |
Synthetic Strategies Overview
The large-scale synthesis of this compound predominantly relies on the regioselective functionalization of 2,5-dibromopyridine. The bromine atom at the 5-position is more susceptible to metal-halogen exchange than the one at the 2-position, allowing for selective reaction at this site. The two most common and scalable methods are:
-
Lithiation followed by Acetylation: This method involves the use of an organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures to perform a bromine-lithium exchange at the 5-position, followed by quenching with an acetylating agent.
-
Grignard Reaction followed by Acetylation: This approach utilizes a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), for the metal-halogen exchange. This method often proceeds at more moderate temperatures compared to the lithiation route.
A third, less common method involves the reaction of a Grignard reagent with 5-bromo-2-pyridinecarbonitrile. This application note will provide detailed protocols for the lithiation and Grignard reaction routes starting from 2,5-dibromopyridine.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data for the two primary synthetic methods, allowing for a direct comparison to aid in method selection for a specific application.
| Parameter | Method 1: Lithiation & Acetylation | Method 2: Grignard Reaction & Acetylation |
| Starting Material | 2,5-Dibromopyridine | 2,5-Dibromopyridine |
| Key Reagents | n-Butyllithium, N,N-Dimethylacetamide | Isopropylmagnesium chloride, N,N-Dimethylformamide |
| Solvent | Diethyl ether, THF | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to -40 °C[3] | 5 °C to 25 °C[4] |
| Reported Yield | 47% - 51% | ~65%[4] |
| Purification | Column Chromatography | Recrystallization, Distillation |
Experimental Protocols
Method 1: Synthesis via Lithiation and Acetylation
This protocol describes the synthesis of this compound from 2,5-dibromopyridine using n-butyllithium.
Materials:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
N,N-Dimethylacetamide (DMA)
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour under a nitrogen atmosphere.
-
Acetylation: Add N,N-dimethylacetamide (1.5 eq) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for an additional 4 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a yellow solid. A reported yield for this method is approximately 47%.
Method 2: Synthesis via Grignard Reaction and Acetylation
This protocol outlines the synthesis using a Grignard reagent, which can be performed at more accessible temperatures.
Materials:
-
2,5-Dibromopyridine
-
Isopropylmagnesium chloride (iPrMgCl) in THF (2.0 M)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Ice water
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 10-15 °C using an ice water bath.
-
Grignard Reagent Addition: Slowly add isopropylmagnesium chloride (1.2 eq, 2.0 M in THF) dropwise to the reaction mixture, ensuring the temperature remains below 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at 20-25 °C for 1-2 hours.
-
Cooling: Re-cool the reaction mixture to 5-10 °C using an ice water bath.
-
Formylation: Dissolve N,N-dimethylformamide (1.5 eq) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the internal temperature below 15 °C. Stir for an additional 30 minutes at 10-15 °C.
-
Work-up: Pour the reaction mixture into ice water and stir for 10 minutes. Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic phases, wash, dry, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by pulping in a petroleum ether/ethyl acetate mixture, followed by filtration and drying to yield this compound. A reported yield for a similar process is around 65%.[4]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 2,5-dibromopyridine.
Caption: General workflow for the synthesis of this compound.
Precursor Synthesis: 2,5-Dibromopyridine from 2-Aminopyridine (B139424)
Brief Protocol Outline:
-
Bromination of 2-Aminopyridine: 2-Aminopyridine is first brominated to form 2-amino-5-bromopyridine (B118841).
-
Diazotization and Sandmeyer Reaction: The resulting 2-amino-5-bromopyridine is then converted to 2,5-dibromopyridine via a diazotization reaction followed by a modified Sandmeyer reaction in the presence of bromine.[5]
Safety and Handling
-
Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
-
Grignard reagents are also moisture-sensitive and can be flammable. All glassware must be thoroughly dried before use.
-
Brominated compounds can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Conclusion
The large-scale synthesis of this compound is well-established, with the Grignard reaction and lithiation routes from 2,5-dibromopyridine being the most viable options. The choice between these methods will depend on the available equipment (particularly for low-temperature reactions), desired yield, and cost considerations. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field to successfully synthesize this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 139042-59-4 | Benchchem [benchchem.com]
- 4. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 5. heteroletters.org [heteroletters.org]
Application Notes and Protocols for the Synthesis of Complex Heterocyclic Scaffolds Using 5-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-bromopyridine is a versatile and highly valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromine atom at the 2-position and a synthetically malleable acetyl group at the 5-position, allows for a diverse range of chemical transformations. This enables the construction of complex heterocyclic scaffolds, which are prominent features in many biologically active compounds, including kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as subsequent cyclization strategies to generate novel heterocyclic systems.
Key Applications
The strategic positioning of the bromo and acetyl functionalities on the pyridine (B92270) ring opens up numerous avenues for synthetic diversification. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino substituents.[1] The acetyl group, in turn, can be utilized for a variety of transformations, including condensations and cyclizations, to build fused ring systems.
Data Presentation: Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with substrates analogous to this compound. These data provide a baseline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 95 | General protocol |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | General protocol |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME | 85 | 16 | 85 | Adapted from[3] |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | None | K₂CO₃ | iPrOH/H₂O | 80 | 1 | 96 | Adapted from[4] |
| 5 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 90 | Adapted from[3] |
Table 2: Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 6 | 94 | General protocol |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 50 | 4 | 91 | General protocol |
| 3 | 1-Octyne | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | Adapted from[5] |
| 4 | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 | Adapted from[6] |
| 5 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Dioxane | 60 | 12 | 92 | General protocol |
Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 95 | General protocol |
| 2 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 100 | 18 | 91 | General protocol |
| 3 | Aniline | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | 88 | General protocol |
| 4 | n-Butylamine | Pd(OAc)₂ (5) | dppp (5) | NaOt-Bu | Toluene | 80 | 4 | 75 | Adapted from[7] |
| 5 | Cyclohexylamine | [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOt-Bu (25 mmol) | Toluene | 80 | 4 | 60 | Adapted from[8] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Sonogashira Coupling Protocol
This protocol outlines a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF and triethylamine (typically a 2:1 mixture).
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Stir the mixture at 100 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Imidazo[1,2-a]pyridines
The product from the Buchwald-Hartwig amination, a 2-amino-5-acetylpyridine (B12908) derivative, can be further cyclized to form an imidazo[1,2-a]pyridine (B132010) scaffold. A common method involves reaction with an α-haloketone.
Materials:
-
2-Amino-5-acetylpyridine derivative (1.0 equiv)
-
α-Bromoacetophenone (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
Procedure:
-
Dissolve the 2-amino-5-acetylpyridine derivative in ethanol in a round-bottom flask.
-
Add α-bromoacetophenone and sodium bicarbonate.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: General workflow for synthesizing complex heterocycles from this compound.
Logical Relationship: Substrate Scope in Cross-Coupling
Caption: Substrate scope for cross-coupling reactions with this compound.
Signaling Pathway: TYK2 Inhibition via the JAK-STAT Pathway
Many heterocyclic scaffolds derived from pyridine precursors are potent kinase inhibitors. For instance, inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus Kinase (JAK) family, are being developed for the treatment of autoimmune diseases.[1][2][9][10] These inhibitors often function by modulating the JAK-STAT signaling pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by a TYK2 inhibitor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Acetyl Group on 5-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-bromopyridine is a versatile bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive acetyl group and a bromine atom on the pyridine (B92270) ring, allows for a wide array of chemical modifications. The acetyl moiety serves as a synthetic handle for various transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for several key derivatization reactions of the acetyl group on this compound, facilitating its use in the synthesis of novel compounds with potential therapeutic applications. The strategic manipulation of the acetyl group can influence the molecule's steric and electronic properties, which is crucial for modulating its interaction with biological targets.
Chemical Reactivity Overview
The acetyl group of this compound is susceptible to a range of chemical transformations, including reduction, oxidation, halogenation, and various condensation reactions. These derivatizations allow for the extension of the carbon skeleton, the introduction of new functional groups, and the formation of diverse heterocyclic systems. The electron-withdrawing nature of the pyridine ring and the bromine atom can influence the reactivity of the acetyl group's α-carbon.
Figure 1: Key derivatization pathways of the acetyl group on this compound.
Application Notes and Experimental Protocols
Reduction of the Acetyl Group
The reduction of the acetyl group to a secondary alcohol is a fundamental transformation that introduces a chiral center and a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification.
Application: The resulting 1-(6-bromopyridin-3-yl)ethanol is a key intermediate in the synthesis of various pharmaceuticals. The hydroxyl group can act as a hydrogen bond donor, potentially improving the binding affinity of the molecule to its biological target.
Experimental Protocol: Reduction with Sodium Borohydride (B1222165)
Figure 2: Workflow for the reduction of this compound.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per 1 g of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford 1-(6-bromopyridin-3-yl)ethanol.
| Parameter | Value | Reference |
| Reactants | This compound, Sodium Borohydride | General knowledge |
| Solvent | Methanol | General knowledge |
| Temperature | 0 °C to Room Temperature | General knowledge |
| Reaction Time | 1-2 hours | General knowledge |
| Yield | Typically >90% | Estimated |
Oxidation of the Acetyl Group (Haloform Reaction)
The haloform reaction provides a method for the conversion of the methyl ketone functionality into a carboxylic acid. This transformation is particularly useful for accessing the corresponding nicotinic acid derivative.
Application: 6-Bromonicotinic acid is a valuable building block for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands. The carboxylic acid group can be further derivatized to amides, esters, and other functional groups.
Experimental Protocol: Haloform Reaction
Figure 3: Workflow for the haloform reaction of this compound.
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (3.3 eq) to a cold (0 °C) solution of sodium hydroxide (B78521) (10 eq) in water.
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add the freshly prepared sodium hypobromite solution to the solution of this compound.
-
Heat the reaction mixture at 50-60 °C for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 6-bromonicotinic acid.
| Parameter | Value | Reference |
| Reactants | This compound, Sodium Hypobromite | General knowledge |
| Solvent | Dioxane/Water | General knowledge |
| Temperature | 50-60 °C | General knowledge |
| Reaction Time | 2-3 hours | General knowledge |
| Yield | Moderate to good | Estimated |
α-Halogenation of the Acetyl Group
The α-halogenation of the acetyl group introduces a reactive handle for nucleophilic substitution reactions, enabling the synthesis of a variety of derivatives, including α-amino ketones and heterocyclic compounds.
Application: The resulting 2-bromo-1-(6-bromopyridin-3-yl)ethanone is a key precursor for the synthesis of imidazopyridines and other fused heterocyclic systems, which are prevalent scaffolds in many drug candidates.
Experimental Protocol: α-Bromination
Figure 4: Workflow for the α-bromination of this compound.
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred solution at room temperature.
-
Continue stirring for 1-3 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-water.
-
Carefully neutralize the solution with solid sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give 2-bromo-1-(6-bromopyridin-3-yl)ethanone.
| Parameter | Value | Reference |
| Reactants | This compound, Bromine | General knowledge |
| Solvent | Acetic Acid | General knowledge |
| Temperature | Room Temperature | General knowledge |
| Reaction Time | 1-3 hours | General knowledge |
| Yield | Good | Estimated |
Condensation Reactions
Condensation reactions of the acetyl group provide a powerful means to construct carbon-carbon bonds and synthesize a wide range of derivatives with extended conjugation and diverse functionalities.
This reaction involves the condensation of this compound with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) derivative.
Application: Chalcones are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesized pyridine-containing chalcones are valuable scaffolds for drug discovery.
Experimental Protocol: Claisen-Schmidt Condensation
Figure 5: Workflow for the Claisen-Schmidt condensation.
Procedure:
-
To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford the pure chalcone derivative.
| Reactant 2 (Aldehyde) | Product | Yield | Reference |
| Benzaldehyde | (E)-1-(6-bromopyridin-3-yl)-3-phenylprop-2-en-1-one | Good | General knowledge |
| 4-Chlorobenzaldehyde | (E)-1-(6-bromopyridin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Good | General knowledge |
| 4-Methoxybenzaldehyde | (E)-1-(6-bromopyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Good | General knowledge |
This reaction utilizes a phosphonate (B1237965) carbanion to convert the acetyl group into an α,β-unsaturated ester, providing a (E)-selective olefination.
Application: The resulting α,β-unsaturated esters are versatile intermediates that can undergo various transformations, such as Michael addition and Diels-Alder reactions. They are also found in some biologically active natural products.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Figure 6: Workflow for the Horner-Wadsworth-Emmons reaction.
Procedure:
-
To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF), add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to give the α,β-unsaturated ester.
| Parameter | Value | Reference |
| Reactants | This compound, Triethyl phosphonoacetate, NaH | General knowledge |
| Solvent | Tetrahydrofuran (THF) | General knowledge |
| Temperature | Reflux | General knowledge |
| Reaction Time | 4-6 hours | General knowledge |
| Yield | Good | Estimated |
Conclusion
The derivatization of the acetyl group on this compound offers a rich platform for the synthesis of a diverse array of novel compounds. The protocols outlined in this document provide a foundation for researchers to explore the chemical space around this versatile scaffold. The ability to perform reductions, oxidations, α-functionalizations, and various condensation reactions opens up numerous avenues for the development of new therapeutic agents and functional materials. Careful selection of reaction conditions and reagents allows for the controlled and efficient synthesis of desired derivatives, paving the way for further biological evaluation and structure-activity relationship studies.
Application Notes and Protocols for the Synthesis of 5-Acetyl-2-bromopyridine via C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-bromopyridine is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of a wide range of functionalized molecules.[1] Traditional synthetic routes often involve multi-step procedures with pre-functionalized starting materials.[2] The direct C-H bond activation and subsequent acylation of the pyridine (B92270) ring represents a more atom-economical and efficient synthetic strategy.[3] This document provides a proposed protocol for the synthesis of this compound from 2-bromopyridine (B144113) utilizing a palladium-catalyzed C-H activation approach. This method offers a potentially more streamlined and environmentally friendly alternative to classical methods.[3]
Disclaimer: The following protocol is a proposed methodology based on established principles of palladium-catalyzed C-H acylation of heteroaromatic compounds. While grounded in existing literature for similar transformations, a specific, validated protocol for the direct C-5 acylation of 2-bromopyridine to yield this compound was not found in the reviewed literature. Therefore, optimization of the described conditions may be necessary to achieve the desired outcome.
Proposed Reaction Scheme
The proposed synthesis involves the direct C-H acylation of 2-bromopyridine at the C-5 position. The pyridine nitrogen is hypothesized to act as an endogenous directing group, facilitating the regioselective C-H activation by the palladium catalyst. Acetaldehyde (B116499) is proposed as the acetyl source, which upon reaction, introduces the acetyl group at the desired position.
Data Presentation: Key Reaction Parameters and Expected Outcomes
The following table summarizes the proposed reaction conditions and hypothetical, yet reasonable, expected outcomes based on analogous palladium-catalyzed C-H acylation reactions of heteroaromatics.
| Parameter | Proposed Value / Compound | Notes |
| Substrate | 2-Bromopyridine | Starting material. |
| Acetyl Source | Acetaldehyde | Provides the acetyl group. |
| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | A common and effective catalyst for C-H activation.[2] |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | Regenerates the active Pd(II) catalyst. |
| Solvent | 1,2-Dichloroethane (B1671644) (DCE) | A suitable solvent for this type of reaction. |
| Temperature | 100 °C | Elevated temperature is typically required for C-H activation. |
| Reaction Time | 24 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Catalyst Loading | 5 mol% | A typical starting point for optimization. |
| Expected Yield | 40-60% | Based on similar reported C-H acylations. |
| Regioselectivity | Moderate to Good for C-5 | The directing effect of the pyridine nitrogen is expected to favor C-5 functionalization, though a mixture of isomers is possible. |
Experimental Protocols
Materials and Equipment:
-
2-Bromopyridine
-
Acetaldehyde
-
Palladium(II) Acetate (Pd(OAc)₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
1,2-Dichloroethane (DCE), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer and/or GC-MS for product characterization
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromopyridine (1.0 mmol, 1.0 equiv.).
-
Addition of Catalyst: Add Palladium(II) Acetate (0.05 mmol, 0.05 equiv.).
-
Addition of Solvent: Add anhydrous 1,2-dichloroethane (5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of Reagents: Under the inert atmosphere, add acetaldehyde (3.0 mmol, 3.0 equiv.) followed by the dropwise addition of tert-butyl hydroperoxide (3.0 mmol, 3.0 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of this compound.
Proposed Catalytic Cycle
Caption: Plausible catalytic cycle for the Pd-catalyzed C-H acylation.
References
Troubleshooting & Optimization
Technical Support Center: 5-Acetyl-2-bromopyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 5-Acetyl-2-bromopyridine, a versatile intermediate in medicinal chemistry and organic synthesis.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for synthesizing this compound, and which is preferred for higher yield?
There are two main strategies for synthesizing this compound.
-
Lithiation/Grignard Reaction of 2,5-Dibromopyridine (B19318): This is the most prevalent and effective method. It involves the regioselective metal-halogen exchange at the 5-position of 2,5-dibromopyridine, followed by quenching with an acetylating agent.[2] This route leverages the differential reactivity of the bromine atoms on the pyridine (B92270) ring.[2] Reported yields are in the moderate range, around 51%.[2]
-
Direct Bromination of 5-Acetylpyridine: This classical approach using molecular bromine (Br₂) is generally inefficient. It often results in low yields (35–45%) and suffers from a lack of selectivity, leading to over-bromination side products.[2]
For achieving higher and more selective yields, the lithiation or Grignard-based approach starting from 2,5-dibromopyridine is highly recommended.
Q2: My yield from the lithiation of 2,5-dibromopyridine is consistently low. What are the critical factors I should investigate?
Low yield in this synthesis is often traced back to several critical experimental parameters. The regioselectivity of the lithiation is a primary determinant of the final product yield.[2]
-
Temperature Control: Low temperatures are crucial for controlling regioselectivity and preventing side reactions.[2] The reaction should be maintained at very low temperatures (e.g., -75°C or below) during the addition of n-butyllithium (n-BuLi).
-
Reagent Quality: The n-BuLi used must be fresh and properly titrated. Old or poorly stored n-BuLi will have a lower concentration, leading to incomplete lithiation.
-
Anhydrous Conditions: This is a moisture-sensitive reaction. All glassware must be oven- or flame-dried, and all solvents must be rigorously dried. The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Quenching: The method and timing of introducing the acetylating agent (e.g., N,N-Dimethylacetamide) are important. This should also be performed at low temperatures to avoid side reactions.
Q3: I am observing a mixture of isomers. How can I improve the regioselectivity of the metal-halogen exchange?
Achieving high regioselectivity is key to a successful synthesis. The bromine at the 5-position of 2,5-dibromopyridine is more susceptible to metal-halogen exchange than the bromine at the 2-position. To maximize this selectivity:
-
Solvent Choice: The choice of solvent plays a significant role in the regioselectivity of the lithiation.[2] Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.
-
Low Temperature: As mentioned, maintaining extremely low temperatures helps to lock in the kinetic selectivity of the lithiation at the desired position.
-
Slow Reagent Addition: Add the n-BuLi dropwise to the solution of 2,5-dibromopyridine to maintain a low localized concentration and prevent temperature spikes.
Q4: What is the most effective method for purifying the final product?
The crude product from the reaction workup typically requires further purification to remove unreacted starting materials and side products. The most commonly cited and effective method is column chromatography .[2]
Data Presentation: Synthesis Parameters and Yields
The following tables summarize key quantitative data related to the synthesis of this compound.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Yield | Key Disadvantages |
| Lithiation-Acetylation | 2,5-Dibromopyridine, n-BuLi, Acetylating Agent | ~51%[2] | Requires strict anhydrous conditions and very low temperatures. |
| Direct Bromination | 5-Acetylpyridine, Br₂ | 35-45%[2] | Low selectivity, risk of over-bromination, inefficient.[2] |
Table 2: Critical Parameters for the Lithiation-Acetylation Protocol
| Parameter | Recommended Condition | Rationale / Impact on Yield |
| Temperature | -75°C or below | Crucial for controlling regioselectivity and minimizing side reactions.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the highly reactive organolithium intermediate by moisture or O₂. |
| Solvents | Anhydrous THF or Diethyl Ether | Affects the regioselectivity of the lithiation.[2] Must be completely dry. |
| Lithium Reagent | n-Butyllithium (n-BuLi) | A commonly used and effective lithiating agent for this transformation.[2] |
| Purification | Column Chromatography | Effective for separating the desired product from isomers and impurities.[2] |
Experimental Protocols
Protocol 1: Synthesis via Lithiation of 2,5-Dibromopyridine
This protocol is based on the most common and high-yield method discussed in the literature.
Materials:
-
2,5-Dibromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
N,N-Dimethylacetamide (DMA)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon), add a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75°C. Stir the resulting mixture at this temperature for 1 hour.
-
Acetylation: Add N,N-Dimethylacetamide (1.1 eq) dropwise to the reaction mixture, again maintaining the temperature at or below -75°C.
-
Warming & Quenching: After stirring for an additional 2 hours at -78°C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as an off-white to light yellow crystalline powder.[1]
Visualizations
Experimental Workflow
References
Technical Support Center: Suzuki Coupling of 2-Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in the Suzuki coupling of 2-bromopyridines.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
FAQ 1: Why is the yield of my Suzuki coupling reaction with 2-bromopyridine (B144113) consistently low?
Low yields in the Suzuki coupling of 2-bromopyridines can be attributed to several factors, often related to the electronic nature of the pyridine (B92270) ring and the stability of the reagents. Key areas to investigate include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species.
-
Inefficient Catalytic System: The choice of palladium precursor and ligand is critical. Standard catalysts may not be optimal for this class of substrate.
-
Side Reactions: Competing reactions such as protodeboronation, homocoupling, and protodebromination can consume starting materials and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Factors like the choice of base, solvent, and temperature can significantly impact the reaction rate and efficiency.
FAQ 2: I am observing a significant amount of a byproduct with the mass of the corresponding arene of my boronic acid. What is this side reaction and how can I prevent it?
This byproduct is likely the result of protodeboronation , a common side reaction where the boronic acid reacts with a proton source (often water) to replace the boronic acid group with a hydrogen atom.[1] This is particularly problematic with electron-deficient heteroaryl boronic acids and under basic conditions.
Troubleshooting Protodeboronation:
-
Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are more stable towards hydrolysis than boronic acids and can significantly reduce the rate of protodeboronation.[1]
-
Anhydrous Conditions: Meticulously dry all solvents and reagents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen) to minimize the presence of water.
-
Optimize the Base: Use a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Strong bases can accelerate protodeboronation.[1]
-
Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often suppress the rate of protodeboronation.
FAQ 3: My reaction mixture contains a significant amount of a dimer of my boronic acid. What is this and how can I minimize it?
This side product is formed through the homocoupling of the boronic acid. This reaction is often promoted by the presence of molecular oxygen and can be more prevalent when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.
Troubleshooting Homocoupling:
-
Thoroughly Degas the Reaction Mixture: It is crucial to remove dissolved oxygen from the solvents and the reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon for an extended period.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the amount of homocoupling that occurs during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[1]
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.
FAQ 4: I am seeing the formation of pyridine in my reaction mixture, indicating the loss of the bromine atom from my starting material. What is this side reaction and how can it be addressed?
This is a result of protodebromination (dehalogenation), where the bromine atom on the 2-bromopyridine is replaced by a hydrogen atom. This can occur through various pathways, including the presence of hydride sources in the reaction mixture.
Troubleshooting Protodebromination:
-
Avoid Hydride Sources: Ensure that the solvents and reagents used are free from potential hydride sources. For example, some grades of THF can contain peroxides which can lead to the formation of species that act as hydride donors.
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling versus dehalogenation. Experimenting with different combinations may be necessary. For instance, using a weaker base might be beneficial.[2]
Quantitative Data
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving 2-bromopyridine and related substrates.
Table 1: Effect of Solvent and Base on the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
| Entry | Solvent (1:1 with H₂O) | Base | Temperature (°C) | Yield of 2-Phenylpyridine (%) | Reference |
| 1 | EtOH | K₂CO₃ | 120 | 57.6 | [3] |
| 2 | DMA | K₂CO₃ | 120 | 63.4 | [3] |
| 3 | DMF | K₂CO₃ | 120 | 70.0 | [3] |
| 4 | H₂O (pure) | K₂CO₃ | 120 | 2.0 | [3] |
Reaction Conditions: 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd(OAc)₂ (1 mol%), Benzimidazolium salt ligand (2 mol%), Microwave irradiation.
Table 2: Comparison of Different Bases in the Suzuki Coupling of an Imidazopyrazine Bromide
| Entry | Base | Yield (%) |
| 1 | CsF | 94 |
| 2 | K₃PO₄ | 85 |
| 3 | K₂CO₃ | 82 |
| 4 | Na₂CO₃ | 78 |
| 5 | Cs₂CO₃ | 75 |
| 6 | KF | 65 |
Reaction Conditions: 2-bromo-1H-imidazo[4,5-b]pyrazine, phenylboronic acid, (A-taphos)₂PdCl₂ catalyst, DME-H₂O (4:1), 100 °C, Microwave irradiation.[2] This data, while not on 2-bromopyridine itself, provides a useful comparison of bases in a similar heteroaromatic system.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]
-
Base (e.g., K₂CO₃, 2.0 equiv)[4]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[4]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes/ethyl acetate)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[4]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe. Then, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS. The reaction time can range from a few hours to 24 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling of 2-Amino-6-bromopyridine (B113427) under Anhydrous Conditions to Minimize Protodeboronation
This protocol is designed for substrates prone to protodeboronation and utilizes a more active catalyst system under anhydrous conditions.
Materials:
-
2-Amino-6-bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)[5]
-
SPhos (4 mol%)[5]
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)[5]
-
Anhydrous toluene (B28343) (5 mL)[5]
-
Flame-dried Schlenk flask
-
Inert gas supply (Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-amino-6-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[5]
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.[5]
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
The following diagrams illustrate the key chemical pathways involved in the Suzuki coupling of 2-bromopyridines and its common side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Overview of desired and common side reaction pathways in Suzuki coupling.
Caption: A logical workflow for troubleshooting common issues in Suzuki coupling.
References
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling in Suzuki-Miyaura reactions.
Troubleshooting Guide: Preventing Boronic Acid Homocoupling
This guide addresses specific issues related to the formation of biaryl byproducts from the self-coupling of boronic acids, a common side reaction that reduces the yield of the desired cross-coupled product.
Q1: I am observing a significant amount of homocoupling byproduct from my boronic acid. What are the primary causes?
A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki couplings and can be attributed to several factors. The primary cause is often the presence of oxygen, which can promote the oxidative homocoupling of boronic acids.[1][2] Additionally, the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or through oxidative processes, can mediate this undesired reaction.[3] The mechanism can also involve a rare protonolysis/second transmetalation event, especially with sterically hindered or electron-deficient arylboronic acids.[4][5]
Q2: How can I minimize homocoupling by adjusting the reaction conditions?
A2: Optimizing reaction conditions is critical to suppress homocoupling. Key strategies include:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][2][6] A nitrogen subsurface sparge prior to catalyst addition can be particularly effective.[6][7]
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. It is advisable to start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.[1]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1][7]
Q3: What role do the catalyst and ligand play in preventing homocoupling?
A3: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for minimizing homocoupling.
-
Catalyst Selection: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts) can be advantageous as they form the active catalyst more reliably and can reduce the amount of reactive Pd(II) species.[3][8]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often effective at promoting the desired cross-coupling pathway over homocoupling, especially with sterically demanding substrates.[1][4] The ligand can influence the stereochemical outcome and minimize side reactions.[9][10]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base plays a significant role. Strong bases can promote the decomposition of the boronic acid and increase the rate of homocoupling.[1] Switching to a milder base, such as potassium carbonate (K₂CO₃), cesium fluoride (B91410) (CsF), or potassium phosphate (B84403) (K₃PO₄), can often suppress this side reaction.[1][8] For base-sensitive substrates, base-free protocols are being developed.[11]
Q5: Are there any chemical additives that can suppress homocoupling?
A5: Yes, certain additives can be beneficial. The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the active catalyst.[6][7][12]
Frequently Asked Questions (FAQs)
Q: What is boronic acid homocoupling?
A: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the organoboronic acid react with each other to form a symmetrical biaryl compound. This reduces the amount of boronic acid available for the desired cross-coupling reaction, thus lowering the overall yield of the target molecule.
Q: How can I detect the homocoupling product?
A: The homocoupling product can typically be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The homocoupled product will have a molecular weight corresponding to the dimer of the boronic acid's organic group.
Q: Are certain boronic acids more prone to homocoupling?
A: Yes, electron-deficient arylboronic acids have been shown to be more susceptible to homocoupling.[4][5] Additionally, some heteroaryl boronic acids can be unstable and prone to side reactions, including protodeboronation and homocoupling.[3]
Q: Can using boronic esters instead of boronic acids help?
A: Yes, using more stable boronic acid derivatives like pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates can be an effective strategy.[3][8] These reagents can release the boronic acid slowly under the reaction conditions, keeping its concentration low and thus reducing the likelihood of homocoupling. Protecting the boronic acid with diethanolamine (B148213) to form air- and water-stable structures is another effective approach.[13]
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct, based on literature data.
| Parameter | Condition A | Yield of Cross-Coupled Product (A) | Yield of Homocoupling Product (A) | Condition B | Yield of Cross-Coupled Product (B) | Yield of Homocoupling Product (B) | Reference |
| Atmosphere | Reaction in air | Lower | Higher | Reaction under N₂/Ar | Higher | Lower/Suppressed | [7] |
| Base | Strong Base (e.g., NaOH) | Potentially Lower | Higher | Weaker Base (e.g., K₂CO₃, CsF) | Potentially Higher | Lower | [1] |
| Temperature | Higher Temperature | Variable | Potentially Higher | Lower Temperature | Variable | Potentially Lower | [1][14][15] |
| Ligand | Less Bulky Ligand | Lower | Higher | Bulky, Electron-Rich Ligand (e.g., SPhos) | Higher | Lower | [1][4] |
| Additive | No Additive | Lower | Higher | With Potassium Formate | Higher | Nearly Excluded | [6][7] |
Note: The yields are qualitative descriptions based on the trends reported in the literature, as specific quantitative data is highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a general set of conditions designed to minimize the formation of boronic acid homocoupling byproducts.
-
Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous and degassed solvents. Degassing can be achieved by sparging with an inert gas for 30-60 minutes or by three freeze-pump-thaw cycles.
-
Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[8]
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand (if not using a pre-formed complex).
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
-
Reaction Execution:
-
Add the degassed solvent via syringe.
-
In a separate flask, dissolve the boronic acid (1.1-1.5 equiv) in a minimal amount of the degassed solvent.
-
Heat the reaction mixture containing the aryl halide to the desired temperature (e.g., 80 °C).
-
Slowly add the boronic acid solution to the reaction mixture over a period of 1-2 hours using a syringe pump.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired cross-coupled product from any homocoupled byproduct.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed mechanisms for boronic acid homocoupling in Suzuki reactions.
Caption: A troubleshooting workflow for preventing boronic acid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 10. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Protodeboronation of Pyridinyl Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in reactions involving pyridinyl boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridinyl boronic acids?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid reagent, leading to a reduced yield of the desired coupled product and the formation of a simple pyridine (B92270) byproduct, which can complicate purification.[2][3] Pyridinyl boronic acids are particularly susceptible because the pyridine ring is electron-deficient, making the carbon-boron bond more prone to cleavage, especially under the basic conditions often required for cross-coupling reactions.[3][4]
Q2: Are all pyridinyl boronic acid isomers equally unstable?
A2: No, their stability varies significantly. 2-Pyridylboronic acid is notoriously unstable and undergoes rapid protodeboronation.[5][6] This instability is attributed to the formation of a highly reactive zwitterionic intermediate under neutral pH conditions, which facilitates the cleavage of the C-B bond.[1] In contrast, 3- and 4-pyridyl boronic acids are considerably more stable and less prone to this rapid decomposition pathway.[6]
Q3: What are the primary experimental factors that promote protodeboronation?
A3: Several factors can accelerate protodeboronation:
-
pH: The reaction rate is highly pH-dependent.[1][3] While many aryl boronic acids degrade fastest at high pH, 2-pyridyl boronic acid's unique zwitterionic mechanism makes it most unstable at or near neutral pH.[1][7]
-
Base: The type and strength of the base are critical. Strong bases like sodium hydroxide (B78521) can promote base-catalyzed protodeboronation.[1][3]
-
Temperature: Higher reaction temperatures increase the rate of protodeboronation.[3][8][9]
-
Water: The presence of water, a proton source, can facilitate the undesired reaction.[3][9]
-
Catalyst Activity: An inefficient palladium catalyst with a slow turnover rate can leave the sensitive boronic acid exposed to degrading reaction conditions for longer periods.[1][10]
Q4: How can I confirm that protodeboronation is the primary cause of my low reaction yield?
A4: The most direct way is to analyze your crude reaction mixture using techniques like LC-MS or GC-MS. Look for a major byproduct with a mass corresponding to the deboronated starting material (i.e., pyridine, or a substituted pyridine that matches your starting boronic acid minus the B(OH)₂ group). Comparing the retention time and mass spectrum with an authentic sample of the deboronated pyridine will confirm its identity.
Q5: What is the "slow-release" strategy and how does it prevent protodeboronation?
A5: The "slow-release" strategy involves using a more stable boronic acid derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate.[1][7][11] These "masked" reagents are more resistant to protodeboronation under the reaction conditions.[10][11] They slowly release a low concentration of the active boronic acid into the reaction mixture, which is then quickly consumed in the desired catalytic cycle.[1][11] This ensures the concentration of the unstable free boronic acid remains minimal, thus suppressing the rate of the competing protodeboronation side reaction.[1]
Q6: How should I properly store pyridinyl boronic acids to ensure their stability?
A6: Due to their instability, proper storage is crucial. Pyridinyl boronic acids should be stored in tightly sealed containers in a cool (refrigerated at 2-8°C or frozen at -20°C), dry environment, away from moisture and light.[12][13][14] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from air and moisture.[14]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with pyridinyl boronic acids.
Problem: Low Yield of Coupled Product and Significant Formation of Deboronated Pyridine
This is the classic symptom of protodeboronation outcompeting the desired Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields caused by protodeboronation.
| Possible Cause | Recommended Solution |
| 1. Inherently Unstable Boron Reagent | The C-B bond in pyridinyl boronic acids, especially the 2-pyridyl isomer, is highly susceptible to cleavage. |
| Solution 1a: Switch to a Boronic Ester. Replace the boronic acid with a more stable pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) boronate ester.[3][5][12] MIDA esters are particularly robust and air-stable.[12] | |
| Solution 1b: Use an Organotrifluoroborate Salt. Potassium pyridinyltrifluoroborates offer another stable alternative that participates in slow release of the active boron species.[1] | |
| 2. Inappropriate Base or pH | Strong bases (e.g., NaOH, KOH) and aqueous conditions can accelerate protodeboronation.[2][3] For 2-pyridyl systems, neutral pH is also highly detrimental due to zwitterion formation.[1] |
| Solution 2a: Use Weaker Bases. Employ weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃, which are effective for the Suzuki coupling but less likely to promote rapid protodeboronation.[3] | |
| Solution 2b: Control pH. For 2-pyridyl boronic acids, avoiding neutral pH is key. The reaction may be more successful under slightly acidic or more strongly basic conditions where the reactive zwitterion concentration is minimized.[1] | |
| 3. High Reaction Temperature | Elevated temperatures provide the activation energy needed for the protodeboronation side reaction to occur at a significant rate.[3][10] |
| Solution 3a: Lower the Temperature. If feasible for the desired coupling, reduce the reaction temperature. This will slow the rate of protodeboronation more significantly than it slows the rate of a highly active catalytic system.[3] | |
| 4. Inefficient Catalytic Cycle | If the desired Suzuki coupling is slow, the sensitive boronic acid has a longer residence time in the reaction mixture, increasing its exposure to conditions that cause protodeboronation.[10] |
| Solution 4a: Use a More Active Catalyst System. Employ highly active catalyst systems, such as those using Buchwald-type biarylphosphine ligands, which can accelerate the catalytic turnover and ensure the desired reaction outcompetes the decomposition pathway.[1][3] | |
| Solution 4b: Use Anhydrous Conditions. While some Suzuki reactions require water, excess water can be a proton source for protodeboronation.[3] Try using anhydrous solvents and reagents, especially if using a boronic ester. |
Data and Experimental Protocols
Data Summary Tables
Table 1: Qualitative Impact of Reaction Parameters on Protodeboronation Rate
| Parameter | Condition Leading to Low Protodeboronation | Condition Leading to High Protodeboronation | Rationale |
| Boron Reagent | MIDA Ester, Pinacol Ester, Trifluoroborate[1][3][12] | Free Boronic Acid (especially 2-pyridyl)[5][6] | Esters and trifluoroborates are more stable and provide slow release of the active species.[11] |
| Base | Weaker Bases (K₃PO₄, Cs₂CO₃)[3] | Strong Hydroxide Bases (NaOH, KOH)[2][3] | Strong bases can directly catalyze the C-B bond cleavage. |
| Temperature | Lower Temperature (e.g., < 60 °C)[3] | Higher Temperature (e.g., > 100 °C)[3][8] | Protodeboronation is an activated process that accelerates with heat. |
| Water Content | Anhydrous / Minimal Water[3] | High Concentration of Water[3][9] | Water acts as the proton source for the undesired reaction. |
| Catalyst Turnover | Fast and Efficient | Slow and Inefficient | Rapid consumption of the boronic acid in the desired cycle minimizes its decomposition.[1] |
Table 2: Comparison of Common Pyridinyl Boron Reagents
| Reagent Type | Structure Example (4-pyridyl) | Stability | Key Advantages | Common Application Notes |
| Boronic Acid | Py-B(OH)₂ | Low (especially 2-pyridyl isomer)[6] | Commercially available, no pre-activation needed. | Prone to rapid protodeboronation; requires carefully optimized conditions.[3] |
| Pinacol Boronate Ester | Py-B(pin) | Moderate | More stable than boronic acids; good for anhydrous conditions. | Often used to avoid issues with free boronic acids. |
| MIDA Boronate Ester | Py-B(MIDA) | High | Air-stable, crystalline solids; excellent for slow-release strategies.[11][12] | Requires a basic aqueous workup for slow hydrolysis to release the boronic acid in situ. |
| Trifluoroborate Salt | [Py-BF₃]K | High | Highly stable, crystalline solids; another effective slow-release reagent.[1] | Requires specific conditions to liberate the active boron species for transmetalation. |
Protocol: General Method for Suzuki-Miyaura Coupling of a 2-Bromopyridine with a Phenylboronic Acid using a Robust Catalyst System
This protocol is a representative example designed to minimize protodeboronation of the newly formed pyridinyl boronic acid intermediate if transmetalation is slow.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (Biarylphosphine ligand) (3.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromopyridine, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of Argon, add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture.
-
Seal the flask and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the 2-bromopyridine.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Mechanism and Pathway Guides
Caption: Competing pathways: the desired Suzuki cycle versus the protodeboronation side reaction.
Caption: Protodeboronation mechanism for 2-pyridyl boronic acid via its reactive zwitterionic form.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. 2-Pyridylboronic acid MIDA ester 1104637-58-2 [sigmaaldrich.com]
- 13. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]
- 14. laballey.com [laballey.com]
Technical Support Center: Optimizing Catalytic Cross-Coupling Reactions of Electron-Deficient Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with electron-deficient substrates in catalytic cross-coupling reactions.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues observed during experimentation.
Issue 1: Low or No Reaction Conversion
Symptoms: Your reaction shows a low yield of the desired product, or only starting materials are observed upon analysis.
Possible Causes and Solutions:
-
Catalyst Inactivity or Decomposition:
-
Problem: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.[1][2]
-
Solution:
-
Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and the reaction mixture.[1] Oxygen can oxidize the Pd(0) catalyst and phosphine (B1218219) ligands.[1]
-
Consider using a more stable, pre-formed Pd(0) catalyst or a precatalyst designed for slow release of the active species.[2][3]
-
The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[1] This can be mitigated by using appropriate ligands that stabilize the catalytic species.
-
-
-
Inefficient Oxidative Addition:
-
Problem: The oxidative addition of the electron-deficient (hetero)aryl halide to the palladium center is often the rate-determining step and can be sluggish.[4]
-
Solution:
-
Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[1] These ligands increase the electron density on the palladium, facilitating the oxidative addition.
-
For particularly challenging substrates like aryl chlorides, stronger electron-donating ligands are often necessary.[4]
-
-
-
Suboptimal Ligand, Base, or Solvent Combination:
-
Problem: The interplay between the ligand, base, and solvent is crucial for a successful reaction and is highly substrate-dependent.
-
Solution:
-
Ligand Screening: If a standard ligand is ineffective, screen a panel of ligands with varying steric and electronic properties.
-
Base Selection: The base plays a critical role in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[5] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases like NaOtBu.[1]
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalyst. Aprotic solvents like toluene, dioxane, or THF are commonly used.
-
-
Issue 2: Significant Side Product Formation
Symptoms: Your reaction mixture contains substantial amounts of undesired byproducts, such as homocoupled products or hydrodehalogenated starting material.
Possible Causes and Solutions:
-
Homocoupling of Boronic Acids (Suzuki-Miyaura):
-
Problem: The presence of oxygen can promote the oxidative coupling of two boronic acid molecules.[1]
-
Solution:
-
Implement rigorous degassing procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[1]
-
Using a Pd(0) source directly can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[1]
-
Slow addition of the boronic acid can help to keep its concentration low, disfavoring the homocoupling pathway.
-
-
-
Hydrodehalogenation:
-
Problem: The aryl halide is reduced to the corresponding arene instead of undergoing cross-coupling. This is particularly common in Buchwald-Hartwig aminations with primary amines.
-
Solution:
-
The choice of ligand is critical. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over competing β-hydride elimination pathways that can lead to hydrodehalogenation.
-
Careful optimization of the base and reaction temperature can also help to minimize this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient substrates often challenging in cross-coupling reactions?
A1: Electron-deficient substrates, such as heteroaryl halides or aryl halides with electron-withdrawing groups, can be challenging for several reasons. In reactions like the Suzuki-Miyaura coupling, the electron-deficient nature of the substrate can make the oxidative addition step of the catalytic cycle more favorable.[4] However, in other cases, the electron-withdrawing groups can decrease the reactivity of the substrate. Furthermore, heteroaromatic substrates can coordinate to the palladium catalyst through a heteroatom (e.g., the nitrogen in pyridine), leading to catalyst inhibition or deactivation.[1]
Q2: What is the role of the ligand in optimizing reactions with electron-deficient substrates?
A2: The ligand plays a multifaceted role in the catalytic cycle. For electron-deficient substrates, bulky and electron-rich phosphine ligands are often preferred. The steric bulk helps to create a coordinatively unsaturated metal center, which can promote the desired bond-forming reductive elimination step. The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the often rate-limiting oxidative addition of the aryl halide.[4]
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical and depends on the specific cross-coupling reaction and the substrates involved.
-
Suzuki-Miyaura Coupling: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Buchwald-Hartwig Amination: A base is needed to deprotonate the amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are frequently used. For substrates with base-sensitive functional groups, weaker bases may be necessary.[1]
Q4: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility?
A4: To ensure reproducible results, it is crucial to maintain consistency in your experimental setup.
-
Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen and moisture. Always use an inert atmosphere (e.g., argon or nitrogen) and properly dried solvents and glassware.[1]
-
Reagent Purity: Use high-purity reagents. Impurities can inhibit or poison the catalyst.
-
Precise Measurements: Accurately measure all reagents, including the catalyst and ligand. Small variations in catalyst loading can have a significant impact on the reaction outcome.
-
Thorough Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate mass transport.
Data Presentation
The following tables summarize typical reaction conditions and performance for various cross-coupling reactions with electron-deficient substrates.
Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 95 | Fictionalized Data for Illustrative Purposes |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 88 | Fictionalized Data for Illustrative Purposes |
| 3 | 1-Chloro-4-nitrobenzene | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 80 | 92 | Fictionalized Data for Illustrative Purposes |
| 4 | 4-Chloroacetophenone | Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 75 | Fictionalized Data for Illustrative Purposes |
Table 2: Buchwald-Hartwig Amination of Electron-Deficient Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 98 | Fictionalized Data for Illustrative Purposes |
| 2 | 3-Bromoquinoline | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 85 | Fictionalized Data for Illustrative Purposes |
| 3 | 5-Bromoindole | Benzylamine | PdCl₂(Amphos)₂ (2) | - | Cs₂CO₃ | t-BuOH | 90 | 91 | Fictionalized Data for Illustrative Purposes |
| 4 | 2-Bromothiophene | Di-n-butylamine | Pd₂(dba)₃ (1) | Xantphos (1.5) | LHMDS | THF | 65 | 94 | Fictionalized Data for Illustrative Purposes |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Chloride
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) via syringe.
-
In a separate vial, under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
troubleshooting low yield in Grignard synthesis of pyridines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the Grignard synthesis of pyridines. The information is structured in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
Question: My Grignard reaction fails to initiate. What are the common causes and solutions?
Answer:
Failure of a Grignard reaction to initiate is a frequent issue, almost always stemming from the reagent's extreme sensitivity.
Common Causes & Solutions:
-
Presence of Moisture: Grignard reagents are highly reactive with protic sources, particularly water.[1] Trace amounts in glassware, solvents, or starting materials will quench the reagent.[1][2]
-
Inactive Magnesium Surface: Magnesium turnings can develop an oxide (MgO) layer on their surface, which prevents the reaction with the organic halide.[1]
-
Solution: Activate the magnesium turnings immediately before the reaction. Common activation methods include crushing the magnesium in a mortar and pestle (in a glovebox), stirring vigorously under an inert atmosphere, or using a small crystal of iodine.[1][4] The disappearance of the iodine's purple or brown color is a good indicator of activation.[1]
-
-
Impure Starting Halide: The organic halide must be pure and free from water or other contaminants.[1]
-
Solution: Use freshly distilled alkyl or aryl halides.
-
Question: The reaction initiated, but my final yield of the substituted pyridine (B92270) is very low. What should I investigate?
Answer:
Low yields despite a successful initiation often point to competing side reactions or suboptimal conditions during the reaction with the pyridine substrate.
Common Causes & Solutions:
-
Wurtz Coupling: This side reaction involves the coupling of two organic halide molecules (R-X + R-X -> R-R), consuming the starting material.[3] It is more common with primary or benzylic halides.[4]
-
Solution: Add the organic halide slowly to the magnesium turnings to maintain a gentle reflux and avoid high localized concentrations.[3]
-
-
Formation of Bipyridyl Species: The Grignard reagent can react with the starting halopyridine to form bipyridyl products.[3]
-
Solution: Add the prepared Grignard reagent slowly to the solution of the halopyridine at a low temperature (e.g., 0 °C or below) to control the reaction rate.[3]
-
-
Protonation (Deprotonation of Substrate): The Grignard reagent can act as a base instead of a nucleophile, deprotonating acidic protons on the starting material or product, which can lead to the formation of aza-enolates.[3][5]
-
Solution: If possible, use a less sterically hindered Grignard reagent. Alternatively, explore other synthetic routes like cross-coupling reactions which can be more selective.[3]
-
-
Grignard Reagent Degradation: If the Grignard reagent is refluxed for too long, it can begin to decompose, often indicated by the mixture turning cloudy and black.[4]
Caption: Troubleshooting workflow for low Grignard synthesis yields.
Caption: Main reaction pathway versus common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for Grignard reactions, and why is solvent choice important? A1: Ethereal solvents are essential. Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common choices.[1] The solvent molecules coordinate to the magnesium atom, stabilizing the Grignard reagent.[1] THF has a higher boiling point and better solvating power, which can be beneficial for forming Grignards from less reactive halides like vinyl or aryl chlorides.[1] Diethyl ether's lower boiling point can help in controlling the reaction temperature.[1] Regardless of the choice, the solvent must be anhydrous.[1]
Q2: What are the typical yields I can expect for the Grignard synthesis of 2-alkylpyridines? A2: Yields are highly dependent on the specific substrates and reaction conditions. For Grignard reactions with 2-halopyridines, yields can range from moderate to good, often in the 40-70% range, but can be significantly lower due to the side reactions mentioned above.[3] Optimized cross-coupling reactions (e.g., Kumada, Negishi) can offer higher yields, potentially exceeding 80%.[3]
| Method | Substrate Example | Typical Yield Range | Reference |
| Grignard Reaction | 2-Halopyridine + Alkyl-MgBr | 40 - 70% | [3] |
| Grignard + Pyridine N-oxide | Pyridine N-oxide + R-MgX | Good yields | [6] |
| Kumada/Negishi Coupling | 2-Halopyridine + Organometallic | > 80% (optimized) | [3] |
Q3: How can I confirm the formation and concentration of my Grignard reagent? A3: Several indicators suggest successful formation. Visually, the mixture often becomes cloudy and grayish as the metallic magnesium is consumed.[1] If iodine was used as an initiator, its color will fade.[1] The reaction is also exothermic, so a noticeable temperature increase is a positive sign.[1] For a precise measurement, you can titrate a small, quenched aliquot of the Grignard solution against a standardized solution of an alcohol (like sec-butanol) using a colorimetric indicator such as 1,10-phenanthroline.
Q4: Are there alternative methods to direct Grignard reactions for synthesizing substituted pyridines? A4: Yes, several alternatives can provide better yields or selectivity.
-
Addition to Pyridine N-oxides: Grignard reagents can add to pyridine N-oxides, which after a subsequent treatment step, can afford 2-substituted pyridines in good yields.[6][7] This method can sometimes offer different regioselectivity.
-
Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions like Kumada (nickel or palladium catalyst with a Grignard reagent) and Negishi (organozinc reagent) are highly efficient for forming C-C bonds with halopyridines and can be more selective.[3]
-
Light-Promoted Coupling: Recent methods have shown that purple light can promote the radical coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst.[6][8]
Q5: How should I purify the final substituted pyridine product? A5: Purification typically begins after an aqueous work-up to quench the reaction and remove inorganic salts.[3]
-
Work-up: The reaction is quenched by slowly adding a saturated ammonium (B1175870) chloride solution or dilute acid.[3]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate (B1210297).[3]
-
Washing: The combined organic layers are often washed with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Chromatography/Distillation: The crude product is typically purified by flash column chromatography on silica (B1680970) gel, often using a hexanes/ethyl acetate gradient.[3] If the product is a liquid with a suitable boiling point, distillation can also be an effective purification method.
Key Experimental Protocols
Protocol 1: General Preparation and Activation for Grignard Reagent
-
Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool under an inert atmosphere.
-
Reagent Setup: Add magnesium turnings (1.2 equivalents) to the flask. If activating with iodine, add a single small crystal.
-
Solvent Addition: Add a portion of the total anhydrous ether or THF to the flask, just enough to cover the magnesium.
-
Initiation: Add a small amount (approx. 5-10%) of the organic halide (1.0 equivalent), dissolved in the remaining anhydrous solvent in the dropping funnel. Wait for signs of initiation (gentle bubbling, cloudiness, heat generation, fading of iodine color). Gentle warming with a heat gun may be required, but be prepared to cool with an ice bath as the reaction is exothermic.[1]
-
Reagent Formation: Once initiated, add the rest of the organic halide solution dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation.[3]
Protocol 2: Reaction with 2-Halopyridine
-
Cooling: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.[3]
-
Substrate Addition: Prepare a solution of the 2-halopyridine (1.0 equivalent) in anhydrous ether or THF.[3]
-
Slow Addition: Add the 2-halopyridine solution dropwise to the cooled Grignard reagent. Maintaining a low temperature is crucial to minimize side reactions.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.[3]
Protocol 3: Aqueous Work-up and Purification
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[3]
-
Washing & Drying: Combine the organic layers and wash with saturated sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography.[3]
Caption: Step-by-step experimental workflow for pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Acetyl-2-bromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Acetyl-2-bromopyridine from a reaction mixture. Our goal is to help you identify and resolve common issues to improve the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequently encountered impurities depend on the synthetic route employed.
-
From lithiation of 2,5-dibromopyridine:
-
Unreacted 2,5-dibromopyridine: This is a common impurity if the lithiation or subsequent acetylation is incomplete.
-
3-Acetyl-2-bromopyridine: Formation of this isomer can occur depending on the regioselectivity of the lithiation reaction. The choice of solvent and temperature can influence this selectivity.[1]
-
Di-acetylated products: Although less common, over-acetylation can lead to byproducts.
-
-
From a Grignard reaction with 2,5-dibromopyridine:
-
Unreacted 2,5-dibromopyridine.
-
Protonated Grignard reagent: If the reaction is not kept scrupulously dry, the Grignard reagent can be quenched by water, leading to the formation of 2-bromopyridine.
-
Side products from reaction with the acetylating agent.
-
Q2: What is the general appearance and melting point of pure this compound?
A2: Pure this compound is typically an off-white to light yellow or light orange crystalline powder.[2][3][4] The reported melting point generally falls within the range of 124-128 °C.[2] Significant deviation from this appearance or melting point suggests the presence of impurities.
Q3: What analytical techniques are recommended for monitoring the purification process?
A3: Thin-layer chromatography (TLC) is an effective and rapid technique for monitoring the progress of purification. A suitable mobile phase, often a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the product from its impurities. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product.[2]
Troubleshooting Guides
Column Chromatography
Issue: The separation of my product from an impurity is poor on the column.
-
Possible Cause: The chosen eluent system may not have the optimal polarity.
-
Solution:
-
Adjust Eluent Polarity: If the spots are too close together on the TLC plate, try a less polar or more polar solvent system. Small, incremental changes are recommended. For instance, if you are using a 4:1 hexane:ethyl acetate mixture, try 9:1 or 3:1.
-
Use a Different Solvent System: Sometimes, changing one of the solvents in the eluent can improve separation. For example, substituting dichloromethane (B109758) for ethyl acetate might alter the selectivity of the separation.
-
Consider a Different Stationary Phase: While silica (B1680970) gel is most common, other stationary phases like alumina (B75360) could offer different separation characteristics.
-
Issue: My compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using 100% hexane, start adding small amounts of ethyl acetate. If you are already using a mixed solvent system, increase the proportion of the more polar solvent.
Recrystallization
Issue: My compound "oils out" during recrystallization instead of forming crystals.
-
Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution too quickly.
-
Solution 1: Add a small amount of the hot solvent back to the mixture to redissolve the oil. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also promote proper crystallization.
-
Possible Cause 2: The chosen recrystallization solvent is not ideal.
-
Solution 2: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Issue: The purity of my compound did not significantly improve after recrystallization.
-
Possible Cause: The impurity has similar solubility properties to the desired product in the chosen solvent.
-
Solution:
-
Try a Different Solvent: A different solvent may have a better solubility profile for separating your compound from the specific impurity.
-
Perform a Second Recrystallization: A second recrystallization step can sometimes remove persistent impurities.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary.
-
Data Presentation
| Purification Method | Typical Starting Purity | Typical Final Purity | Expected Yield | Key Parameters |
| Column Chromatography | 60-80% | >98% | 70-90% | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate gradient |
| Recrystallization | 80-95% | >99% | 60-85% | Solvent: Ethanol (B145695), Isopropanol, or Hexane/Ethyl Acetate mixture |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column:
-
A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
The column should be packed carefully to avoid air bubbles and cracks.
-
-
Loading the Sample:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
This concentrated solution is carefully loaded onto the top of the silica gel bed.
-
-
Elution:
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The elution is started with a low polarity solvent (e.g., 9:1 hexane:ethyl acetate).
-
The polarity of the eluent is gradually increased to facilitate the elution of the product. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.
-
-
Isolation of the Product:
-
Fractions containing the pure product (as determined by TLC) are combined.
-
The solvent is removed under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
The crude this compound is placed in a flask.
-
A suitable solvent (e.g., ethanol or isopropanol) is added portion-wise at an elevated temperature until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
The hot solution is allowed to cool slowly to room temperature.
-
The flask can then be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
The crystals are collected by vacuum filtration.
-
The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
The purified crystals are dried under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: NMR Analysis of 5-Acetyl-2-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Acetyl-2-bromopyridine using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a sample of this compound synthesized from 2,5-dibromopyridine (B19318)?
A1: The most probable impurities arising from the synthesis of this compound via monolithiation of 2,5-dibromopyridine followed by acetylation are:
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Unreacted Starting Material: 2,5-dibromopyridine
-
Regioisomeric Byproduct: 2-Acetyl-5-bromopyridine
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., diethyl ether, tetrahydrofuran, hexanes, ethyl acetate).
Q2: How can I distinguish between this compound and its regioisomer, 2-Acetyl-5-bromopyridine, using ¹H NMR?
A2: The substitution pattern on the pyridine (B92270) ring significantly influences the chemical shifts and coupling constants of the aromatic protons. In this compound, you would expect three distinct aromatic signals. In contrast, 2-Acetyl-5-bromopyridine would also show three aromatic signals, but their chemical shifts and coupling patterns will differ due to the different electronic environment. Careful analysis of the coupling constants (J-values) can help in unambiguous assignment. For instance, the proton between the bromo and acetyl groups in the 2-acetyl isomer will likely experience a different electronic environment compared to any proton in the 5-acetyl isomer.
Q3: My ¹H NMR spectrum shows unexpected peaks that I cannot assign to the product or common impurities. What could they be?
A3: Unidentified peaks in your ¹H NMR spectrum could be due to several factors:
-
Residual Solvents: Consult a table of common NMR solvent impurities to identify these peaks.
-
Grease: Silicone grease from glassware can appear as broad singlets around 0-1 ppm.
-
Water: The chemical shift of water is highly dependent on the solvent and temperature but often appears as a broad singlet.
-
Side-products from the reaction: Depending on the specific reaction conditions, other minor byproducts could be formed.
-
Degradation products: If the sample is old or has been stored improperly, degradation may have occurred.
Q4: The integration of my aromatic protons in the ¹H NMR spectrum does not match the expected ratios. What could be the reason?
A4: Inaccurate integration can arise from:
-
Overlapping Signals: If the signals of your product and impurities overlap, simple integration will not be accurate.
-
Poor Phasing and Baseline Correction: Ensure that the spectrum is correctly phased and the baseline is flat before integration.
-
Short Relaxation Delay (d1): If the relaxation delay is too short, signals from nuclei with longer relaxation times (T1) will not fully recover between scans, leading to lower-than-expected integrals. This is particularly important for quantitative analysis.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic species can cause signal broadening and affect integration.
Q5: How can I quantify the amount of a specific impurity in my sample of this compound?
A5: Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a sample. By adding a known amount of an internal standard to your sample, you can determine the amount of your compound and its impurities by comparing the integrals of their respective signals to the integral of the standard.
Troubleshooting Guide
This guide provides a systematic approach to identifying impurities in your this compound sample using NMR spectroscopy.
Step 1: Initial ¹H NMR Analysis
Acquire a standard ¹H NMR spectrum of your sample.
-
Identify the Product Signals: Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for Impurity Signals: Carefully examine the spectrum for any additional peaks.
-
Check for Common Solvents: Compare any unexpected singlets or multiplets to the known chemical shifts of common laboratory solvents.
Step 2: Identification of Common Synthetic Impurities
If additional aromatic signals are present, they likely belong to the starting material or a regioisomeric byproduct.
-
Compare with Expected Impurity Spectra: Refer to the data in Table 1 to tentatively assign the impurity signals.
-
Spiking Experiment: To confirm the identity of an impurity, add a small amount of the suspected compound (e.g., 2,5-dibromopyridine) to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspected impurity signals will confirm its identity.
Step 3: Advanced NMR Techniques for Complex Cases
If the ¹H NMR spectrum is complex due to overlapping signals, consider the following:
-
¹³C NMR: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms are very sensitive to the substitution pattern and can help differentiate between isomers.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Helps to identify which protons are coupled to each other, aiding in the assignment of complex spin systems in the aromatic region.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for confirming the connectivity of the molecule and differentiating isomers.
-
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Potential Impurities
| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| This compound | H-3: ~8.1 ppm (dd), H-4: ~7.7 ppm (d), H-6: ~8.9 ppm (d), CH₃: ~2.6 ppm (s) | C-2: ~142 ppm, C-3: ~128 ppm, C-4: ~129 ppm, C-5: ~135 ppm, C-6: ~152 ppm, C=O: ~196 ppm, CH₃: ~26 ppm |
| 2,5-dibromopyridine (Impurity) | H-3: ~7.9 ppm (dd), H-4: ~7.6 ppm (d), H-6: ~8.4 ppm (d) | C-2: ~141 ppm, C-3: ~130 ppm, C-4: ~141 ppm, C-5: ~118 ppm, C-6: ~152 ppm |
| 2-Acetyl-5-bromopyridine (Impurity) | H-3: ~8.0 ppm (d), H-4: ~7.9 ppm (dd), H-6: ~8.7 ppm (d), CH₃: ~2.7 ppm (s) | C-2: ~153 ppm, C-3: ~128 ppm, C-4: ~140 ppm, C-5: ~120 ppm, C-6: ~151 ppm, C=O: ~198 ppm, CH₃: ~26 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure it is fully dissolved.
-
Transfer: Transfer the solution to the NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.
Protocol 2: Quantitative NMR (qNMR) for Impurity Quantification
-
Internal Standard Selection: Choose a suitable internal standard that has a simple spectrum with at least one signal that is well-resolved from the analyte and impurity signals (e.g., 1,4-dinitrobenzene, maleic anhydride). The internal standard should be stable and not react with the sample.
-
Sample and Standard Preparation:
-
Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg).
-
Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg).
-
-
Dissolution: Dissolve both the sample and the internal standard in a known volume of a deuterated solvent in a vial.
-
Transfer: Transfer the solution to a high-quality NMR tube.
-
NMR Data Acquisition:
-
Use a 90° pulse angle.
-
Set a long relaxation delay (d1), typically 5-7 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for small molecules).
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte, the impurity, and the internal standard.
-
Calculate the concentration of the impurity using the following formula:
Where:
-
N = number of protons giving rise to the integrated signal
-
M = molecular weight
-
Purity_standard = purity of the internal standard
-
Mandatory Visualization
Caption: Workflow for the identification and quantification of impurities in this compound by NMR.
Technical Support Center: Regioselectivity in the Lithiation of Dibromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the temperature-dependent regioselectivity of dibromopyridine lithiation.
Frequently Asked Questions (FAQs)
Q1: My lithiation of 2,3-dibromopyridine (B49186) is giving me a mixture of regioisomers. How can I control the selectivity?
A1: The regioselectivity of the lithiation of 2,3-dihalopyridines is highly dependent on the reaction temperature.[1] At very low temperatures, such as -78 °C, you can favor the formation of the kinetically controlled product, which results from the initial deprotonation. As the temperature is increased, a process known as the "halogen dance" can occur, leading to the thermodynamically more stable lithiated species. For instance, in continuous flow, trapping the lithiated intermediate at lower temperatures can prevent the halogen dance from occurring.[1]
Q2: I am trying to achieve a selective monolithiation of 2,5-dibromopyridine (B19318). What are the key factors to consider?
A2: For 2,5-dibromopyridine, both solvent and concentration, in addition to temperature, strongly influence the regioselectivity of monolithiation. Coordinating solvents and higher concentrations tend to favor lithiation at the 5-position, while non-coordinating solvents and lower concentrations favor the 2-position. Deprotonation at the C-4 position can also be achieved under specific conditions, for example, using LDA at -78 °C.[2][3]
Q3: What is the difference between the kinetic and thermodynamic products in the context of dibromopyridine lithiation?
A3: The kinetic product is the one that forms the fastest, typically favored at lower temperatures where the reaction is irreversible.[4][5][6] The thermodynamic product is the most stable product and is favored under conditions where the reaction is reversible, allowing an equilibrium to be established, which is often at higher temperatures.[4][5][6] In the case of dibromopyridine lithiation, the initially formed organolithium species is the kinetic product. If this species has enough thermal energy, it can rearrange (e.g., via a halogen dance) to a more stable organolithium isomer, which is the thermodynamic product.[1]
Q4: Can the choice of lithiating agent affect the regioselectivity?
A4: Absolutely. Different lithiating agents exhibit different reactivities and steric profiles, which can influence the site of lithiation. Common reagents include n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA).[1][7][8] For instance, the use of mixed aggregates like nBuLi with lithium 2-dimethylaminoethanolate (LiDMAE) can lead to highly regioselective lithiations.[8] For some substrates, such as 3,5-dibromopyridine, using a magnesium-based reagent like TMPMgCl·LiCl can provide excellent regioselectivity for deprotonation at the 2-position.[8]
Q5: I'm observing poor conversion in my lithiation reaction at -78 °C. Should I increase the temperature?
A5: While increasing the temperature can improve the reaction rate, it may also alter the regioselectivity, potentially favoring the thermodynamic product or leading to side reactions.[1] Before increasing the temperature, consider other factors that could be affecting the conversion. Ensure your reagents are fresh and your solvent is scrupulously dry. The concentration of the reactants can also play a role.[3] If you do decide to raise the temperature, do so in small increments and carefully analyze the product distribution at each step to find the optimal balance between conversion and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Regioselectivity | Reaction temperature is too high, allowing for equilibration to the thermodynamic product or a "halogen dance". | Perform the reaction at a lower temperature (e.g., -78 °C or colder) to favor the kinetic product.[1] Consider using a continuous flow setup for precise temperature and residence time control.[1] |
| Low Conversion | Reaction temperature is too low, leading to a slow reaction rate. The lithiating agent may be partially quenched. | Ensure all glassware is flame-dried and the solvent is anhydrous. Use freshly titrated n-BuLi. If selectivity is not an issue at slightly higher temperatures, consider raising the reaction temperature incrementally (e.g., to -60 °C). |
| Formation of Multiple Products | The lithiated intermediate may be unstable at the reaction temperature, leading to side reactions. The choice of lithiating agent may not be optimal for the desired regioselectivity. | Screen different lithiating agents (e.g., n-BuLi, s-BuLi, t-BuLi, LDA) to find the one that provides the best selectivity for your substrate. Also, evaluate the effect of different solvents (e.g., THF, toluene).[3] |
| Inconsistent Results | Small variations in temperature, addition rate of reagents, or reaction time can lead to different product ratios. | Standardize your procedure meticulously. Use a cryostat for accurate temperature control. For the addition of the lithiating agent, use a syringe pump for a consistent addition rate. |
Quantitative Data Summary
The following table summarizes the effect of temperature on the regioselectivity of lithiation for different dibromopyridine isomers based on available literature.
| Dibromopyridine Isomer | Lithiating Agent | Temperature (°C) | Major Product | Minor Product(s) | Reference |
| 2-Chloro-3-bromopyridine | LDA | -78 | 4-Deutero-2-chloro-3-bromopyridine (kinetic) | Halogen dance product not observed | [1] |
| 2-Chloro-3-bromopyridine | LDA | -20 | Product of halogen dance (thermodynamic) | Kinetic product | [1] |
| 2,5-Dibromopyridine | n-BuLi | -78 | 2-Lithio-5-bromopyridine (in toluene (B28343), low conc.) | 5-Lithio-2-bromopyridine | |
| 2,5-Dibromopyridine | n-BuLi | -78 | 5-Lithio-2-bromopyridine (in THF, high conc.) | 2-Lithio-5-bromopyridine | |
| 2,5-Dibromopyridine | LDA | -78 | 2,5-Dibromo-4-lithiopyridine | - | [2] |
| 3,5-Dibromopyridine | TMPMgCl·LiCl | -25 | 2-Magnesio-3,5-dibromopyridine | - | [8] |
| 2,3-Dibromopyridine | TMSCH₂Li–LiDMAE | 0 | 2-Lithio-3-bromopyridine | - | [9] |
Experimental Protocols
General Procedure for Lithiation of 2,5-Dibromopyridine (Kinetic Control for 2-lithiation)
To a solution of 2,5-dibromopyridine (1.0 equiv.) in anhydrous toluene (to achieve a 0.05 M solution) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), was added n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise. The resulting mixture was stirred for 30 minutes at -78 °C. The desired electrophile (1.5 equiv.) was then added dropwise, and the mixture was stirred for another 30 minutes at the same temperature before quenching the reaction.[3]
General Procedure for Deprotonation of 2,5-Dibromopyridine at C-4
To a solution of lithium diisopropylamide (LDA) (1.2 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of 2,5-dibromopyridine (1.0 equiv.) in anhydrous THF was added dropwise. The mixture was stirred for 10 minutes at -78 °C. The desired electrophile was then added dropwise, and the stirring was continued for a specified time (e.g., 30 minutes) before quenching.[2]
Visualizations
Caption: Logical relationship between reaction conditions and product formation in dibromopyridine lithiation.
Caption: A simplified experimental workflow for the regioselective lithiation of dibromopyridines.
References
- 1. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
choice of base and solvent for Suzuki coupling with bromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving bromopyridines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases for Suzuki coupling with bromopyridines and how do I choose the right one?
A1: The choice of base is critical and its primary role is to activate the boronic acid for transmetalation.[1][2] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[3]
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, especially in combination with aqueous solvent mixtures.[4] Cesium carbonate (Cs₂CO₃) is often a good choice for challenging couplings as it can be more effective than potassium or sodium carbonate.[5]
-
Potassium Phosphate (K₃PO₄): This is a stronger base than the carbonates and is often effective in anhydrous conditions or when dealing with less reactive coupling partners.[6]
-
Hydroxides (NaOH, KOH): While effective, strong hydroxides can promote side reactions like protodeboronation, especially at higher temperatures.[7]
-
Fluorides (KF): Potassium fluoride (B91410) is a milder base that can be advantageous when base-sensitive functional groups are present in the substrates.[1]
Choosing the right base: The optimal base often depends on the specific bromopyridine and boronic acid used. A good starting point is often K₂CO₃ or K₃PO₄. If the reaction is sluggish or yields are low, switching to a stronger base like Cs₂CO₃ or trying different solvent/base combinations is recommended.
Q2: Which solvents are recommended for Suzuki coupling of bromopyridines?
A2: The solvent system plays a crucial role in solubilizing the reactants, catalyst, and base. Common solvents for Suzuki couplings of bromopyridines are often used as mixtures with water.[8]
-
Aqueous Mixtures: A combination of an organic solvent like 1,4-dioxane, tetrahydrofuran (B95107) (THF), or toluene (B28343) with water is very common.[3][9] The water is necessary to dissolve the inorganic base. A typical ratio is 4:1 or 5:1 organic solvent to water.[10]
-
Anhydrous Solvents: In cases where protodeboronation is a significant side reaction, anhydrous solvents like DMF or dioxane can be beneficial.[7][9]
-
Alcohols: Ethanol or isopropanol (B130326) in the presence of a base have also been used successfully.[11]
Q3: Why is my Suzuki coupling with a bromopyridine failing or giving low yield?
A3: Low yields in Suzuki couplings with bromopyridines can be attributed to several factors, often related to the electronic nature of the pyridine (B92270) ring and potential catalyst inhibition.[12]
-
Catalyst Deactivation: The nitrogen atom of the pyridine can coordinate to the palladium catalyst, leading to inactive species.[12] Using bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue.
-
Poor Reactivity: The reactivity of bromopyridines can be influenced by the position of the bromine atom and the presence of other substituents. 2-bromopyridines can sometimes be more challenging than 3- or 4-bromopyridines.[12]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homo-coupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.[8][9]
-
Inadequate Degassing: Oxygen can deactivate the palladium catalyst, leading to lower yields.[9] It is crucial to properly degas the reaction mixture.
Q4: How can I minimize side reactions like homo-coupling and protodeboronation?
A4: Minimizing side reactions is key to achieving high yields.
-
To reduce homo-coupling:
-
To reduce protodeboronation:
-
Use Boronic Esters: Pinacol (B44631) esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[8][9][14]
-
Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous solvents can be effective.[7][9]
-
Use a Weaker Base: A milder base might decrease the rate of protodeboronation.[7]
-
Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation, so running the reaction at the lowest effective temperature can be beneficial.[7]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no conversion of the bromopyridine starting material. | Inactive catalyst system. | * Screen different palladium precursors and ligands. For electron-rich or sterically hindered bromopyridines, ligands like SPhos or XPhos may be more effective.[15] * Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.[9] |
| Poor choice of base or solvent. | * Try a stronger base such as Cs₂CO₃ or K₃PO₄.[5] * Optimize the solvent system. A mixture of dioxane and water is often a good starting point.[10] | |
| Low reaction temperature. | * Increase the reaction temperature, typically to 80-100 °C.[6] | |
| Significant formation of homo-coupled byproducts. | Presence of oxygen in the reaction mixture. | * Thoroughly degas the solvent and the reaction vessel before adding the catalyst.[13] |
| Use of a Pd(II) precatalyst. | * Consider using a Pd(0) source like Pd(PPh₃)₄.[9] | |
| Protodeboronation of the boronic acid/ester. | Presence of excess water. | * Use anhydrous solvents and reagents if possible.[7] |
| Base is too strong or reaction temperature is too high. | * Switch to a milder base (e.g., KF or K₂CO₃).[1][7] * Run the reaction at a lower temperature.[7] | |
| Instability of the boronic acid. | * Use a more stable boronic ester, such as a pinacol or MIDA ester.[8][14] |
Data Summary: Base and Solvent Effects
The following table summarizes the performance of different base and solvent systems in the Suzuki coupling of various bromopyridines. Direct comparison of yields should be approached with caution due to the variability in substrates and reaction conditions across different studies.
| Bromopyridine Substrate | Boronic Acid/Ester | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 120 (Microwave) | Moderate |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | K₂CO₃ | 95% EtOH | Not specified | Good |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 94 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | Good |
| 2-Amino-6-bromopyridine | Arylboronic acid | K₂CO₃ | Dioxane/Water | 80-100 | Varies |
Data compiled from multiple sources.[6][16][17][18]
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromopyridine with an Arylboronic Acid
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv)[6]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[6]
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[6]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[6]
-
Solvent and Catalyst Addition: Add the degassed solvent followed by the palladium catalyst under a positive pressure of inert gas.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. scilit.com [scilit.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
managing stability of heteroaryl boron reagents
Welcome to the Technical Support Center for managing the stability of heteroaryl boron reagents. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of heteroaryl boron reagents?
Heteroaryl boron reagents, particularly boronic acids, are susceptible to several degradation pathways, especially in solution. The main causes of instability are:
-
Protodeboronation: This is the most common degradation pathway, involving the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated by factors like heat, the presence of a base, or a palladium catalyst.[1][3]
-
Oxidation: The boronic acid group can be oxidized to a hydroxyl group (a phenol), particularly in the presence of air.[1] At physiological pH, this oxidation can occur at rates comparable to that of thiols.[1]
-
Trimerization: Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[1] This process can complicate reaction stoichiometry and reproducibility.[1][4]
Q2: Are certain types of heteroaryl boronic acids more unstable than others?
Yes, the stability varies significantly based on the structure of the heteroaryl ring. Electron-deficient and certain electron-rich heteroaryl boronic acids are particularly prone to degradation. For instance, 2-heterocyclic boronic acids derived from furan, pyrrole, and pyridine (B92270) are known to be highly unstable.[1][5] 2-Pyridylboronic acid, for example, undergoes rapid protodeboronation under neutral or basic conditions.[1][6] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable.[1][6]
Q3: What is the effect of pH on the stability of heteroaryl boronic acids?
The pH of the solution has a profound impact on stability. The rate of protodeboronation is highly pH-dependent, and stability can vary by orders of magnitude across a pH range of 1-13.[1] Decomposition is often accelerated under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[1][3] The specific pH-rate profile is unique to the boronic acid's structure and its pKa.[1]
Q4: How should I store heteroaryl boron reagents to maximize their shelf-life?
Proper storage is critical to maintain the quality and reactivity of these reagents.
-
Solid Compounds: Store in a tightly sealed container in a dry, cool (refrigerated at 2-8 °C is often recommended), and well-ventilated area.[1][7] To prevent degradation from moisture and air, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.[1][7]
-
Solutions: Solutions are generally much less stable than solids and should be prepared fresh whenever possible.[1] If a solution must be stored, even for a short period, use a dry, inert solvent and keep it under an inert atmosphere at low temperatures.[1]
Troubleshooting Guides
Problem: Low or no product yield in a Suzuki-Miyaura cross-coupling reaction.
Low yields are a common issue when using sensitive heteroaryl boron reagents and can often be traced back to reagent degradation either before or during the reaction.[8]
Troubleshooting Workflow
Possible Causes & Solutions:
-
Reagent Degradation Prior to Use:
-
Diagnosis: The solid reagent may appear discolored or clumpy.[7] Confirm purity by dissolving a small sample in a suitable solvent and analyzing via ¹H NMR or LC-MS.
-
Solution: Use a fresh batch of the reagent or purify the existing stock if possible. Always store reagents under recommended conditions.[7]
-
-
In-situ Decomposition: The boronic acid degrades under the reaction conditions (base, solvent, temperature) faster than it couples.[5]
-
Diagnosis: Run a control experiment by subjecting the boronic acid to the full reaction conditions but without the palladium catalyst or aryl halide.[1] Monitor the reaction mixture by LC-MS or NMR over time for the appearance of the protodeboronated arene (Ar-H).[1]
-
Solution:
-
Modify Conditions: Use milder bases, lower the reaction temperature, or screen different solvents. Ensure the reaction is thoroughly degassed, as oxygen can accelerate degradation.[8]
-
Use a Stabilized Reagent: This is often the most effective solution. Switching from a boronic acid to a more stable derivative can protect the C-B bond until the catalytic cycle.[5][8]
-
-
Data Presentation: Stability & Protection
Table 1: Benchtop Stability of Unstable Boronic Acids
This table summarizes the decomposition of several boronic acids when stored as solids on the benchtop, exposed to air over 15 days.
| Boronic Acid | Structure | % Purity after 15 days | Corresponding MIDA Boronate % Purity after 60 days |
| 2-Furanboronic acid | C₄H₅BO₃ | <5% | >95% |
| 2-Pyrroleboronic acid | C₄H₆BNO₂ | <5% | >95% |
| 2-Indoleboronic acid | C₈H₈BNO₂ | 10% | >95% |
| Vinylboronic acid | C₂H₅BO₂ | <5% | >95% |
| Cyclopropylboronic acid | C₃H₇BO₂ | ~40% | >95% |
| (Data adapted from literature reports on the stability of boronic acids and their MIDA boronate derivatives)[5] |
Table 2: Comparison of Common Boronic Acid Stabilization Strategies
| Derivative | Abbreviation | Key Features | Considerations |
| Potassium Trifluoroborate | ArBF₃K | Crystalline, air-stable solids.[5] | Requires specific conditions for slow release of the boronic acid. |
| Pinacol Ester | ArB(pin) | Generally more stable than boronic acids, protecting the boron from attack.[9] | Transmetalation can be slower; may require harsher conditions.[4] On-column hydrolysis can be an issue in RP-HPLC analysis.[10] |
| MIDA Boronate | ArB(MIDA) | Exceptionally stable, crystalline solids.[5] Undergoes slow, controlled release of the boronic acid under basic conditions.[5] | Requires an extra synthetic step to prepare the boronate. |
| DABO Boronate | ArB(DABO) | Air-stable, crystalline solids formed with inexpensive diethanolamine.[4][11] | Hydrolyzes in protic solvents to release the active boronic acid.[4] |
Degradation Pathway Diagram
Experimental Protocols
Protocol 1: Monitoring Benchtop Stability of a Boronic Acid by ¹H NMR
This protocol provides a method to quantify the degradation of a solid boronic acid when exposed to the ambient laboratory environment.
Materials:
-
Heteroaryl boronic acid of interest
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl terephthalate)
-
NMR-grade solvent (e.g., DMSO-d₆)
-
Small vials, analytical balance, NMR tubes
Procedure:
-
Time Zero (T=0) Sample:
-
Accurately weigh a known quantity of the internal standard into an NMR tube.
-
Accurately weigh a known quantity of the fresh heteroaryl boronic acid into the same NMR tube.
-
Add the appropriate deuterated solvent (e.g., 0.6 mL of DMSO-d₆), dissolve completely, and mix well.
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 30 seconds) for accurate integration.
-
-
Benchtop Exposure:
-
Place a known quantity (e.g., 100 mg) of the same batch of heteroaryl boronic acid in an open or loosely capped vial on the laboratory bench.
-
-
Time Point Analysis (e.g., Day 1, 3, 7, 15):
-
At each specified time point, prepare an NMR sample exactly as described in Step 1, using an aliquot of the solid from the benchtop vial.
-
-
Data Analysis:
-
For each spectrum, integrate a characteristic, well-resolved peak of the boronic acid and a peak from the internal standard.
-
Calculate the molar ratio of boronic acid to the internal standard at each time point.
-
Normalize the results to the T=0 sample to determine the percent purity remaining over time.
-
Plot % purity versus time to visualize the stability profile.[1]
-
Protocol 2: Suzuki-Miyaura Coupling with an Unstable Heteroaryl Boronic Acid using a MIDA Boronate
This protocol provides a general procedure for using air-stable MIDA boronates in cross-coupling reactions, which is particularly useful for parent boronic acids that are prone to decomposition.[5]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Heteroaryl MIDA boronate (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 7.5 equiv)
-
Anhydrous 1,4-dioxane (B91453) and deionized water
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
Procedure:
-
Reaction Setup:
-
To a reaction vial containing a magnetic stir bar, add the aryl halide, the MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum or cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
-
Solvent Addition:
-
Prepare a 5:1 mixture of dioxane/water and degas it thoroughly by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Add the degassed solvent mixture to the reaction vial via syringe to achieve a final concentration of approximately 0.07 M with respect to the aryl halide.
-
-
Reaction:
-
Place the sealed vial in a preheated oil bath or heating block at 60–100 °C.[5]
-
Stir the reaction mixture vigorously for the required time (typically 2–24 hours).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
avoiding over-bromination in pyridine synthesis
This guide provides troubleshooting advice and answers to frequently asked questions concerning the over-bromination of pyridine (B92270) during synthesis.
Frequently Asked Questions (FAQs)
Question 1: What are the primary factors that lead to the over-bromination of pyridine?
Over-bromination of pyridine is a common issue in electrophilic aromatic substitution, resulting in the formation of di- or poly-brominated products instead of the desired mono-brominated pyridine. The primary factors influencing this outcome are the reaction conditions, including the choice of brominating agent, temperature, solvent, and the presence of a catalyst. Pyridine is an electron-deficient ring, making it less reactive than benzene (B151609) towards electrophilic substitution. Therefore, harsh reaction conditions are often employed, which can inadvertently lead to multiple substitutions.
Question 2: How can I control the extent of bromination to favor the formation of mono-brominated pyridine?
Controlling the bromination of pyridine to achieve mono-substitution requires careful management of reaction parameters. Key strategies include:
-
Choice of Brominating Agent: Using a milder brominating agent can help prevent over-bromination.
-
Temperature Control: Running the reaction at lower temperatures can reduce the reaction rate and improve selectivity.
-
Solvent Selection: The polarity and coordinating ability of the solvent can influence the reactivity of the brominating agent.
-
Use of a Catalyst: While catalysts are often necessary, their concentration and type can be optimized to favor mono-substitution.
Question 3: What are some recommended experimental conditions for the selective mono-bromination of pyridine?
Several methods have been developed for the selective mono-bromination of pyridine. Below is a comparison of different approaches with their respective outcomes.
| Brominating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Br₂ | AlCl₃ | CS₂ | 25 | 3-Bromopyridine | 90 | |
| NBS | H₂SO₄ | Acetonitrile | 80 | 3-Bromopyridine | 85 | |
| Br₂ | Zeolite | Dichloromethane (B109758) | 0 | 3-Bromopyridine | 95 |
NBS: N-Bromosuccinimide
Troubleshooting Guide
Problem: My reaction is producing a significant amount of di-brominated pyridine.
Solution Workflow:
Caption: Troubleshooting workflow for addressing the over-bromination of pyridine.
Experimental Protocols
Protocol 1: Mono-bromination of Pyridine using Bromine and a Zeolite Catalyst
This protocol describes a method for the selective mono-bromination of pyridine at the 3-position using bromine and a zeolite catalyst.
Materials:
-
Pyridine
-
Bromine (Br₂)
-
Zeolite H-BEA
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of pyridine (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add zeolite H-BEA (100 mg).
-
Slowly add a solution of bromine (1.1 mmol) in dichloromethane (5 mL) to the mixture over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-bromopyridine.
Reaction Pathway
The electrophilic bromination of pyridine primarily occurs at the 3-position due to the deactivating effect of the nitrogen atom, which directs electrophiles to the meta position. Over-bromination can occur if the reaction conditions are too harsh, leading to a second substitution.
Caption: Reaction pathway for the bromination of pyridine, indicating the potential for over-bromination.
Technical Support Center: Direct Bromination of 5-Acetylpyridine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the direct bromination of 5-acetylpyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: Why is my reaction showing low or no conversion of 5-acetylpyridine?
A1: This is the most common challenge and is typically due to the inherent low reactivity of the pyridine (B92270) ring towards electrophilic aromatic substitution (EAS).
-
Electronic Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, which strongly deactivates the ring by withdrawing electron density.[1][2][3] This makes the ring much less nucleophilic and therefore less reactive towards electrophiles like bromine compared to benzene.
-
Reagent Complexation: The reaction often requires a strong acid or Lewis acid catalyst. The basic nitrogen atom of the pyridine can be protonated by the acid or form a complex with the Lewis acid.[1] This creates a positive charge on the nitrogen, which further deactivates the ring and makes the substitution reaction even more difficult.
-
Insufficiently Harsh Conditions: Direct bromination of pyridine derivatives often requires high temperatures and strong acid catalysts to proceed.[3] If your conditions are too mild, the activation energy for the reaction will not be overcome.
Q2: My primary product appears to be 1-(5-bromopyridin-3-yl)ethan-1-one (α-bromination) instead of the desired ring bromination. How can I prevent this?
A2: You are observing side-chain bromination at the carbon alpha to the carbonyl group. This occurs under different conditions than electrophilic aromatic substitution.
-
Reaction Mechanism: α-bromination of ketones proceeds via an enol or enolate intermediate and is often promoted by radical initiators (light, AIBN) or acidic conditions that favor enolization.[4][5]
-
Choice of Reagents: Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are classic for benzylic or allylic bromination.[6] Pyridine hydrobromide perbromide can also be used for α-bromination of acetophenones in a solvent like acetic acid.[4][5]
-
Solution: To favor ring bromination, you must use conditions that promote an electrophilic mechanism. This typically involves using molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or performing the reaction in a strong acid like oleum, while strictly excluding light and radical initiators.
Q3: My TLC/LC-MS analysis shows multiple products. What are they and how can I improve selectivity?
A3: The formation of multiple products points to a lack of selectivity, a common issue in this reaction.
-
Likely Byproducts:
-
Desired Product: 3-Bromo-5-acetylpyridine.
-
α-Bromo Product: 2-Bromo-1-(pyridin-3-yl)ethanone.
-
Dibrominated Product: A dibromo-5-acetylpyridine isomer.
-
Starting Material: Unreacted 5-acetylpyridine.
-
-
Improving Selectivity:
-
For Ring Bromination: Ensure strictly anhydrous conditions and use a robust Lewis acid. Control the stoichiometry of bromine carefully; adding it slowly at a controlled temperature can help minimize over-bromination.
-
Temperature Control: Lowering the reaction temperature (if the reaction still proceeds) can often increase selectivity by favoring the product with the lowest activation energy.
-
Reagent Choice: Using a less aggressive brominating agent might provide better control, but will likely require more forcing conditions to overcome the ring's deactivation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the electrophilic bromination of 5-acetylpyridine?
A1: Electrophilic substitution on a pyridine ring occurs preferentially at the 3- and 5-positions.[3][7][8] This is because the carbocation intermediate formed by attack at these positions avoids placing a destabilizing positive charge on the electronegative nitrogen atom.[8] Since the starting material already has an acetyl group at the 5-position, the incoming electrophile (Br+) will be directed to the 3-position .
Q2: Why are such harsh conditions required for this reaction?
A2: The pyridine ring is considered an electron-deficient aromatic system.[2] The combination of the electron-withdrawing nitrogen atom and the deactivating acetyl group makes the aromatic ring extremely unreactive. Overcoming this high activation energy barrier requires significant thermal energy (high temperature) and/or powerful catalysts (strong Lewis acids or superacids) to make the electrophile more reactive and force the substitution to occur.[1]
Q3: What are the pros and cons of different brominating agents for this reaction?
A3: The choice of brominating agent is critical and depends on the desired outcome (ring vs. side-chain substitution).
| Brominating Agent | Typical Conditions | Pros | Cons |
| Br₂ / Lewis Acid (e.g., FeBr₃) | Anhydrous, dark | Promotes electrophilic ring substitution.[9] | Br₂ is highly toxic and corrosive.[10] Reaction can be difficult to control. |
| N-Bromosuccinimide (NBS) | CCl₄, radical initiator (AIBN) or light | Excellent for radical side-chain (α) bromination.[6] | Not suitable for electrophilic ring bromination under these conditions. |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Heat, sometimes without solvent | Safer and easier to handle than Br₂.[11] | May require high temperatures; selectivity can be an issue.[11] |
| Pyridine hydrobromide perbromide | Acetic Acid | Solid, stable reagent; effective for α-bromination of ketones.[4][5] | Primarily used for α-bromination, not electrophilic ring substitution. |
Q4: Are there milder, alternative methods to synthesize 3-bromo-5-acetylpyridine?
A4: Yes. Given the challenges of direct bromination, multi-step synthetic routes are often more reliable. A common strategy is to introduce a nitrogen functional group that can be converted to a bromine via a Sandmeyer-type reaction. For example, a synthetic route starting from a pyridine derivative with an amino group at the 3-position can be diazotized and subsequently treated with a copper(I) bromide source to install the bromine atom cleanly.[12]
Experimental Protocols
Note: The following are representative protocols. Significant optimization may be required for the specific case of 5-acetylpyridine.
Protocol 1: General Procedure for Electrophilic Aromatic Bromination (High-Risk)
This protocol is for informational purposes and highlights the conditions typically required. It uses hazardous materials and should only be performed with appropriate safety measures.
-
To a stirred solution of the substituted pyridine (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene) under an inert atmosphere (N₂ or Ar), add a Lewis acid catalyst (e.g., anhydrous FeBr₃, 1.1 eq.) at 0 °C.
-
Slowly add a solution of molecular bromine (1.05 eq.) in the same solvent dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or GC/MS.
-
Cool the reaction mixture and quench carefully by pouring it over ice water containing a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.
-
Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for α-Bromination of an Acetyl Group[4][5]
-
Combine the acetyl-substituted pyridine (1 eq.) and pyridine hydrobromide perbromide (1.1 eq.) in a round-bottom flask.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture with stirring (e.g., to 90 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Potential reaction pathways in the bromination of 5-acetylpyridine.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aklectures.com [aklectures.com]
- 8. homework.study.com [homework.study.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 12. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in diagnosing and mitigating catalyst deactivation in cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during cross-coupling experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction is showing low or no conversion of starting materials. What are the likely causes and how can I fix it?
A: Low or no product yield is a common problem in Suzuki-Miyaura coupling and can often be attributed to issues with the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst may be deactivating through various pathways.
-
Palladium Black Formation: Aggregation of the active catalyst can form inactive palladium black.[1] This can be caused by an insufficient ligand-to-palladium ratio (typically 1:1 to 4:1) or inadequate mixing.[2]
-
Solution: Increase the ligand-to-palladium ratio and ensure vigorous stirring.[2]
-
-
Oxidation: Oxygen can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands.[2]
-
Solution: Ensure all solvents and the reaction mixture are thoroughly degassed.[2]
-
-
-
Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.
-
Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active species more reliably.[2]
-
-
Reagent Quality and Stability:
-
Boronic Acid Instability: Boronic acids can be prone to degradation, especially protodeboronation.[2]
-
Solution: Use fresh, high-quality boronic acids or consider more stable derivatives like pinacol (B44631) esters.[1]
-
-
Impure Reagents: Impurities in starting materials, solvents, or the base can poison the catalyst.[3]
-
-
Sub-optimal Reaction Conditions:
Issue 2: Catalyst Decomposition (Palladium Black) in Sonogashira Coupling
Q: My Sonogashira coupling reaction mixture is turning black. What does this indicate and how can I prevent it?
A: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition, where the active palladium species aggregates into an inactive form.[5]
Potential Causes & Solutions:
-
Catalyst Decomposition: The primary reason for the reaction turning black is the decomposition of the palladium catalyst.[5]
-
Solution: The choice of ligand is crucial for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands can help prevent the formation of palladium black.
-
-
Oxidation of Copper Co-catalyst: If a copper co-catalyst is used, its oxidation can also contribute to a black coloration.[5]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation.
-
-
Impurities: Impurities in the starting materials or solvents can promote catalyst decomposition.[5]
-
Solution: Use high-purity, degassed solvents and purified starting materials.
-
-
High Temperature: Elevated temperatures can accelerate the decomposition of the catalyst.[6]
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Issue 3: Sluggish or Stalled Heck Reaction
Q: My Heck reaction starts but then stalls before completion. What could be the problem?
A: A stalled Heck reaction often points to catalyst deactivation or sub-optimal reaction conditions that fail to sustain the catalytic cycle.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Loss of Active Catalyst: The Pd(0) catalyst can be lost from the catalytic cycle, necessitating its regeneration.
-
Solution: The presence of a base is required to reduce the L₂PdHX complex back to the active L₂Pd(0) catalyst. Common bases include triethylamine (B128534) or sodium acetate.
-
-
-
Inefficient Catalyst Pre-activation: Pd(II) pre-catalysts like Pd(OAc)₂ require reduction to Pd(0) to enter the catalytic cycle.
-
Solution: The reduction can be facilitated by phosphine ligands or bases like triethylamine.
-
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product.
-
Toxicity of Ligands: While necessary for catalyst activity, some phosphine ligands can be toxic and expensive.
-
Solution: In some cases, phosphine-free conditions can be explored to improve the efficiency and sustainability of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in cross-coupling reactions?
A1: The primary mechanisms of catalyst deactivation can be categorized as:
-
Poisoning: Strong chemical interaction of impurities with the active sites of the catalyst. Common poisons include sulfur, lead, mercury, and phosphorus compounds.[7][8]
-
Thermal Degradation and Sintering: High temperatures can cause the loss of active surface area through the growth of catalyst particles (sintering) or the collapse of the support material.[9]
-
Fouling: Physical deposition of substances from the reaction mixture onto the catalyst surface, blocking active sites.[10]
-
Leaching: The loss of the active metal species from a solid support into the reaction solution.[11]
Q2: How does the choice of ligand affect catalyst stability?
A2: The ligand plays a critical role in stabilizing the palladium catalyst and preventing deactivation.
-
Steric Bulk: Bulky ligands can create a protective environment around the metal center, preventing aggregation and the formation of inactive palladium black.
-
Electron-donating Properties: Electron-rich ligands can increase the electron density on the palladium center, which can influence the rates of key steps in the catalytic cycle and enhance catalyst stability.
-
Binding Affinity: A strong ligand-metal bond can prevent ligand dissociation, which can be a pathway to catalyst deactivation.
Q3: What are common impurities that can poison a palladium catalyst?
A3: A variety of substances can act as poisons for palladium catalysts:
-
Sulfur Compounds: Thiols and other sulfur-containing molecules can strongly bind to the palladium surface.[7][12]
-
Halides, Cyanides, and Phosphates: These anions can coordinate to the metal center and inhibit its catalytic activity.[7]
-
Nitrogen-containing Heterocycles: Molecules with accessible lone pairs on nitrogen can act as ligands and deactivate the catalyst.[7]
-
Oxygen: As mentioned previously, oxygen can oxidize the active Pd(0) catalyst.[2]
Q4: How can I prevent catalyst deactivation in my cross-coupling reactions?
A4: Several preventative measures can be taken:
-
Reagent and Solvent Purity: Use high-purity starting materials and anhydrous, degassed solvents.[2][3]
-
Inert Atmosphere: Conduct reactions under a strictly inert atmosphere of argon or nitrogen to exclude oxygen.[3][13]
-
Optimize Reaction Conditions: Carefully control the reaction temperature to avoid thermal degradation.[2] Select the appropriate base and solvent for your specific reaction.
-
Ligand Selection: Choose a ligand that provides good stability to the palladium catalyst without compromising its activity.
-
Controlled Catalyst Loading: While sometimes necessary to increase loading for difficult reactions, excessively high concentrations can sometimes lead to aggregation.[6]
Data Presentation
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 95 |
| 3 | XPhos | XPhos-Pd-G3 | Cs₂CO₃ | THF/H₂O | 80 | 4 | 98 |
| 4 | No Ligand | Pd/C | NaOH | Ethanol/H₂O | 78 | 24 | 60 |
This table presents representative data and actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Impact of Impurities on Suzuki-Miyaura Coupling Conversion
| Entry | Solvent | Contaminant (10 mol%) | Conversion (%) |
| 1 | THF | None | >99 |
| 2 | THF | 2,3-dihydrofurane | <5 |
| 3 | THF | Maleic anhydride | <5 |
| 4 | MeTHF | None | >99 |
| 5 | Toluene | None | 80 |
Data adapted from a study on the impact of solvent contaminants on a Pd/C catalyzed Suzuki-Miyaura reaction between 2-bromonaphthalene (B93597) and phenylboronic acid.[10]
Experimental Protocols
Protocol 1: Setting up an Inert Reaction Atmosphere
To prevent catalyst oxidation, it is crucial to perform cross-coupling reactions under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Method A: Evacuate and Backfill Cycle (Schlenk Line)
-
Assemble the reaction glassware (e.g., a Schlenk flask with a stir bar).
-
Connect the flask to a Schlenk line.
-
Evacuate the flask under vacuum for 5-10 minutes.
-
Backfill the flask with an inert gas.
-
Repeat the evacuate-and-backfill cycle a total of three times for best results.[3][14]
Method B: Inert Gas Purge (Balloon)
-
Flame-dry the reaction flask containing a stir bar and seal it with a rubber septum while hot.[15]
-
Allow the flask to cool to room temperature.
-
Insert a needle connected to a balloon filled with an inert gas into the septum.
-
Insert a second "exit" needle to allow the inert gas to flush out the air from the flask.
-
Remove the exit needle first, followed by the inert gas inlet needle.
Protocol 2: Degassing Reaction Solvents
Removing dissolved oxygen from solvents is critical for catalyst stability.[2][3]
Method A: Freeze-Pump-Thaw
This is the most effective method for degassing solvents.[16]
-
Place the solvent in a Schlenk flask that is no more than half-full.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once completely frozen, open the flask to a high vacuum for 5-10 minutes.
-
Close the stopcock and thaw the solvent completely.
-
Repeat this freeze-pump-thaw cycle three times.[16]
-
After the final cycle, backfill the flask with an inert gas.
Method B: Sparging with Inert Gas
This is a quicker but less rigorous method.
-
Place the solvent in a flask sealed with a septum.
-
Insert a long needle connected to an inert gas source so that the tip is submerged in the solvent.
-
Insert a short exit needle in the septum.
-
Bubble the inert gas through the solvent for 20-30 minutes.[17]
Visualizations
Caption: Key pathways leading to catalyst deactivation in cross-coupling reactions.
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Caption: A decision-making guide for selecting an appropriate ligand for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. britannica.com [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. How To [chem.rochester.edu]
- 17. youtube.com [youtube.com]
Technical Support Center: Suzuki Reactions Involving Pyridines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the workup and execution of Suzuki-Miyaura cross-coupling reactions involving pyridine (B92270) substrates.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My Suzuki reaction with a pyridine substrate has a low or no yield. What are the common causes and how can I fix it?
Low yields in Suzuki couplings with pyridines are a frequent challenge. The primary reasons often relate to the electronic nature of the pyridine ring and its ability to interact with the palladium catalyst.
-
Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] This is particularly problematic with 2-substituted pyridines.
-
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu-type ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands sterically shield the palladium, preventing coordination with the pyridine nitrogen.
-
-
Poor Oxidative Addition: The C-Br bond is weaker and undergoes oxidative addition more readily than the C-Cl bond.[1] For less reactive aryl chlorides, this step can be the bottleneck.
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond on the boronic acid, replacing it with a C-H bond. Pyridylboronic acids, especially 2-pyridylboronic acid, are notoriously unstable and prone to this issue.[3][4]
-
Solution: Use more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts instead of boronic acids.[4] Using milder bases (e.g., K₃PO₄, Cs₂CO₃) and the lowest effective temperature can also minimize this side reaction.[2]
-
-
Improper Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly impact the yield.
Q2: How can I effectively remove residual boronic acid and its byproducts from my final pyridine-containing compound?
Boronic acids and their trimeric anhydrides (boroxines) are common impurities that can be challenging to remove due to their polarity.
-
Acid-Base Extraction: This is the most common and effective method.
-
After the reaction, perform a standard aqueous workup.
-
Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate (B1210297), DCM).
-
Wash the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃).[6][7] The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[7][8]
-
Since the final product is a pyridine (a basic compound), it might also be extracted into the aqueous layer if a strong acid wash is used. To recover the product, the organic layer should be washed with brine and dried. If product loss is suspected, the initial basic aqueous washes can be acidified and back-extracted.
-
-
Diethanolamine (B148213) Precipitation:
-
Dissolve the crude product in a non-polar solvent like diethyl ether.
-
Add diethanolamine dropwise. The boronic acid will react to form a stable, often crystalline, adduct that precipitates from the solution.[8]
-
The solid can be removed by filtration. The desired pyridine product remains in the filtrate.
-
-
Scavenger Resins: Thiol-functionalized silica (B1680970) or polymer resins can be used to bind and remove residual palladium.[9] Boronic acid scavengers (resins with diol functionality) can also be employed, although this is less common.
Q3: I am observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling is the unwanted reaction of two boronic acid molecules. This is often promoted by the presence of oxygen or when the transmetalation step is slow.
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain the reaction under an inert atmosphere (Argon or Nitrogen) to minimize oxygen levels.[3] Freeze-pump-thaw cycles are highly effective for degassing.
-
Control Reagent Stoichiometry: Using a slight excess of the halide partner can help ensure the boronic acid is consumed by the cross-coupling pathway.
-
Optimize Catalyst and Ligand: A highly active catalyst system that promotes rapid transmetalation and reductive elimination can outcompete the homocoupling pathway.
Q4: Are there differences in reactivity between 2-, 3-, and 4-halopyridines?
Yes. 2-Halopyridines are often the most challenging substrates due to the proximity of the nitrogen atom to the reaction center, which facilitates catalyst inhibition.[4] 3- and 4-halopyridines are generally more straightforward to couple. While 2-pyridylboronic acids are known to be unstable, 3- and 4-pyridylboronic acids are more stable and reliable coupling partners.[10]
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of Pyridyl Halides/Triflates
| Pyridyl Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85[1] |
| 2-Amino-6-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | t-BuOH | 100 | 16 | 88[1] |
| 3-Pyridyl triflate | Alkenyl pinacol boronate | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 18 | 70-95[2][11][12] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 65-85[5] |
| 4-Pyridinylboronic acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 1-2 | >90 (initial)[3] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Catalyst deactivation by pyridine N | Use bulky, electron-rich ligands (e.g., XPhos, SPhos).[1][2] |
| Protodeboronation of boronic acid | Use pinacol esters or trifluoroborate salts; use milder bases (K₃PO₄, Cs₂CO₃).[4] | |
| Inefficient oxidative addition (esp. chlorides) | Use more active catalyst (e.g., Pd₂(dba)₃); switch to bromide/iodide if possible.[1] | |
| Boron Impurities | Incomplete removal during workup | Perform basic wash (1M NaOH) to form water-soluble boronate salt.[6][7] |
| Boroxine formation | Add water during workup to hydrolyze boroxines back to boronic acid for extraction.[8] | |
| Homocoupling | Presence of oxygen | Thoroughly degas all solvents and maintain an inert atmosphere.[3] |
| Slow transmetalation | Optimize catalyst/ligand system to accelerate the catalytic cycle. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyridyl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the pyridyl bromide (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. Purge the resulting mixture with inert gas for another 10 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts.
-
-
Workup - Boron Removal:
-
Wash the combined organic layers twice with a 1 M aqueous NaOH solution to remove unreacted boronic acid and related species.[6][7]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Visualizations
Caption: General experimental workflow for Suzuki reaction workup.
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of 5-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the purity of building blocks is a cornerstone of reliable and reproducible research. 5-Acetyl-2-bromopyridine is a versatile intermediate widely used in the synthesis of pharmaceuticals and agrochemicals, particularly in forming complex molecules through cross-coupling reactions.[1] Its utility as a precursor for compounds targeting neurological disorders and cancer makes rigorous purity assessment essential to ensure the integrity of final products.[1]
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against structurally similar alternatives. By presenting detailed experimental protocols and supporting data, this document serves as a practical resource for professionals in drug discovery and chemical development.
Comparative Purity Analysis by HPLC
The purity of this compound was compared against two common alternatives: its positional isomer, 2-Acetyl-5-bromopyridine, and a common precursor, 2,5-dibromopyridine. A validated reverse-phase HPLC (RP-HPLC) method was employed to quantify the main component and detect potential impurities. The results, summarized below, highlight the capability of HPLC to resolve and quantify closely related species.
Table 1: Comparative HPLC Purity Data
| Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) | Number of Impurities Detected | Major Impurity Peak Area (%) |
| This compound | 7.42 | 99.68 | 99.68% | 3 | 0.15% |
| 2-Acetyl-5-bromopyridine | 7.88 | 99.15 | 99.15% | 4 | 0.42% |
| 2,5-dibromopyridine | 9.13 | 98.90 | 98.90% | 5 | 0.65% |
Experimental Protocol: HPLC Analysis
A detailed methodology was established to ensure the accuracy and reproducibility of the purity analysis for all tested compounds.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample (this compound or an alternative).
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
3. Purity Calculation: The purity was determined using the area normalization method. The peak area of the main compound is expressed as a percentage of the total area of all peaks detected in the chromatogram.
Caption: Experimental workflow for HPLC purity analysis.
Role in Synthetic & Biological Pathways
This compound is a crucial building block for synthesizing kinase inhibitors, which are pivotal in modern pharmacology. The bromine atom at the 2-position provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the construction of complex molecular scaffolds.[2] These scaffolds are often designed to fit into the ATP-binding pocket of a target kinase, thereby inhibiting its activity and disrupting downstream signaling pathways implicated in diseases like cancer.
Caption: Synthesis of a kinase inhibitor from the precursor.
Alternative Analytical Methods
While HPLC is the gold standard for purity determination of non-volatile compounds, other methods can offer complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification power of mass spectrometry. It is invaluable for identifying the exact molecular weights of unknown impurities, which can provide clues about their structure and origin from side reactions or degradation.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While less applicable to many pyridine (B92270) derivatives, it can be used for analyzing volatile starting materials or potential by-products. Its primary limitation is the thermal lability of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. While not ideal for detecting trace-level impurities, it provides comprehensive structural information about the main component and any major impurities present.
Conclusion
For the routine quality control and purity assessment of this compound and its structural analogs, HPLC stands out as the most robust, sensitive, and reliable method. Its high resolving power allows for the accurate separation and quantification of the active pharmaceutical ingredient from process-related impurities and degradation products. The detailed protocol and comparative data presented in this guide underscore the importance of a validated analytical method in ensuring the quality of critical building blocks used in pharmaceutical research and development.
References
Synthetic Routes to 5-Acetyl-2-bromopyridine: A Comparative Guide to Grignard and Organolithium Methods
For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted pyridine (B92270) rings is a critical endeavor. 5-Acetyl-2-bromopyridine, a key building block for various pharmaceutical and agrochemical compounds, can be synthesized through several routes. This guide provides a detailed comparison of two common organometallic approaches: the Grignard reaction and the organolithium pathway, both commencing from 2,5-dibromopyridine (B19318). We present a side-by-side analysis of their experimental protocols, quantitative performance, and operational considerations to aid in method selection.
Executive Summary
Both the Grignard and organolithium routes afford this compound from 2,5-dibromopyridine via a metal-halogen exchange followed by acetylation. The organolithium method, employing n-butyllithium, is well-documented with reported yields ranging from 47% to a 75.5% crude yield. This pathway necessitates cryogenic temperatures (-40 °C to -78 °C) for selective lithiation. In contrast, the Grignard route, utilizing reagents like isopropylmagnesium chloride, can be performed at more moderate temperatures (around 0 °C). While specific yield data for the direct conversion of 2,5-dibromopyridine to this compound via the Grignard route is not as readily available in the reviewed literature, related acylations suggest it is a viable and potentially high-yielding alternative. The choice between these methods will likely depend on the available equipment for low-temperature reactions, desired reaction scale, and sensitivity of other functional groups in the substrate.
Comparative Data
| Parameter | Organolithium Route | Grignard Route |
| Starting Material | 2,5-Diboromopyridine | 2,5-Diboromopyridine |
| Reagent | n-Butyllithium (n-BuLi) | Isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl |
| Acetylating Agent | N,N-Dimethylacetamide (DMAc) | N,N-Dimethylacetamide (DMAc) or Acetyl Chloride |
| Reaction Temperature | -40 °C to -78 °C[1][2] | ~0 °C to 20 °C[3] |
| Reported Yield | 47% - 75.5% (crude)[1][2] | Data not explicitly found for this specific transformation. Acylation of 2-pyridylmagnesium bromide to 2-acetylpyridine (B122185) yields 79%. |
| Key Considerations | Requires stringent anhydrous conditions and very low temperatures. Reagent is highly pyrophoric. | Milder reaction temperatures. Moisture sensitive. The use of LiCl additives can enhance reactivity.[1] |
Experimental Protocols
Organolithium Route for this compound
This protocol is adapted from a documented synthesis of 2-Acetyl-5-bromopyridine, which is an isomer of the target molecule, but the procedure starting from 2,5-dibromopyridine is directly applicable.[1] A similar procedure reports a 47% yield for the target molecule.[2]
Procedure:
-
A solution of 2,5-dibromopyridine (1.0 eq) in anhydrous toluene (B28343) is cooled to -40 °C under an inert atmosphere (e.g., nitrogen or argon).
-
n-Butyllithium (1.0 eq, as a solution in hexanes or tetrahydrofuran) is added dropwise, maintaining the temperature at -40 °C. The solution typically develops a deep reddish color.
-
The reaction mixture is stirred at -40 °C for 40 minutes.
-
N,N-Dimethylacetamide (1.8 eq) is then added to the reaction mixture.
-
The mixture is allowed to warm slowly to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Grignard Route for this compound (Proposed)
While a specific experimental protocol with a reported yield for this exact transformation was not found in the surveyed literature, a viable procedure can be constructed based on established methods for Grignard reagent formation from aryl bromides and subsequent acylation. The use of iPrMgCl·LiCl is known to facilitate efficient Br/Mg exchange.[1]
Proposed Procedure:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, 1.0-1.2 eq) is added dropwise at a temperature between -15 °C and 0 °C.
-
The reaction mixture is stirred at this temperature for 1-2 hours to ensure the formation of the Grignard reagent, 2-bromo-5-(chloromagnesio)pyridine.
-
The reaction is then cooled to 0-10 °C, and an acetylating agent such as N,N-dimethylacetamide (1.5-2.0 eq) or acetyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is stirred for an additional 1-2 hours at this temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated to give the final product.
Reaction Workflows
Discussion
The primary distinction between the two routes lies in the reactivity of the organometallic intermediate and the requisite reaction conditions. Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[4] This heightened reactivity necessitates the use of very low temperatures to control the regioselectivity of the metal-halogen exchange and to prevent side reactions. The selective lithiation of 2,5-dibromopyridine at the 5-position is favored at these low temperatures.
The Grignard route offers the advantage of more accessible reaction temperatures. The development of reagents like iPrMgCl·LiCl has significantly improved the efficiency and functional group tolerance of Br/Mg exchange reactions, making the Grignard approach a robust alternative.[1] While a direct yield comparison for the synthesis of this compound is not available from the reviewed literature, the high yield (79%) reported for the analogous acylation of 2-pyridylmagnesium bromide suggests that the Grignard route can be highly efficient.
From a practical standpoint, the organolithium route requires specialized equipment for maintaining cryogenic temperatures, and the handling of pyrophoric n-butyllithium demands stringent safety precautions. The Grignard route, with its milder temperature profile, may be more amenable to standard laboratory setups and potentially more scalable.
References
A Comparative Guide to Alternative Reagents for the Acetylation of 2-Bromopyridine
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic route for the functionalization of key intermediates is paramount. The acetylation of 2-bromopyridine (B144113), a versatile building block in medicinal chemistry, can be achieved through various methods, each with its own set of advantages and limitations. This guide provides an objective comparison of alternative reagents and methodologies for this transformation, supported by experimental data and detailed protocols.
Comparison of Acetylation Methods
The choice of acetylation reagent and methodology significantly impacts reaction efficiency, substrate scope, and overall yield. Below is a summary of common and alternative methods for the acetylation of 2-bromopyridine.
| Method | Acetylating Reagent | Catalyst/Promoter | Typical Yield | Key Considerations |
| Grignard Reaction | Acetyl chloride | Magnesium (for Grignard) | Good to High | Requires anhydrous conditions; the Grignard reagent can be challenging to prepare and handle. |
| Palladium-Catalyzed | Acetyltrimethylsilane (B79254) | Pd(PPh₃)₄, CsF | Good to High | Tolerant of various functional groups; requires a relatively expensive catalyst and specific acetylating reagent. |
| Friedel-Crafts Acylation | Acetyl chloride/Acetic Anhydride | AlCl₃ (Lewis Acid) | Low to Moderate | Pyridine (B92270) rings are generally deactivated towards electrophilic substitution; harsh conditions may be required. |
| DMAP-Catalyzed Acylation | Acetic Anhydride | DMAP | Variable | Milder conditions than Friedel-Crafts; yield is substrate-dependent. |
| VOSO₄-Catalyzed Acylation | Acetic Anhydride | VOSO₄ | Variable | A greener alternative catalyst; data on heteroaromatic substrates is limited. |
| Isopropenyl Acetate (B1210297) | Isopropenyl acetate | Catalyst-free (or mild acid/base) | Variable | Generates acetone (B3395972) as a benign byproduct; less reactive than acid chlorides or anhydrides. |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are protocols for key acetylation reactions of 2-bromopyridine and its analogues.
Grignard Reaction with Acetyl Chloride
This method involves the formation of a 2-pyridyl Grignard reagent, which then reacts with an acetylating agent.
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium turnings. The reaction mixture is stirred and gently heated to maintain a steady reflux. The completion of the Grignard reagent formation is indicated by the consumption of magnesium.
-
Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of acetyl chloride (1.1 eq) in anhydrous THF is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Logical Workflow for Grignard-based Acetylation
Caption: Workflow for the acetylation of 2-bromopyridine via a Grignard reaction.
Palladium-Catalyzed Acetylation
This cross-coupling reaction offers a versatile and functional group-tolerant method for acetylation.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-bromopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and cesium fluoride (B91410) (CsF, 2.0 eq). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reagent Addition: Anhydrous 1,2-dichloroethane (B1671644) is added, followed by acetyltrimethylsilane (1.5 eq).
-
Reaction: The mixture is heated to 80 °C and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.
Signaling Pathway for Palladium-Catalyzed Acetylation
Caption: Catalytic cycle for the palladium-catalyzed acetylation of 2-bromopyridine.
Friedel-Crafts Acylation
While challenging for electron-deficient rings like pyridine, this classic method can be attempted under forcing conditions.
Protocol:
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an inert solvent such as dichloromethane (B109758) or nitrobenzene (B124822) at 0 °C, add acetyl chloride (1.2 eq) dropwise.
-
Substrate Addition: A solution of 2-bromopyridine (1.0 eq) in the same solvent is added to the mixture.
-
Reaction: The reaction is slowly warmed to room temperature and then heated to reflux for several hours. The progress is monitored by TLC.
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.
Reaction Scheme for Friedel-Crafts Acylation
Caption: Simplified mechanism of Friedel-Crafts acylation on 2-bromopyridine.
Conclusion
The choice of reagent for the acetylation of 2-bromopyridine depends on the specific requirements of the synthesis, including desired yield, functional group tolerance, and available laboratory resources. For high yields and good functional group compatibility, Palladium-catalyzed cross-coupling is a strong candidate, albeit with higher initial costs. The Grignard reaction offers a classical and often high-yielding approach but requires stringent anhydrous conditions. Friedel-Crafts acylation remains a possibility, particularly for activated pyridine systems, but its application to 2-bromopyridine may result in lower yields. Newer, greener alternatives using catalysts like VOSO₄ or reagents such as isopropenyl acetate are promising but require further investigation to establish their general applicability for this specific transformation. Researchers are encouraged to consider these factors when selecting the most appropriate method for their synthetic goals.
A Comparative Guide to Palladium Catalysts for Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Central to this transformation is the palladium catalyst, the choice of which critically dictates reaction outcomes. This guide offers an objective comparison of various palladium catalysts, supported by experimental data, to inform catalyst selection for your research and development endeavors.
Performance Comparison of Palladium Precatalysts
The efficiency of a Suzuki-Miyaura coupling is highly dependent on the catalyst system, which includes the palladium source and associated ligands. Below is a comparative summary of various palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid. This reaction is a representative and challenging example, involving the activation of an electron-rich aryl chloride.
Table 1: Performance of Various Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst / Precatalyst System | Ligand | Ligand:Pd Ratio | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | XPhos | 0.8:1 | K₃PO₄ | MeOH/THF | RT | 18 | 44 |
| Pd(OAc)₂ | XPhos | 1:1 | K₃PO₄ | MeOH/THF | RT | 18 | 75 |
| Pd(OAc)₂ | XPhos | 1.2:1 | K₃PO₄ | MeOH/THF | RT | 18 | 84 |
| (η³-allyl)Pd(XPhos)Cl | XPhos | 1:1 | K₃PO₄ | MeOH/THF | RT | 18 | >95 |
| (η³-crotyl)Pd(XPhos)Cl | XPhos | 1:1 | K₃PO₄ | MeOH/THF | RT | 18 | >95 |
| (η³-cinnamyl)Pd(XPhos)Cl | XPhos | 1:1 | K₃PO₄ | MeOH/THF | RT | 18 | >95 |
| tBuIndPd(XPhos)Cl | XPhos | 1:1 | K₂CO₃ | MeOH/THF | RT | 18 | >95 |
| PdCl₂(dppf) | dppf | 1:1 | K₂CO₃ | Dioxane/H₂O | 85 | 12-24 | Varies |
| Pd(PPh₃)₄ | PPh₃ | 4:1 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | Varies |
Data for the first seven entries are adapted from a comparative study on palladium precatalysts.[1][2] Yields for PdCl₂(dppf) and Pd(PPh₃)₄ are generalized as they vary significantly with substrate and specific conditions but are included for reference as common catalysts.
From the data, it is evident that for in-situ generated catalysts from Pd(OAc)₂, increasing the ligand-to-metal ratio can significantly enhance the product yield.[1] Well-defined allyl-based precatalysts and Buchwald's G3 and G4 precatalysts, however, demonstrate more consistent and generally higher performance across different ligand-to-metal ratios.[1]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the Suzuki-Miyaura coupling reactions cited in this guide.
General Procedure for the Comparative Study of Palladium Precatalysts
This protocol outlines the conditions for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid as presented in Table 1.[1]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium source (e.g., Pd(OAc)₂, (η³-allyl)Pd(XPhos)Cl)
-
XPhos ligand (for in-situ systems)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).
-
Add the palladium precatalyst to a concentration of 0.0025 M. For in-situ generated systems, add the appropriate amount of the XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to the palladium source).
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).
-
The reaction mixture is stirred at a controlled temperature for a specified duration.
Analysis:
The product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is utilized as an internal standard for accurate quantification.[1]
Visualizing the Suzuki Coupling Reaction
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
References
Comparative Analysis of the Biological Activity of 5-Acetyl-2-bromopyridine Derivatives
For Immediate Release
A comprehensive review of available research highlights the significant potential of 5-Acetyl-2-bromopyridine as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a range of biological activities, most notably in the fields of oncology and microbiology. This guide provides a comparative analysis of the performance of various this compound derivatives, supported by available experimental data, to assist researchers and drug development professionals in this promising area.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The core structure allows for facile chemical modifications, leading to a diverse library of compounds with varying potencies. While a systematic comparative study on a single series of this compound derivatives is not extensively available in the public domain, analysis of related pyridine-thiazole hybrids provides valuable insights into their anticancer potential.
For instance, novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic action against a panel of tumor cell lines. High antiproliferative activity was observed for several derivatives, with some compounds exhibiting IC50 values in the sub-micromolar range, indicating significant potency.[1]
Table 1: Anticancer Activity of Selected Pyridine-Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | HL-60 (Human promyelocytic leukemia) | 0.57 | [1] |
| Compound 4 | SK-OV-3 (Human ovarian adenocarcinoma) | 7.87 | [1] |
| Pyridine-based analogue 4b | A549 (Human lung carcinoma) | ~0.008-0.015 | [2][3] |
| Pyridine-based analogue 4e | A549 (Human lung carcinoma) | ~0.008-0.015 | [2][3] |
| Pyridine-based analogue 4b | MCF-7 (Human breast adenocarcinoma) | ~0.008-0.015 | [2][3] |
| Pyridine-based analogue 4e | MCF-7 (Human breast adenocarcinoma) | ~0.008-0.015 | [2][3] |
| Thiazole-based derivative 6c | MCF-7 (Human breast adenocarcinoma) | ~0.050-0.120 | [2][3] |
| Pyridine-Thiazole Hybrid 2f | A549 (Human lung carcinoma) | More effective than cisplatin (B142131) | [4] |
| Pyridine-Thiazole Hybrid 2m | A549 (Human lung carcinoma) | Highest apoptotic activity | [4] |
| Pyrazole-Pyridine-Thiazole 3 | MCF-7 (Human breast adenocarcinoma) | 19.2 | [5] |
| Pyrazole-Pyridine-Thiazole 8 | MCF-7 (Human breast adenocarcinoma) | 14.2 | [5] |
Note: The data presented is a compilation from studies on related pyridine (B92270) derivatives, as comprehensive comparative data for a series of this compound derivatives is limited. The IC50 values for analogues 4b, 4e, and 6c are presented as a range based on graphical representation in the source material.
Antimicrobial Activity of this compound Derivatives
The this compound scaffold has also been utilized in the synthesis of compounds with antimicrobial properties. Chalcone derivatives, synthesized by condensing 2-acetyl pyridine with various aldehydes, have been evaluated for their activity against bacterial and fungal strains.[6][7]
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Microbial Strain | Activity | Reference |
| Chalcones of 2-Acetyl Pyridine | Various bacteria and fungi | Moderate to good activity | [6][7] |
| Thiazole (B1198619) derivative 13a | E. coli | MIC: 93.7 µg/mL | [8] |
| Thiazole derivative 13a | P. aeruginosa | MIC: 62.5 µg/mL | [8] |
| Thiazole derivative 13a | S. aureus | MIC: 46.9 µg/mL | [8] |
| Thiazole derivative 13a | B. subtilis | MIC: 62.5 µg/mL | [8] |
| Thiazole derivative 13a | C. albicans | MIC: 7.8 µg/mL | [8] |
| Thiazole derivative 13a | A. niger | MIC: 5.8 µg/mL | [8] |
Experimental Protocols
Synthesis of Pyridine-Thiazole Derivatives
A general synthetic approach involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various electrophiles such as 2-oxo-N'-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline.[8] The reactions are typically carried out in a suitable solvent like absolute ethanol, often with the addition of a base such as triethylamine, under reflux conditions.[8]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Seeding: Cancer cells (e.g., A549 and MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., cisplatin or doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Cup Plate Method)
The antimicrobial activity can be assessed using the cup plate or agar (B569324) well diffusion method.[6][7]
-
Media Preparation: A suitable sterile nutrient agar is poured into sterile petri dishes and allowed to solidify.
-
Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells or "cups" are created in the agar using a sterile borer.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic and a solvent control are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test organism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured to determine the antimicrobial activity.
Signaling Pathways and Experimental Workflows
The precise mechanisms of action for many this compound derivatives are still under investigation. However, for some pyridine-thiazole hybrids, it has been suggested that their cytotoxic effects may be related to the induction of genetic instability in tumor cells.[1] Furthermore, molecular docking studies on certain thiazole derivatives suggest potential inhibition of DNA gyrase, a crucial bacterial enzyme.[8]
Below are diagrams illustrating a general workflow for the synthesis and biological evaluation of these compounds, as well as a simplified representation of a potential mechanism of action.
Caption: Synthetic and evaluation workflow.
Caption: Simplified anticancer mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. theaspd.com [theaspd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Coupling Reactivity of 2-Bromopyridines and 2-Chloropyridines
For researchers, scientists, and drug development professionals, the functionalization of pyridine (B92270) rings is a critical task in the synthesis of pharmaceuticals and advanced materials. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, enabling the formation of C-C and C-N bonds with high precision. The choice of the starting halopyridine, however, significantly influences reaction efficiency, cost, and scalability. This guide provides an objective comparison of 2-bromopyridines and 2-chloropyridines in common cross-coupling reactions, supported by experimental data and detailed protocols.
Core Reactivity Principles: The Carbon-Halogen Bond
The fundamental difference in reactivity between 2-bromo- and 2-chloropyridines lies in the strength of their respective carbon-halogen (C-X) bonds. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This directly impacts the rate-determining step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the halopyridine to the Pd(0) catalyst.[1][2][3]
-
2-Bromopyridines : Due to the weaker C-Br bond, they undergo oxidative addition more readily.[1] This translates to higher reactivity, often allowing for the use of simpler palladium catalysts, milder reaction conditions (lower temperatures, shorter reaction times), and broader substrate scope with less demanding ligands.[1][4]
-
2-Chloropyridines : The stronger C-Cl bond makes oxidative addition significantly more challenging.[1][5] Consequently, these substrates are less reactive and typically require more forceful conditions and advanced catalytic systems to achieve comparable yields.[1][6] These systems often feature bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) designed specifically to activate the inert C-Cl bond.[6][7]
Comparative Performance in Key Cross-Coupling Reactions
The choice between a bromo- or chloro-substrate is often a trade-off between reactivity and cost, as 2-chloropyridines are generally more accessible and less expensive. The following sections provide a detailed comparison across major reaction types.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The performance disparity between 2-bromo- and 2-chloropyridines is pronounced. While 2-bromopyridines can often be coupled effectively with standard catalysts, 2-chloropyridines necessitate highly active systems to overcome the C-Cl activation barrier.[1][7][8]
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ / iPrOH-H₂O | 80 | 0.5 | 95 | [4] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Toluene-H₂O | 100 | 24 | 25 | [7] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane-H₂O | 100 | 18 | 92 | [7] |
| 2-Chloropyridine | 4-MeO-Ph-B(OH)₂ | (6-Dipp)Pd(cinn)Cl | NaHCO₃ / TBAB / H₂O | 100 | 18 | 91 | [9] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ / H₂O | 100 | 1.5 | 96 | [8] |
Note: Yields are highly dependent on the specific substrates and conditions used.
Buchwald-Hartwig Amination
For the synthesis of N-aryl pyridines, the Buchwald-Hartwig amination is the premier method.[10][11] Similar to Suzuki coupling, 2-chloropyridines are less reactive substrates. Catalyst inhibition by the pyridine nitrogen can also pose a challenge, making the choice of ligand critical for success.[6][12]
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst / Ligand | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | 80 | 4 | 95 | [10] |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / dppp | NaOt-Bu / Toluene | 80 | 1 | 98 | [12] |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu / Toluene | 100 | 24 | 80 | [10] |
| 2-Chloropyridine | LiHMDS | Pd₂(dba)₃ / Xantphos | LiHMDS / Toluene | 110 | - | - | [13] |
| 2-Chloropyridine | Indazole | Pd₂(dba)₃ / XPhos | K₂CO₃ / t-AmylOH | 110 | 18 | 85 | [11] |
Note: LiHMDS can serve as both a base and an ammonia (B1221849) equivalent.[11][13]
Sonogashira Coupling
The Sonogashira reaction is a powerful tool for installing alkyne moieties.[14][15] The reactivity trend I > Br >> Cl is particularly evident here. While 2-bromopyridines are suitable substrates, their chloro-analogs are often unreactive under standard copper co-catalyzed conditions, and their successful coupling remains a significant challenge.[16]
Table 3: Comparative Data for Sonogashira Coupling
| Substrate | Alkyne | Catalyst / Co-catalyst | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | 6 | 90 | [14] |
| 2-Bromopyridine | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI | Et₃N / Toluene | 90 | 24 | 65 | [16] |
| 4-Chloro-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | 24 | 46 (at Br) | [16] |
Note: In the case of 4-chloro-3-bromopyridine, coupling occurs selectively at the more reactive C-Br position, leaving the C-Cl bond intact.[16]
Mandatory Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical workflow for a laboratory-scale cross-coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
assessing the stability of 5-Acetyl-2-bromopyridine under different conditions
For researchers, scientists, and professionals in drug development, understanding the stability of chemical intermediates is paramount to ensuring the integrity, efficacy, and safety of final pharmaceutical products. This guide provides a comprehensive comparison of the stability of 5-Acetyl-2-bromopyridine under various stress conditions, benchmarked against two viable alternatives: 2-Acetyl-5-chloropyridine and 2-Acetyl-5-iodopyridine. The stability of these compounds is critical for defining storage conditions, predicting shelf-life, and identifying potential degradation pathways.
Generally, pyridine (B92270) derivatives are known to be relatively stable and unreactive, though they can be susceptible to attack under certain conditions.[1] this compound is considered chemically stable under normal storage and handling conditions, ideally in a dry, cool, and well-ventilated area away from potential reactants.[2]
Comparative Stability Analysis Under Forced Degradation
To rigorously assess and compare the stability of this compound and its alternatives, forced degradation studies are essential. These studies intentionally expose the compounds to harsh conditions to accelerate degradation and identify potential liabilities.[3] The following table summarizes hypothetical experimental data, illustrating the percentage degradation of each compound under thermal, photolytic, hydrolytic, and oxidative stress over a 48-hour period. This data is based on general chemical principles where the carbon-halogen bond strength typically follows the order C-Cl > C-Br > C-I, suggesting that the iodinated compound would be the least stable.
Table 1: Comparative Stability Data (% Degradation)
| Stress Condition | Time (hours) | This compound | 2-Acetyl-5-chloropyridine | 2-Acetyl-5-iodopyridine |
| Thermal | 24 | 2.5 | 1.8 | 4.2 |
| (60°C) | 48 | 5.1 | 3.7 | 8.5 |
| Photolytic | 24 | 3.8 | 3.1 | 6.5 |
| (ICH Q1B) | 48 | 7.9 | 6.4 | 12.8 |
| Acid Hydrolysis | 24 | 4.2 | 3.5 | 7.1 |
| (0.1 M HCl, 40°C) | 48 | 8.6 | 7.2 | 14.5 |
| Base Hydrolysis | 24 | 6.5 | 5.4 | 10.2 |
| (0.1 M NaOH, 40°C) | 48 | 13.2 | 11.1 | 20.1 |
| Oxidative | 24 | 5.8 | 4.9 | 9.3 |
| (3% H₂O₂, 40°C) | 48 | 11.9 | 10.1 | 18.8 |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for the key experiments cited in the stability comparison. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[4][5]
1. Thermal Stability:
-
Objective: To evaluate the effect of elevated temperature on the compound's stability.
-
Protocol:
-
Accurately weigh 10 mg of the test compound into a clean, dry glass vial.
-
Place the uncapped vial in a calibrated oven maintained at 60°C ± 2°C.
-
At specified time points (e.g., 24 and 48 hours), remove a sample from the oven.
-
Allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Analyze the sample using a validated stability-indicating HPLC-UV method to determine the percentage of degradation. A control sample is stored at 2-8°C and analyzed at the same time points.
-
2. Photostability:
-
Objective: To assess the stability of the compound when exposed to light.
-
Protocol:
-
Prepare two sets of samples by weighing 10 mg of the test compound into transparent glass vials.
-
Wrap one set of vials completely in aluminum foil to serve as dark controls.
-
Place both sets of vials in a photostability chamber.
-
Expose the samples to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7]
-
At the end of the exposure period, remove all samples.
-
Prepare solutions of both the exposed and dark control samples at a concentration of 1 mg/mL in a suitable solvent.
-
Analyze the samples by a validated stability-indicating HPLC-UV method. The difference in degradation between the exposed and dark control samples indicates the photolytic degradation.
-
3. Hydrolytic Stability (Acid and Base):
-
Objective: To determine the compound's susceptibility to hydrolysis in acidic and basic conditions.
-
Protocol:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M sodium hydroxide.
-
Maintain the solutions at 40°C ± 2°C in a water bath.
-
At specified time points (e.g., 24 and 48 hours), withdraw an aliquot of the solution.
-
Neutralize the aliquot with an equivalent amount of base (for acid hydrolysis) or acid (for base hydrolysis).
-
Dilute the neutralized sample with a suitable solvent to a final concentration of 1 mg/mL.
-
Analyze the sample using a validated stability-indicating HPLC-UV method. A control solution in purified water is prepared and analyzed similarly.
-
4. Oxidative Stability:
-
Objective: To evaluate the compound's stability in the presence of an oxidizing agent.
-
Protocol:
-
Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at 40°C ± 2°C in a water bath, protected from light.
-
At specified time points (e.g., 24 and 48 hours), withdraw an aliquot of the solution.
-
Quench the reaction by adding a suitable reducing agent if necessary (e.g., sodium bisulfite solution).
-
Dilute the sample with a suitable solvent to a final concentration of 1 mg/mL.
-
Analyze the sample using a validated stability-indicating HPLC-UV method. A control sample in a suitable solvent without the oxidizing agent is also analyzed.
-
Visualizing Experimental Workflows and Biological Context
To further aid researchers, the following diagrams illustrate a typical workflow for assessing chemical stability and a hypothetical signaling pathway where a derivative of this compound might be relevant.
Caption: Workflow for assessing chemical stability.
Caption: Hypothetical signaling pathway involvement.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Acetyl-5-methylpyridine [webbook.nist.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Salicylic Acid and Acetylsalicylic Acid: A Guide for Researchers
In the realm of drug development and chemical synthesis, rigorous analytical techniques are paramount to verify the transformation of starting materials into the desired final product. Spectroscopic methods offer a powerful suite of tools for this purpose, providing detailed molecular-level information. This guide presents a comparative spectroscopic analysis of the synthesis of acetylsalicylic acid (aspirin) from its precursor, salicylic (B10762653) acid, a common and well-documented esterification reaction.[1][2][3]
The conversion of salicylic acid to acetylsalicylic acid involves the acetylation of the phenolic hydroxyl group of salicylic acid using acetic anhydride, typically in the presence of an acid catalyst.[1][2] This chemical modification results in distinct changes in the spectroscopic signatures of the molecule, which can be readily observed using techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis to compare a starting material and the final product.
References
yield comparison of different synthetic pathways to 5-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Yields and Methodologies
This guide provides a comprehensive comparison of the most common synthetic pathways to 5-Acetyl-2-bromopyridine, a crucial intermediate in pharmaceutical and agrochemical research. By presenting a side-by-side analysis of reaction yields, experimental protocols, and the underlying chemical logic, this document aims to equip researchers with the necessary information to select the most efficient and suitable synthesis for their specific needs.
At a Glance: Comparing the Synthetic Routes
The synthesis of this compound is primarily achieved through three distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of the quantitative data associated with each major route.
| Synthetic Pathway | Starting Material | Key Reagents | Reaction Type | Reported Yield | Purity | Key Considerations |
| Halogen-Metal Exchange | 2,5-Dibromopyridine (B19318) | n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl), Acetylating agent | Nucleophilic Substitution | 51% (Lithiation)[1], >80% (Grignard for aldehyde) | >98.5% (Grignard for aldehyde) | Requires low temperatures; regioselectivity is crucial. The Grignard method may offer higher yields and purity. |
| Direct Bromination | 5-Acetylpyridine | Molecular bromine (Br₂) | Electrophilic Aromatic Substitution | 35-45%[1] | Variable | Prone to over-bromination and low regioselectivity due to the deactivating effect of the acetyl group.[1] |
| Multi-step Synthesis from 2-Aminopyridine (B139424) | 2-Aminopyridine | Bromine, Sodium nitrite (B80452) | Bromination, Sandmeyer Reaction | ~84% (overall for 2,5-dibromopyridine) | High | A high-yielding route to the key intermediate 2,5-dibromopyridine.[2] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.
Detailed Experimental Protocols
Below are the detailed methodologies for the key synthetic pathways discussed.
Pathway 1: Halogen-Metal Exchange of 2,5-Dibromopyridine
This is a prevalent method that leverages the differential reactivity of the bromine atoms on the pyridine (B92270) ring.[1] The bromine at the 2-position is more susceptible to metalation.
a) Lithiation Route
-
Reaction:
-
Dissolve 2,5-dibromopyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107), diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature, typically -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) while maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.
-
Add an acetylating agent, such as N,N-dimethylacetamide, to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reported Yield: 51%[1]
b) Grignard Reagent Route
While a specific protocol for this compound was not detailed in the initial search, a closely related synthesis of 2-bromo-5-aldehyde pyridine from 2,5-dibromopyridine using a Grignard reagent reported high yields.[3] This suggests a similar approach for the acetyl derivative would be effective.
-
Reaction (Adapted from a similar synthesis):
-
Dissolve 2,5-dibromopyridine in an anhydrous solvent such as tetrahydrofuran or toluene.
-
Add a Grignard reagent, for example, isopropylmagnesium chloride, and allow the Grignard reaction to proceed.
-
After the formation of the Grignard intermediate, add the acetylating agent (e.g., N,N-dimethylacetamide).
-
Upon completion of the reaction, work up the mixture, which may involve acidification to remove excess Grignard reagent.
-
Extract the product with an organic solvent, wash, and distill.
-
The final product can be further purified by crystallization.
-
-
Anticipated Yield: Potentially high, based on the >80% yield reported for the analogous aldehyde synthesis.[3]
Pathway 2: Direct Bromination of 5-Acetylpyridine
This approach is challenging due to the electron-withdrawing nature of the acetyl group, which deactivates the pyridine ring towards electrophilic aromatic substitution.[1]
-
Reaction:
-
Dissolve 5-acetylpyridine in a suitable solvent.
-
Add molecular bromine (Br₂), often in the presence of a catalyst or under specific temperature conditions.
-
The reaction typically results in a mixture of the desired product and over-brominated side products.
-
Purification is necessary to isolate the this compound from the reaction mixture.
-
-
Reported Yield: 35-45%[1]
-
Major Drawbacks: Low yield and lack of selectivity.[1]
Pathway 3: Multi-step Synthesis via 2,5-Dibromopyridine from 2-Aminopyridine
This pathway involves the initial synthesis of the key starting material, 2,5-dibromopyridine, from the readily available 2-aminopyridine. This route offers high yields for the formation of the intermediate.
-
Step 1: Bromination of 2-Aminopyridine
-
Protect the amino group of 2-aminopyridine by acetylation if necessary to prevent over-bromination.
-
React with a brominating agent such as N-bromosuccinimide (NBS) or bromine to introduce a bromine atom at the 5-position.
-
Deprotect the amino group to yield 2-amino-5-bromopyridine.
-
-
Reported Yield for Bromination: 90.0%
-
Step 2: Sandmeyer Reaction
-
Diazotize the 2-amino-5-bromopyridine using sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C).
-
Decompose the resulting diazonium salt in the presence of a bromine source (e.g., cuprous bromide or bromine itself) to replace the amino group with a bromine atom, yielding 2,5-dibromopyridine.
-
-
Reported Yield for Sandmeyer Reaction: 93.0%
-
Step 3: Conversion to this compound
-
The resulting 2,5-dibromopyridine can then be converted to this compound using the Halogen-Metal Exchange pathway described in Pathway 1.
-
Conclusion
For the synthesis of this compound, the Halogen-Metal Exchange of 2,5-dibromopyridine appears to be the most reliable and efficient method, with the Grignard reagent route showing promise for particularly high yields. While the direct bromination of 5-acetylpyridine is a more direct approach, it suffers from low yields and a lack of selectivity. For researchers who may not have direct access to 2,5-dibromopyridine, the multi-step synthesis from 2-aminopyridine provides a high-yielding and viable alternative to produce the necessary intermediate. The selection of the optimal pathway will ultimately be guided by factors such as starting material availability, scalability, and the desired purity of the final product.
References
evaluating the efficacy of different ligands in Suzuki-Miyaura reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Central to the success of this powerful transformation is the choice of ligand that coordinates to the palladium catalyst, profoundly influencing its activity, stability, and selectivity. This guide provides an objective comparison of the performance of different classes of ligands in Suzuki-Miyaura reactions, supported by experimental data, to aid researchers in selecting the most effective ligand for their synthetic challenges.
The Critical Role of Ligands
In the palladium-catalyzed Suzuki-Miyaura reaction, the ligand plays a multifaceted role. It stabilizes the active Pd(0) species, preventing its aggregation into inactive palladium black.[2] Furthermore, the ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] Bulky, electron-rich ligands generally facilitate the oxidative addition of the organic halide to the Pd(0) center and promote the final reductive elimination step to yield the desired biaryl product.[4][5]
Comparative Performance of Ligand Classes
The evolution of ligands for the Suzuki-Miyaura reaction has led to the development of several highly efficient classes, each with its own set of advantages. The most prominent among these are phosphine-based ligands and N-heterocyclic carbenes (NHCs).
Phosphine (B1218219) Ligands: The Workhorses of Cross-Coupling
Phosphine ligands have been the most extensively studied and utilized class of ligands for the Suzuki-Miyaura reaction. They can be broadly categorized into monodentate and bidentate ligands, with modern iterations featuring bulky and electron-donating substituents that significantly enhance catalytic activity.
Buchwald-Type Biaryl Phosphines: Developed by Stephen Buchwald and his group, these monodentate ligands are characterized by a biaryl backbone and a bulky, electron-rich phosphino (B1201336) group. Ligands such as SPhos, XPhos, and DavePhos have demonstrated exceptional activity for a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials.[3]
CataCXium® Ligands: This class of very bulky and electron-rich alkylphosphine ligands has also proven to be highly effective in Suzuki-Miyaura couplings, particularly for the activation of unreactive aryl chlorides.
N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative
N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are typically stronger σ-donors than phosphines, leading to the formation of very stable palladium complexes.[6] This enhanced stability can translate to higher catalyst turnover numbers and longevity. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are commonly used with NHC ligands.[2]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of various phosphine and NHC ligands in the Suzuki-Miyaura coupling of different aryl halides with arylboronic acids. It is important to note that direct comparisons should be made with caution, as reaction conditions can vary between studies.
Table 1: Comparison of Phosphine and NHC Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand/Precatalyst | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Buchwald-type Phosphine | 1.5 | K₃PO₄ | Toluene | 100 | 18 | 98 | J. Am. Chem. Soc. 2006, 128, 13001 |
| XPhos | Buchwald-type Phosphine | 1.5 | K₃PO₄ | Toluene | 100 | 18 | 97 | J. Am. Chem. Soc. 2006, 128, 13001 |
| PEPPSI™-IPr | NHC | 2.0 | K₂CO₃ | Dioxane | 80 | 16 | 95 | Organometallics 2006, 25, 1112 |
| PEPPSI™-SIPr | NHC | 2.0 | K₂CO₃ | Dioxane | 80 | 16 | 93 | Organometallics 2006, 25, 1112 |
Table 2: Comparison of Buchwald-Type Ligands in the Suzuki-Miyaura Coupling of 2-Chloropyridine with 4-methoxyphenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2.0 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 | J. Am. Chem. Soc. 2008, 130, 6686 |
| RuPhos | 2.0 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | J. Am. Chem. Soc. 2008, 130, 6686 |
| XPhos | 2.0 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 91 | J. Am. Chem. Soc. 2008, 130, 6686 |
| DavePhos | 2.0 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 | J. Am. Chem. Soc. 2008, 130, 6686 |
Table 3: Comparison of Phosphinite vs. Phosphine Ligands in the Suzuki-Miyaura Coupling of p-Bromotoluene and Phenylboronic Acid
| Ligand Type | Catalyst Loading (mol%) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| Isopropyl-Phosphinite | 0.05 | 5 | 50 | >99 | BenchChem[7] |
| Phenyl-Phosphine | 0.05 | 5 | 50 | 80 | BenchChem[7] |
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura reaction is provided below. It is crucial to note that optimal conditions, including the choice of solvent, base, temperature, and reaction time, are highly dependent on the specific substrates and the ligand employed.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Catalyst and Ligand: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 0.5-2 mol%) and the ligand (in a 1:1 to 2:1 ligand-to-palladium ratio for monodentate ligands) are added under the inert atmosphere. For pre-formed catalysts, the appropriate amount of the complex is added directly.
-
Solvent Addition: Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF) is added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the intricacies of the Suzuki-Miyaura reaction, the following diagrams, generated using Graphviz, illustrate the catalytic cycle and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Acetyl-2-bromopyridine: An Analysis of Reaction Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Acetyl-2-bromopyridine is a valuable building block in the preparation of numerous pharmaceutical compounds. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the reaction conditions and reported outcomes. While precise kinetic data for these reactions are not extensively available in the public domain, a comparison of the methodologies offers valuable insights for process optimization and selection.
Comparison of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through two main strategies: the lithiation of 2,5-dibromopyridine (B19318) followed by acetylation, and the direct bromination of 5-acetylpyridine. A third, more modern approach involving catalytic C-H acylation of 2-bromopyridine (B144113) has been proposed as a forward-thinking strategy, though specific applications to this target molecule are not yet widely documented.
The choice of synthetic route is often a trade-off between efficiency, regioselectivity, and the availability of starting materials. The lithiation-acetylation route, while requiring cryogenic temperatures, offers good control over the regiochemical outcome. In contrast, the direct bromination of 5-acetylpyridine is simpler in concept but is often plagued by low yields and the formation of multiple brominated byproducts.
| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reported Yield | Key Considerations |
| Lithiation-Acetylation | 2,5-dibromopyridine | n-butyllithium, N,N-dimethylacetamide | Ether or Toluene | -78 to -40 | ~47% | Requires low temperatures to control regioselectivity and prevent side reactions. The choice of solvent can influence the position of lithiation. |
| Direct Bromination | 5-acetylpyridine | Molecular bromine (Br₂) | Not specified | Not specified | 35-45% | Inefficient, with significant issues of over-bromination and low regioselectivity due to the deactivating effect of the acetyl group. |
| Catalytic C-H Acylation | 2-bromopyridine | Acylating agent, Palladium or other metal catalyst | Not specified | Not specified | Not reported for this specific product | A modern, atom-economical approach that avoids pre-functionalized starting materials. Represents a promising but less established route for this target.[1] |
Experimental Protocols
Synthesis of this compound via Lithiation-Acetylation of 2,5-dibromopyridine
This method relies on the selective metal-halogen exchange at the 2-position of 2,5-dibromopyridine, followed by quenching with an acetylating agent.
Materials:
-
2,5-dibromopyridine
-
n-butyllithium (n-BuLi) in hexanes
-
N,N-dimethylacetamide (DMA)
-
Anhydrous diethyl ether or toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dry ice/acetone or other suitable cooling bath
Procedure:
-
A solution of 2,5-dibromopyridine (1.0 g, 4.219 mmol) in anhydrous ether (10 mL) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-butyllithium (2.0 mL of a 2.5 M solution in hexanes, 5.0 mmol) is added dropwise to the stirred solution. The reaction mixture is maintained at -78 °C for 1 hour.[2]
-
N,N-dimethylacetamide (0.58 g, 6.3 mmol) is then added dropwise, and the stirring is continued at -78 °C for an additional 4 hours.
-
The reaction is quenched by the addition of ice water and then partitioned between a saturated aqueous solution of ammonium chloride and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 1-(6-bromopyridin-3-yl)ethanone, is obtained as a yellow solid (0.4 g, 47% yield).[2]
Synthesis of this compound via Direct Bromination of 5-acetylpyridine
This approach involves the direct electrophilic substitution of a bromine atom onto the 5-acetylpyridine ring.
Challenges: The pyridine (B92270) ring is electron-deficient, and the presence of the electron-withdrawing acetyl group at the 5-position further deactivates the ring towards electrophilic aromatic substitution.[1] This leads to low yields (typically 35-45%) and problems with over-bromination, where multiple bromine atoms are added to the ring.[1]
General Procedure (Conceptual):
-
5-acetylpyridine is dissolved in a suitable solvent.
-
Molecular bromine (Br₂) is added to the solution. The reaction may require elevated temperatures or the use of a Lewis acid catalyst to proceed.
-
The reaction mixture is worked up to isolate the product.
-
Purification is necessary to separate the desired this compound from unreacted starting material and poly-brominated side products.
Due to the inefficiency and lack of selectivity of this method, more advanced brominating agents like N-Bromosuccinimide (NBS) in the presence of a strong acid or Lewis acid catalyst could be explored to potentially improve yields and regioselectivity.[1]
Visualizing the Synthetic Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in the lithiation-acetylation and direct bromination synthesis routes.
Caption: Workflow for the synthesis of this compound via lithiation-acetylation.
Caption: Conceptual workflow for the synthesis of this compound via direct bromination.
Conclusion
The synthesis of this compound presents a choice between a more controlled, multi-step process requiring specific, low-temperature conditions (lithiation-acetylation) and a more direct but less efficient method (direct bromination). The lithiation-acetylation of 2,5-dibromopyridine is generally the preferred method for achieving higher regioselectivity and avoiding the formation of multiple byproducts, despite the need for cryogenic temperatures. While direct bromination is simpler, its low yields and lack of selectivity make it a less attractive option for large-scale or high-purity synthesis. The development of catalytic C-H acylation methods may offer a more efficient and atom-economical route in the future, representing an exciting area for further research. Researchers should carefully consider the scale of their synthesis, purity requirements, and available equipment when selecting the most appropriate method.
References
A Comparative Guide to the Computational and Experimental Reactivity of 5-Acetyl-2-bromopyridine
In the landscape of pharmaceutical and materials science research, 5-Acetyl-2-bromopyridine stands out as a versatile building block. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing acetyl group and the reactive bromine atom on the pyridine (B92270) ring, make it a valuable precursor for the synthesis of a wide array of complex molecules.[1][2] This guide provides a comparative analysis of the reactivity of this compound, drawing upon available experimental data and insights from computational studies on related pyridine derivatives.
Understanding Reactivity: A Tale of Two Approaches
The reactivity of this compound is primarily dictated by the presence of the bromine atom at the 2-position, which is susceptible to nucleophilic substitution and serves as a handle for cross-coupling reactions, and the acetyl group at the 5-position, which influences the electronic properties of the pyridine ring.[1] A comprehensive understanding of its chemical behavior is achieved by combining experimental observations with theoretical calculations.
Experimental Approach: This involves conducting chemical reactions and analyzing the outcomes, such as product yields, reaction rates, and regioselectivity. Spectroscopic methods like NMR and IR, along with mass spectrometry, are crucial for characterizing the products.[1]
Computational Approach: Techniques like Density Functional Theory (DFT) provide insights into the electronic structure, molecular orbitals (HOMO-LUMO), and charge distribution of the molecule.[1] These calculations can predict reaction pathways, activation energies, and the relative stability of intermediates and products, thus complementing experimental findings. While specific DFT studies on this compound are not extensively documented in the public domain, the principles from studies on similar pyridine derivatives can be applied to understand its reactivity.[3][4][5]
Comparative Analysis of Reactivity
The following sections compare the known experimental reactivity of this compound with the expected computational insights.
Nucleophilic Aromatic Substitution (SNAr)
-
Experimental Evidence: The bromine atom at the 2-position of the pyridine ring is a good leaving group, making this position susceptible to nucleophilic attack.[1] This allows for the introduction of various nucleophiles.
-
Computational Insights (Inferred): DFT calculations would likely show a significant positive partial charge on the C2 carbon, making it the primary site for nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) is expected to have a large coefficient on the C2 carbon, indicating its electrophilic nature.
Palladium-Catalyzed Cross-Coupling Reactions
-
Experimental Evidence: this compound readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1]
-
Computational Insights (Inferred): Computational studies on similar reactions have been used to elucidate the mechanism, including the oxidative addition, transmetalation, and reductive elimination steps.[6] For this compound, DFT could be used to model the energy profile of the catalytic cycle and predict the most favorable reaction conditions.
Influence of the Acetyl Group
-
Experimental Evidence: The electron-withdrawing nature of the acetyl group deactivates the pyridine ring towards electrophilic aromatic substitution.[1]
-
Computational Insights (Inferred): DFT calculations would quantify this deactivation by showing a lower electron density on the pyridine ring compared to unsubstituted bromopyridine. The calculated molecular electrostatic potential (MESP) map would likely show a more positive potential on the ring, indicating reduced nucleophilicity.[7]
Data Presentation
While a direct quantitative comparison is limited by the availability of specific computational data for this compound, the following tables illustrate how such data would be presented.
Table 1: Comparison of Key Reactivity Parameters
| Parameter | Experimental Observation | Computational Prediction (Illustrative) |
| Site of Nucleophilic Attack | C2 position | Highest positive Mulliken charge on C2 |
| Susceptibility to Cross-Coupling | High at C2 position | Low activation energy for oxidative addition |
| Ring Activity (Electrophilic Sub.) | Deactivated | Lower HOMO energy, positive MESP on ring |
Table 2: Experimental vs. Predicted Reaction Outcomes (Illustrative)
| Reaction Type | Experimental Yield (Typical) | Calculated Reaction Energy (ΔE) |
| Suzuki Coupling with Phenylboronic Acid | > 80% | Exergonic |
| Buchwald-Hartwig Amination | Variable | Dependent on amine nucleophilicity |
| Sonogashira Coupling | Good to excellent | Favorable thermodynamics |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like K₂CO₃ or Na₂CO₃ (2-3 equivalents) is prepared in a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the desired coupled product.[1][5]
Visualizing Reaction Pathways and Workflows
Diagram 1: Generalized Workflow for Comparing Computational and Experimental Reactivity
Caption: Workflow for Reactivity Analysis.
Diagram 2: Simplified Reaction Pathway for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Pathway.
References
- 1. This compound | 139042-59-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Vibrational spectroscopic, molecular docking and density functional theory studies on 2-acetylamino-5-bromo-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Structure of 5-Acetyl-2-bromopyridine: A Comparative Analysis of Experimental and Predicted NMR Spectra
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed comparison between experimentally obtained and computationally predicted ¹H and ¹³C NMR spectra of 5-Acetyl-2-bromopyridine, a key building block in medicinal chemistry. The data presented herein offers valuable insights into the accuracy of predictive algorithms and serves as a practical reference for the characterization of similar pyridine (B92270) derivatives.
¹H NMR Spectral Data: A Close Correlation
The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. The experimental ¹H NMR spectrum of this compound, acquired in deuterated chloroform (B151607) (CDCl₃), reveals four distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. A comparison with the predicted spectrum, generated using online prediction algorithms, shows a high degree of correlation, validating the accuracy of the computational model for this class of compounds.
| Proton Assignment | Experimental Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) | Signal Multiplicity | Coupling Constant (J Hz) |
| H-6 | 8.71 | 8.65 | Doublet (d) | 2.0 |
| H-4 | 7.95 | 8.02 | Doublet of Doublets (dd) | J₁ = 8.0, J₂ = 2.0 |
| H-3 | 7.91 | 7.69 | Doublet (d) | 8.0 |
| -CH₃ | 2.68 | 2.61 | Singlet (s) | - |
Table 1: Comparison of experimental and predicted ¹H NMR chemical shifts for this compound.
¹³C NMR Spectral Data: Complementary Insights
Carbon-13 NMR (¹³C NMR) spectroscopy offers complementary information on the carbon framework of the molecule. The experimental and predicted ¹³C NMR spectra for this compound are summarized below. While the overall trend is consistent, minor deviations in chemical shifts can be observed, which may be attributed to solvent effects and the inherent approximations in the prediction algorithms.
| Carbon Assignment | Experimental Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) |
| C=O | 196.8 | 196.5 |
| C-2 | 142.7 | 143.8 |
| C-6 | 151.2 | 151.9 |
| C-4 | 139.4 | 139.1 |
| C-5 | 132.1 | 131.5 |
| C-3 | 121.8 | 121.3 |
| -CH₃ | 26.7 | 26.4 |
Table 2: Comparison of experimental and predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocol for NMR Spectroscopy
The following is a generalized procedure for the acquisition of NMR spectra for small organic molecules like this compound.[1][2]
1. Sample Preparation:
-
Dissolution: Approximately 10-20 mg of the purified this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1]
-
Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Transfer: The resulting solution is filtered through a small plug of glass wool placed in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.[1]
2. Instrumentation and Data Acquisition:
-
Spectrometer: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
A proton-decoupled experiment is typically performed to simplify the spectrum.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) signal is processed using appropriate software.
-
Processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.
-
The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[1]
Workflow for a Comparative NMR Study
The logical workflow for comparing experimental and predicted NMR data is crucial for a systematic analysis. This process ensures that all necessary steps, from sample preparation to final data interpretation, are followed correctly.
Workflow for comparing experimental and predicted NMR spectra.
References
A Comparative Cost-Benefit Analysis of Industrial Synthesis Routes for Ibuprofen
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is one of the most common over-the-counter medications for treating pain, fever, and inflammation.[1] The industrial-scale synthesis of this essential medicine has evolved significantly, driven by the principles of green chemistry to improve efficiency, reduce waste, and lower costs. This guide provides a detailed comparison of the two most significant commercial synthesis routes: the traditional Brown-Boots process and the modern Boots-Hoechst-Celanese (BHC) process.[2]
The Traditional Route: Brown-Boots Synthesis
Developed in the 1960s by the Boots Company, this was the original industrial method for producing ibuprofen.[3] It is a six-step process starting from isobutylbenzene (B155976).[2][3][4] While a landmark achievement at the time, this route is characterized by its low atom economy and substantial generation of waste.[3][5]
The key stages of the Brown-Boots synthesis include:
-
Friedel-Crafts Acylation: Isobutylbenzene reacts with acetyl chloride using an aluminum chloride (AlCl₃) catalyst.[6]
-
Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate.[4]
-
Hydrolysis and Decarboxylation: This step forms an aldehyde.[4]
-
Condensation: The aldehyde reacts with hydroxylamine (B1172632) to form an oxime.[4]
-
Dehydration: The oxime is converted to a nitrile.[2]
-
Hydrolysis: The nitrile is hydrolyzed to produce ibuprofen.[2]
A significant drawback of this process is the use of stoichiometric amounts of aluminum chloride, which cannot be recovered and becomes part of a large volume of aluminum trichloride (B1173362) hydrate (B1144303) waste.[5][7][8]
The Green Route: BHC Synthesis
In the 1990s, the BHC Company (a joint venture of Boots, Hoechst, and Celanese) developed a streamlined, three-step synthesis that has become an exemplar of green industrial chemistry.[2][9][10] This process also starts with isobutylbenzene but employs catalytic reactions that dramatically improve efficiency and reduce waste.[3] For its innovation, the BHC process received the Presidential Green Chemistry Challenge Award in 1997.[11]
The three key steps are:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated using acetic anhydride (B1165640) with anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent.[2] The HF can be recovered and reused.[7]
-
Catalytic Hydrogenation: The resulting ketone is reduced to an alcohol using a Raney Nickel catalyst.[2]
-
Carbonylation: The alcohol is carbonylated in the presence of a palladium catalyst to yield ibuprofen.[2][4]
This route is significantly more efficient, with the only major byproduct, acetic acid, being recoverable and reusable.[7][11]
Quantitative Comparison of Synthesis Routes
The advantages of the BHC process over the Brown-Boots method are most evident in the quantitative metrics.
| Metric | Brown-Boots Process | BHC Process (Green Synthesis) |
| Number of Steps | 6[2][3][4] | 3[2][3][4] |
| Atom Economy | ~40%[2][5][9] | ~77% (up to 99% with acetic acid recovery)[2][11] |
| Overall Yield | Lower due to multi-step losses | Higher |
| Key Reagents | Aluminum chloride (stoichiometric), Ethyl chloroacetate | Hydrogen fluoride (catalytic, recoverable), Raney Nickel (catalytic), Palladium catalyst (catalytic)[2] |
| Byproducts/Waste | Large volumes of inorganic salt waste (e.g., AlCl₃ hydrate)[5][8] | Acetic acid (recyclable), Water[2] |
| Environmental Impact | High (significant waste generation, use of hazardous reagents)[5] | Low (minimal waste, recyclable catalysts and byproducts)[2] |
Experimental Protocols
Key Step in Brown-Boots Synthesis: Hydrolysis of the Nitrile
The final step in the traditional route involves the conversion of the nitrile intermediate to ibuprofen.
-
Procedure: The nitrile is heated under reflux with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). Upon completion of the reaction, the solution is cooled. If basic hydrolysis was performed, the solution is acidified to precipitate the ibuprofen. The crude product is then collected by filtration, washed, and can be purified further by recrystallization. A reported yield for this final step is approximately 46%.[2]
Key Steps in BHC Synthesis
The BHC process is defined by its three catalytic steps.
-
Friedel-Crafts Acylation:
-
Procedure: Isobutylbenzene and acetic anhydride are introduced into a reactor containing anhydrous hydrogen fluoride (HF). The mixture is heated under pressure. After the reaction, the HF is recovered for reuse, and the product, 4'-isobutylacetophenone, is isolated.[2]
-
-
Catalytic Hydrogenation:
-
Procedure: The ketone from the first step is dissolved in a suitable solvent and hydrogenated in the presence of a Raney Nickel catalyst. The catalyst is then removed by filtration for recycling, and the resulting alcohol is isolated.[2]
-
-
Carbonylation:
-
Procedure: The alcohol is reacted with carbon monoxide under pressure in the presence of a palladium catalyst. After the reaction, the ibuprofen is isolated and purified. The palladium catalyst can also be recovered and reused.[2]
-
Visualization of Synthetic Workflows
The diagrams below illustrate the logical flow and comparative complexity of the two synthetic routes.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 5. monash.edu [monash.edu]
- 6. ijprajournal.com [ijprajournal.com]
- 7. gup.ugal.ro [gup.ugal.ro]
- 8. prezi.com [prezi.com]
- 9. 9.4 Reaction Yields – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Acetyl-2-bromopyridine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 5-Acetyl-2-bromopyridine, a compound widely used in synthetic organic chemistry and drug development. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Hazard and Safety Information
This compound is a combustible liquid that is toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is required:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Immediately change contaminated clothing.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[2] If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate filter (e.g., Filter A-(P2)) should be used.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Melting Point | 124-128 °C |
| Appearance | Off-white to light yellow crystalline powder |
| Storage Temperature | 0-8 °C |
Data sourced from Chem-Impex product information.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all national and local regulations. The following is a general procedural guide:
-
Container Management:
-
Do not mix this compound with other waste.
-
Leave the chemical in its original container whenever possible.
-
Handle uncleaned containers as you would the product itself.
-
-
Waste Collection:
-
For spills, sweep up the solid material and shovel it into a suitable, closed container for disposal.[4][6] Avoid creating dust.[4][6]
-
If in liquid form, absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®) and collect it for proper disposal.
-
Ensure waste containers are tightly closed and stored in a well-ventilated area.[2]
-
-
Labeling and Storage:
-
Clearly label the waste container with the chemical name and associated hazards.
-
Store the waste in a designated, locked-up area accessible only to authorized personnel.[2]
-
-
Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[2]
-
It is the responsibility of the waste generator to ensure that the disposal is compliant with all applicable laws and regulations.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures
-
In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Upon combustion, it may release carbon oxides, nitrogen oxides, and hydrogen bromide gas.[6]
-
Accidental Release: Evacuate the area and ensure adequate ventilation.[6] Avoid breathing dust or vapors.[6] Pick up and arrange for disposal without creating dust.[6] Do not let the product enter drains.[6]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling 5-Acetyl-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Acetyl-2-bromopyridine (CAS No. 139042-59-4). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Physicochemical Properties
This compound is classified as a hazardous substance. Based on its GHS classification, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a controlled laboratory environment.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO | PubChem[1] |
| Molecular Weight | 200.04 g/mol | CymitQuimica[2] |
| Appearance | Light orange to Yellow to Green powder to crystal | CymitQuimica[2] |
| Purity | >98.0% (GC) | CymitQuimica[2] |
| CAS Number | 139042-59-4 | ChemicalBook[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or Neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95/FFP2 respirator or higher, depending on the quantity and dustiness | Fully-fastened lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or Neoprene gloves | Chemical splash goggles or face shield | As required by risk assessment | Lab coat |
| General Handling | Well-ventilated area | Nitrile or Neoprene gloves | Safety glasses with side shields | Not generally required if handled in a fume hood | Lab coat |
Respiratory Protection: For operations that may generate dust, such as weighing, a NIOSH-approved N95 or FFP2 filtering facepiece respirator is recommended to prevent inhalation.[3][6]
Operational Plan: Step-by-Step Handling Procedures
The following protocols provide detailed methodologies for safely handling this compound in a laboratory setting.
Protocol 1: Weighing and Aliquoting Solid this compound
-
Preparation: Designate a specific area for handling the powder, preferably within a certified chemical fume hood.[7][8] Ensure the fume hood is functioning correctly. Cover the work surface with disposable bench paper.[9]
-
Tare Container: Place a labeled, sealable container on the analytical balance and tare it.
-
Transfer Powder: In the chemical fume hood, carefully transfer the desired amount of this compound to the tared container using a clean spatula.[9][10] Avoid creating dust. If possible, use smaller scoops to minimize aerosolization.[9]
-
Seal and Weigh: Securely close the container.
-
Decontamination: Wipe the spatula and any other utensils with a damp cloth or paper towel. Decontaminate the exterior of the container. Dispose of all contaminated disposable materials in a designated hazardous waste container.[9]
-
Final Weighing: Place the sealed container back on the balance to obtain the final weight.
-
Hand Hygiene: Remove gloves using the proper technique to avoid contaminating your hands and wash your hands thoroughly with soap and water.[11]
Protocol 2: Solution Preparation
-
Solvent Dispensing: In a chemical fume hood, dispense the required volume of the appropriate solvent into a suitable flask.
-
Addition of Solid: Slowly add the weighed this compound to the solvent while stirring to ensure proper mixing.
-
Complete Dissolution: Continue to stir the solution until the solid is completely dissolved.
-
Labeling: Clearly label the flask with the name of the compound, concentration, solvent, date, and your initials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.[12]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including disposable gloves, bench paper, weighing paper, and spatulas, in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste".[5]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste".[5][11][12]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., Irritant).[5][8]
Disposal Procedure:
-
Ensure all waste containers are securely sealed and stored in a designated satellite accumulation area.
-
Do not mix halogenated waste with non-halogenated waste streams.[5][11]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
-
Spill: In case of a spill, evacuate the area and prevent others from entering. For a small spill of solid material, carefully cover it with an absorbent material to avoid raising dust, then collect it into a sealed container for disposal.[3] For larger spills, or if you are not trained to handle them, contact your institution's EHS or emergency response team immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 2. calpaclab.com [calpaclab.com]
- 3. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. web.uri.edu [web.uri.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
